Dutasteride
Description
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Dutasteride's Mechanism of Action on 5-alpha Reductase Isoenzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dutasteride, a potent dual inhibitor of 5-alpha reductase (5α-R) isoenzymes. This compound's ability to simultaneously inhibit both type 1 and type 2 5α-R offers a more complete suppression of dihydrotestosterone (B1667394) (DHT) compared to other inhibitors. This document delves into the quantitative aspects of its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition of 5-alpha Reductase Isoenzymes by this compound
This compound is a synthetic 4-azasteroid compound that competitively inhibits both isoenzymes of 5-alpha reductase.[1] Its dual inhibitory action leads to a significant and consistent reduction in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[2] This near-complete suppression of serum DHT, often exceeding 90%, distinguishes it from other 5α-R inhibitors like finasteride, which primarily targets the type 2 isoenzyme.[3][4]
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Isoenzyme | Inhibitor | IC50 (nM) | Source |
| 5α-Reductase Type 1 | This compound | 7 | [5] |
| 5α-Reductase Type 2 | This compound | 6 | [5] |
| 5α-Reductase Type 2 | Finasteride | 13.6 - 31.5 | [6] |
Signaling Pathway of Androgen Metabolism and this compound's Point of Intervention
The conversion of testosterone to DHT is a critical step in androgen signaling in many tissues. This process is catalyzed by the 5-alpha reductase isoenzymes. This compound intervenes by blocking this conversion, thereby reducing the downstream effects of DHT.
Experimental Protocols
Preparation of Rat Liver and Prostate Microsomes for 5α-Reductase Activity Assays
This protocol describes the preparation of microsomes from rat liver and prostate tissues, which serve as a source of 5-alpha reductase for in vitro inhibition assays.
Materials:
-
Male Wistar rats
-
Ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.25 M sucrose (B13894) and 1 mM EDTA
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford protein assay kit
Procedure:
-
Euthanize male Wistar rats and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the liver and ventral prostate.
-
Mince the tissues into small pieces on ice.
-
Homogenize the minced tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford protein assay.
-
Store the microsomal fractions at -80°C until use.
Cell-Based 5α-Reductase Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on 5-alpha reductase activity in a cellular context using human prostate cancer cell lines.
Materials:
-
Human prostate cancer cell lines (e.g., DU-145 or LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Testosterone
-
This compound
-
LC-MS/MS system
-
96-well plates
Procedure:
-
Seed DU-145 or LNCaP cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Prepare a range of concentrations of this compound in the culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Add testosterone to each well to a final concentration of 100 ng/mL to initiate the reaction.
-
Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of DHT in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
LC-MS/MS Method for Dihydrotestosterone (DHT) Quantification
This protocol provides a general outline for the quantification of DHT in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
DHT standard
-
Internal standard (e.g., d3-DHT)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of cell culture supernatant, add the internal standard.
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B on a C18 column.
-
Detect and quantify DHT and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for DHT should be optimized.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DHT.
-
Determine the concentration of DHT in the samples by interpolating their peak area ratios (DHT/internal standard) against the standard curve.
-
Conclusion
This compound is a potent dual inhibitor of both 5-alpha reductase type 1 and type 2 isoenzymes. This comprehensive inhibitory profile results in a more profound and consistent suppression of DHT levels compared to selective inhibitors. The experimental protocols detailed in this guide provide a framework for the accurate in vitro and cell-based characterization of this compound and other 5α-R inhibitors. The quantitative data and mechanistic understanding presented are crucial for researchers and professionals involved in the development of androgen-modulating therapies.
References
- 1. The detection of enzyme induction by rat liver microsomes prepared by isoelectric precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dutasteride's Role in Inhibiting Dihydrotestosterone (DHT) Synthesis: A Technical Guide for Researchers
Abstract: Dutasteride is a potent pharmaceutical agent that functions as a time-dependent, irreversible inhibitor of all three known isoforms of 5α-reductase.[1][2] By forming a stable complex with these enzymes, this compound effectively blocks the conversion of testosterone (B1683101) to its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1] This mechanism leads to a profound and sustained suppression of DHT levels in serum and target tissues, including the prostate and scalp.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated androgen signaling pathway, tailored for an audience of researchers, scientists, and drug development professionals.
Introduction: 5α-Reductase and Dihydrotestosterone Synthesis
Dihydrotestosterone (DHT) is a critical androgenic hormone synthesized from testosterone through the action of the enzyme steroid 5α-reductase (5-AR).[5][6] DHT is the primary androgen responsible for the development and growth of the prostate gland.[1][7] It binds to the androgen receptor (AR) with an affinity approximately two to three times higher than that of testosterone and dissociates more slowly, resulting in a more potent androgenic signal.[8]
Three isoenzymes of 5α-reductase have been identified in humans:
-
Type 1: Predominantly found in the sebaceous glands of the skin, scalp, and liver.[9]
-
Type 2: The primary isoform in the prostate, seminal vesicles, and hair follicles.[3][9]
-
Type 3: Expressed in multiple tissues, including the prostate.[10]
The overactivity of these enzymes, particularly type 2, is implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[5] this compound's therapeutic efficacy stems from its ability to inhibit both type 1 and type 2 isoenzymes, a characteristic that distinguishes it from other 5-AR inhibitors like finasteride, which primarily targets the type 2 isoform.[10][11][12][13]
Mechanism of Action
This compound is a synthetic 4-azasteroid compound that acts as a competitive and mechanism-based inhibitor of all three 5α-reductase isoenzymes.[2][10] The inhibition is time-dependent and results in the formation of a stable, slowly dissociating enzyme-inhibitor complex with the 5-AR enzymes.[1] This effectively removes the enzyme's capacity to convert testosterone to DHT. By inhibiting both major isoforms, this compound achieves a more complete and consistent reduction of DHT throughout the body compared to single-isoform inhibitors.[3][11]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Hair Loss: Results, Side Effects, Dosing [perfecthairhealth.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of Dutasteride
Abstract
Dutasteride is a potent synthetic 4-azasteroid compound recognized for its role as a dual inhibitor of both type 1 and type 2 isoforms of 5α-reductase.[1][2] This enzyme is critical in the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[3] The inhibition of this pathway is the cornerstone of its therapeutic efficacy in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4][5] This technical guide provides a comprehensive investigation into the molecular structure of this compound, detailing its physicochemical properties, the experimental methodologies used for its structural elucidation, and the relationship between its structure and its mechanism of action. Quantitative data from crystallographic and spectroscopic analyses are presented to offer a complete molecular profile for researchers, scientists, and professionals in drug development.
Molecular Identity and Physicochemical Properties
This compound's chemical identity is well-established through various analytical techniques. It is chemically designated as (5α,17β)-N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide.[2][6] Its fundamental properties, crucial for formulation and pharmacokinetic studies, are summarized in the table below. The molecule is notable for its poor aqueous solubility, a key consideration in its formulation into soft gelatin capsules containing mono-di-glycerides of caprylic/capric acid.[2][7]
| Property | Value | Reference(s) |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [1][8] |
| Chemical Formula | C27H30F6N2O2 | [1][6][9] |
| Molecular Weight | 528.5 g/mol | [1][6][7] |
| CAS Number | 164656-23-9 | [1][8] |
| Appearance | White to pale yellow powder | [2][7] |
| Melting Point | 242°C to 250°C | [2][7] |
| Solubility | Soluble in ethanol (B145695) (44 mg/mL), methanol (B129727) (64 mg/mL), and polyethylene (B3416737) glycol 400 (3 mg/mL); Insoluble in water. | [2][7] |
Elucidation of the Molecular Structure
The definitive three-dimensional structure and chemical connectivity of this compound have been confirmed through a combination of crystallographic and spectroscopic methods.[10] These techniques provide unambiguous proof of its complex steroidal framework, which includes seven chiral centers.[10]
Crystallographic Analysis
X-ray crystallography provides precise information on the spatial arrangement of atoms within a crystal lattice. Studies on commercial this compound have revealed its crystalline structure, offering insights into its solid-state properties.
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [11] |
| Space Group | P212121 (#19) | [11] |
| Lattice Parameters | a = 7.587 Å, b = 9.961 Å, c = 33.500 Å | [11] |
| Cell Volume | 2531.86 ų | [11] |
| Molecules per Cell (Z) | 4 | [11] |
A prominent feature of the crystal structure is a zigzag chain formed by strong N–H···O=C hydrogen bonds that propagate along the a-axis, contributing to the stability of the crystalline lattice.[11]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
The crystallographic data for this compound was determined using high-resolution synchrotron powder diffraction data.
-
Sample Preparation: A commercial sample of this compound is loaded into a capillary tube for analysis.
-
Data Collection: The diffraction pattern is collected using a synchrotron X-ray source, which provides a high-intensity, monochromatic beam. Data is typically collected over a 2θ range of 5° to 40°.
-
Structure Solution and Refinement: The crystal structure is solved and refined using the Rietveld method.[11] This computational technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details.
-
Structural Optimization: Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the refined structure, providing a comparison between the experimental and theoretically lowest-energy conformation.[11]
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and determining its exact mass.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The proton spectrum is analyzed for chemical shifts, signal multiplicity (splitting patterns), and integration values to identify the types of protons and their neighboring environments, confirming the steroidal backbone and the bis(trifluoromethyl)phenyl group.
-
¹³C NMR Analysis: The carbon spectrum provides information on the number and types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complete structural assignment.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (B52724).
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the compound.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for molecules like this compound.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). For this compound, analysis in positive ion mode will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 529.4. This confirms the molecular weight of the compound.
References
- 1. This compound | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. droracle.ai [droracle.ai]
- 8. trial.medpath.com [trial.medpath.com]
- 9. KEGG DRUG: this compound [kegg.jp]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Crystal structure of this compound (Avodart), C27H20F6N2O2 | Powder Diffraction | Cambridge Core [cambridge.org]
Dutasteride's Impact on Androgen-Sensitive Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dutasteride, a potent dual inhibitor of 5-alpha-reductase isoenzymes 1 and 2, plays a critical role in mitigating the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT). This mechanism has profound implications for androgen-sensitive prostate cancer, a disease heavily reliant on androgen receptor (AR) signaling for its growth and progression. This technical guide provides an in-depth analysis of the molecular and cellular effects of this compound on androgen-sensitive prostate cancer cells. It summarizes key quantitative data on cell viability, apoptosis, and gene expression, details experimental protocols for seminal studies, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, the enzyme responsible for converting testosterone to DHT.[1][2] DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent activator of AR-mediated gene transcription, which in turn drives prostate cancer cell proliferation and survival.[3][4] By significantly reducing intracellular DHT levels, this compound effectively dampens this critical signaling pathway.[2]
Beyond its canonical role, studies have revealed that this compound may also exert off-target effects, including direct interference with AR binding and modulation of various cellular pathways independent of its 5-alpha-reductase inhibition.[5][6]
Quantitative Effects of this compound on Androgen-Sensitive Prostate Cancer Cells
The following tables summarize the quantitative data from key studies investigating the effects of this compound on the androgen-sensitive prostate cancer cell line, LNCaP.
Table 1: Effects of this compound on Cell Viability and Proliferation in LNCaP Cells
| Study Reference | This compound Concentration | Incubation Time | Effect on Cell Viability/Proliferation | Quantitative Measurement |
| Lazier et al., 2004[7] | 1 µM | 48 hours | Reduced cell viability and number | - |
| Lazier et al., 2004[7] | 10 µM | 48 hours | Reduced cell viability and number | ~50% reduction |
| Anonymous, 2006[8] | Various doses | 72 hours | Reduced cell growth | Mean reduction of 43% ± 7% |
| Lazier et al., 2004[7] | ~1 µM | Not specified | Inhibited DHT-induced cell proliferation | IC50 ≈ 1 µM |
Table 2: Effects of this compound on Apoptosis in Androgen-Sensitive Prostate Cancer Cells
| Study Reference | Cell Line | This compound Concentration | Incubation Time | Effect on Apoptosis | Quantitative Measurement |
| Lazier et al., 2004[7] | LNCaP | 10-50 µM | Not specified | Enhanced cell death | - |
| McKee et al., 2007[9] | LNCaP, PwR-1E, PNT-2 | 0-10 µM | 24 hours | Dose-dependent increase in apoptosis | Data not specified |
Table 3: Gene Expression Changes in LNCaP Cells Induced by this compound
| Study Reference | Gene | Regulation | Fold Change (FC) / Effect |
| Festa et al., 2008[1][10] | HSD17B1, HSD17B3, CYP11B2 | Overexpressed | FC ≥ +1.5 |
| Festa et al., 2008[1][10] | AR, CCND1 | Overexpressed | FC ≥ +1.5 |
| Festa et al., 2008[1][10] | ERBB2, V-CAM, SOS1 | Overexpressed | FC ≥ +1.5 |
| Festa et al., 2008[1][10] | KLK3 (PSA), KLK2, DHCR24 | Underexpressed | FC ≤ -1.5 |
| Schmidt et al., 2007[4] | FASN | Inhibited | mRNA and protein expression inhibited |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on androgen-sensitive prostate cancer cells.
Cell Culture of LNCaP Cells
-
Cell Line: LNCaP (ATCC CRL-1740), an androgen-sensitive human prostate adenocarcinoma cell line.[11]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), and 0.5 mg/500 mL Plasmocin. For androgen-deprivation experiments, charcoal-stripped FBS is used.[11]
-
Growth Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Subculturing: Cells are passaged when they reach approximately 80% confluency. The process involves washing with sterile PBS, detachment with 0.25% Trypsin-EDTA, neutralization with complete growth medium, and replating at a ratio of 1:2 to 1:6.[11]
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Plate LNCaP cells in 96-well microtiter plates at a density of 1 x 10^5 cells/mL.[8]
-
After 24 hours, treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., ethanol).[8]
-
Incubate for a specified period (e.g., 72 hours).[8]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
BrdU Incorporation Assay:
-
Culture LNCaP cells in charcoal-stripped media for 48 hours.[2]
-
Treat cells with testosterone or DHT in the presence or absence of this compound for 3 days.[2]
-
Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final few hours of incubation.
-
Fix and permeabilize the cells.
-
Incubate with an anti-BrdU antibody.
-
Add a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Quantify the number of BrdU-positive cells using microscopy or a plate reader.[2]
-
Apoptosis Assays
-
Annexin V Staining:
-
Treat LNCaP cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]
-
-
Cell Death ELISA Assay:
-
This assay quantifies histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
After treatment with this compound, lyse the cells and centrifuge to separate the cytoplasm from the nuclei.
-
Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.
-
Add a peroxidase-conjugated anti-DNA antibody.
-
Add a colorimetric substrate and measure the absorbance. The absorbance is proportional to the amount of apoptosis.[7]
-
Androgen Receptor Binding Assay
-
Principle: A competitive binding assay to determine the ability of this compound to displace a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT) from the androgen receptor.[12]
-
Procedure:
-
Prepare a source of androgen receptor, typically from rat prostate cytosol.[13]
-
In a multi-well plate, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[12]
-
Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a saturating concentration of a non-labeled androgen).[12]
-
Incubate the plate to allow binding to reach equilibrium.[12]
-
Separate the bound from the unbound radioligand (e.g., using hydroxyapatite).[12]
-
Measure the radioactivity of the bound fraction using a scintillation counter.[12]
-
Calculate the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[7][12]
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control LNCaP cells using a suitable method (e.g., TRIzol reagent).[14]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[14]
-
qPCR Reaction:
-
Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and the cDNA template.[15]
-
Run the reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).[15]
-
Include a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's primary mechanism of action in the androgen receptor signaling pathway.
Caption: Involvement of this compound in key apoptosis-related pathways.
Caption: A generalized experimental workflow for studying this compound's in vitro effects.
Conclusion
This compound demonstrates significant anti-cancer effects on androgen-sensitive prostate cancer cells in vitro. Its primary mechanism of inhibiting DHT production leads to a reduction in AR signaling, consequently inhibiting cell proliferation and inducing apoptosis. Furthermore, this compound modulates the expression of a suite of genes involved in androgen metabolism, cell cycle control, and apoptosis, highlighting its multifaceted impact. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound and for the development of novel strategies targeting androgen-sensitive prostate cancer. The provided visualizations of the underlying molecular pathways and experimental designs aim to facilitate a deeper understanding of the scientific basis for this compound's clinical utility.
References
- 1. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Inhibition of fatty acid synthase activity in prostate cancer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. Effects of the dual 5 alpha-reductase inhibitor this compound on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. benchchem.com [benchchem.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Lncap-AI prostate cancer cell line establishment by Flutamide and androgen-free environment to promote cell adherent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
Exploring the Potential of Dutasteride in Neuroinflammation Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.
Executive Summary
Neuroinflammation is a critical pathological component of numerous central nervous system (CNS) disorders, including neurodegenerative diseases and cognitive impairment. This guide explores the emerging potential of dutasteride, a potent dual inhibitor of 5-alpha reductase (5α-R) isoenzymes, as a therapeutic agent to modulate neuroinflammatory processes. Traditionally used for benign prostatic hyperplasia, preclinical evidence now indicates that this compound can significantly attenuate key inflammatory markers, reduce microglial activation, and offer neuroprotection in various experimental models. This document provides a comprehensive overview of its mechanisms of action, a summary of key quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to facilitate further research in this promising area.
Mechanism of Action
This compound's influence on neuroinflammation is multifactorial, stemming from its primary role in steroid metabolism and extending to direct effects on inflammatory signaling cascades.
Neurosteroid Modulation
The primary mechanism of this compound is the potent inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen dihydrotestosterone (B1667394) (DHT) and progesterone (B1679170) into the neurosteroid allopregnanolone (B1667786).[1][2] By blocking this conversion, this compound administration leads to:
-
An increase in the systemic and brain levels of testosterone and progesterone.[1][2][3]
-
An increase in the conversion of testosterone to 17-β estradiol (B170435) via aromatase.[4][5]
Both testosterone and 17-β estradiol have demonstrated anti-inflammatory properties, including the ability to inhibit the activation of microglia, the resident immune cells of the CNS.[4][5] This upstream shift in steroid balance appears to be a key contributor to this compound's anti-neuroinflammatory effects.
Direct Anti-Inflammatory Signaling
Beyond its effects on neurosteroids, this compound has been shown to directly modulate intracellular signaling pathways central to the inflammatory response:
-
NF-κB Pathway Inhibition: In multiple models, this compound treatment inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6][7]
-
Keap1-Nrf2 Pathway Interaction: Evidence suggests this compound may interact with the Keap1-Nrf2 pathway.[1][2][4] The Nrf2 pathway is a master regulator of the antioxidant response, and its activation can suppress inflammation by inhibiting NF-κB and reducing the transcription of pro-inflammatory cytokine genes.[4]
-
Microglial and Astrocyte Modulation: this compound directly attenuates the activation of microglia and reduces astrogliosis.[4] In lipopolysaccharide (LPS)-stimulated models, it significantly decreases the number of activated microglia (IBA-1 positive cells) in the brain.[4] In the MPTP model of Parkinson's disease, it reduces the levels of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes.[3]
The following diagram illustrates the proposed mechanisms of action.
Caption: Proposed Anti-Neuroinflammatory Mechanisms of this compound.
Preclinical Evidence and Data
This compound's anti-neuroinflammatory potential has been validated in several preclinical models. The quantitative results from key studies are summarized below.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model uses the bacterial endotoxin (B1171834) LPS to induce a robust inflammatory response in the brain, characterized by microglial activation and cytokine release. This compound has been shown to effectively counter these effects.[4]
Table 1: Effects of this compound in In Vitro LPS-Stimulated BV2 Microglial Cells
| This compound Conc. | Analyte | Result | Significance (vs. LPS) | Reference |
|---|---|---|---|---|
| 10 µM | TNF-α | Significant Reduction | p < 0.01 | [4][8] |
| 20 µM | TNF-α | Significant Reduction | p < 0.001 | [4][8] |
| 10 µM | IL-6 | Significant Reduction | p < 0.01 | [4][8] |
| 20 µM | IL-6 | Significant Reduction | p < 0.001 |[4][8] |
Table 2: Effects of this compound in In Vivo LPS-Induced Mouse Model
| Outcome Measured | Result | Significance (vs. LPS) | Reference |
|---|---|---|---|
| IL-6 Levels (Plasma) | Significant Reduction | p < 0.05 | [4] |
| IL-6 Levels (Hippocampus) | Significant Reduction | p < 0.01 | [4] |
| Activated Microglia (IBA-1+) | Significant Reduction | p < 0.05 | [4] |
| MWM Escape Latency (Day 4) | Significant Improvement | p < 0.001 | [4] |
| MWM Target Crossings | Significant Improvement | p < 0.05 | [4] |
| MWM Time in Target Quadrant | Significant Improvement | p < 0.01 |[4] |
MPTP and MPP+ Models of Parkinson's Disease
The neurotoxin MPTP (or its active metabolite MPP+) is used to model Parkinson's disease, which has a significant neuroinflammatory component. This compound demonstrates both neuroprotective and immunomodulatory effects in this context.[6][7]
Table 3: Effects of this compound in In Vitro MPP+-Stimulated THP-1 Monocytic Cells
| Analyte / Process | Result | Significance (vs. MPP+) | Reference |
|---|---|---|---|
| NF-κB Activation | Inhibited | Significant | [6][7] |
| Nitric Oxide (NO) Production | Prevented | Significant | [6][7] |
| IL-1β Production | Prevented | Significant | [6][7] |
| IL-6 Production | Prevented | Significant | [6][7] |
| Mitochondrial ROS Production | Inhibited | Significant |[7][9] |
Other Prostatic and CNS Inflammation Models
This compound's anti-inflammatory effects are not limited to classical neuroinflammation models.
Table 4: Effects of this compound in Other Inflammation Models
| Model | Key Findings | Significance | Reference |
|---|---|---|---|
| Rat Prostatic Inflammation | Reduced gene expression of IL-1β and IL-18 | p < 0.05 | [10][11] |
| MPTP Mouse Model (Striatum) | Reduced elevated GFAP levels | Not specified | [3] |
| U-87 MG Glioblastoma Cells | Decreased TLR4, MyD88, NF-κBp65 levels | p < 0.001 |[12] |
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the literature, which can serve as a foundation for future studies.
Protocol 1: In Vitro Microglia Activation Assay
This protocol details the methodology for assessing the anti-inflammatory effect of this compound on cultured microglial cells.
-
Cell Culture:
-
Use the BV2 immortalized murine microglial cell line, a standard for neuroinflammatory studies.[4]
-
Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Preparation and Treatment:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare working concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM) by diluting the stock in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[4]
-
-
Inflammatory Stimulation:
-
Seed BV2 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 250 µg/mL.[4] Include a vehicle control (DMSO) and a positive control (e.g., 1 µM TAK-242, a TLR4 inhibitor).[4]
-
-
Analysis:
-
Incubate the cells for 24 hours post-LPS stimulation.[4]
-
Collect the cell culture supernatant.
-
Measure the concentrations of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure this compound concentrations are non-cytotoxic.[4]
-
Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model
This protocol outlines a common workflow for evaluating this compound's effects in a live animal model of systemic inflammation-induced neuroinflammation.
-
Animals and Acclimation:
-
Use adult male C57BL/6 mice. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for at least one week of acclimation before starting experiments.
-
-
Drug Administration and Inflammation Induction:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 7-14 days) before inducing inflammation.
-
On the final day of pre-treatment, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg). The control group receives a saline injection.
-
-
Behavioral Assessment (Cognitive Function):
-
24 hours after LPS injection, begin behavioral testing.
-
Utilize the Morris Water Maze (MWM) to assess spatial learning and memory.[4]
-
Acquisition Phase: Train mice for 4-5 consecutive days to find a hidden platform in a pool of opaque water. Record the escape latency.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.[4]
-
-
Tissue Collection and Analysis:
-
Following behavioral tests, euthanize the animals.
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the animals with saline, then dissect the brain. Isolate the hippocampus for biochemical analysis and fix the other hemisphere for histology.
-
ELISA: Homogenize hippocampal tissue and measure IL-6 levels in the homogenate and plasma.[4]
-
Immunohistochemistry (IHC): Process the fixed brain hemisphere into sections. Perform IHC staining using an antibody against Iba-1 to label microglia. Quantify the number and analyze the morphology of activated microglia in specific brain regions like the hippocampus and cortex.[4]
-
Caption: Typical In Vivo Experimental Workflow.
Discussion and Future Directions
The preclinical data strongly support the anti-neuroinflammatory potential of this compound. However, several points warrant further discussion and investigation:
-
Blood-Brain Barrier (BBB) Penetration: While this compound's effects on the CNS are evident, the extent of its BBB penetration is still debated.[4][13] Its therapeutic action may be a combination of direct CNS effects and modulation of peripheral inflammation that secondarily impacts the brain.
-
Role of Allopregnanolone: this compound inhibits the synthesis of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors with its own neuroprotective and anti-inflammatory properties.[14] The net effect of this compound is likely a balance between the pro-inflammatory consequences of reduced allopregnanolone and the anti-inflammatory effects of increased testosterone/estradiol and direct pathway inhibition. This complexity may explain reports of adverse CNS effects like anxiety or depression with long-term use of 5-α-reductase inhibitors.[4]
-
Therapeutic Translation: The promising results from LPS and MPTP models suggest this compound could be repurposed for neurodegenerative diseases like Alzheimer's and Parkinson's, or even for conditions involving cognitive impairment secondary to inflammation.
Future research should focus on elucidating the precise molecular targets of this compound beyond 5α-reductase, clarifying its BBB kinetics, and evaluating its efficacy and safety in a broader range of neuroinflammatory disease models.
Conclusion
This compound demonstrates significant and reproducible anti-neuroinflammatory activity in preclinical settings. By modulating neurosteroid levels, inhibiting key inflammatory signaling pathways like NF-κB, and reducing glial cell activation, it presents a compelling case for drug repurposing.[4][6][15] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound as a novel therapeutic strategy for CNS disorders underpinned by neuroinflammation.
References
- 1. Is this compound a Therapeutic Alternative for Amyotrophic Lateral Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Effect of the 5α-reductase enzyme inhibitor this compound in the brain of intact and parkinsonian mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LINCS Dataset-Based Repositioning of this compound as an Anti-Neuroinflammation Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson’s Disease Models [frontiersin.org]
- 7. Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peripheral Neuroprotective and Immunomodulatory Effects of 5α-Reductase Inhibitors in Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dutasteride's Influence on Gene Expression in Prostate Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride is a potent therapeutic agent primarily used in the management of benign prostatic hyperplasia (BPH) and investigated for prostate cancer chemoprevention.[1][2] Its mechanism of action centers on the inhibition of steroid 5-alpha-reductase (5AR), the enzyme responsible for converting testosterone (B1683101) into the more biologically active androgen, dihydrotestosterone (B1667394) (DHT).[3][4] this compound is a dual inhibitor, targeting both type I and type II 5AR isoenzymes, leading to a significant reduction in intraprostatic and serum DHT levels.[1][5] This profound suppression of DHT, the primary ligand for the androgen receptor (AR) in prostate cells, directly modulates the expression of a wide array of genes, thereby influencing critical cellular processes such as proliferation, apoptosis, and inflammation.[6][7] This guide provides an in-depth analysis of the molecular effects of this compound on gene expression in prostate tissue, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Core Signaling Pathway: Androgen Receptor Modulation
The primary molecular mechanism of this compound is the disruption of the androgen signaling pathway. By inhibiting 5-alpha-reductase, this compound drastically reduces the concentration of DHT available to bind to the androgen receptor.[8] This leads to decreased activation of the AR, reduced translocation to the nucleus, and subsequently, altered transcription of androgen-responsive genes that govern prostate cell growth and survival.[6]
Quantitative Analysis of Gene Expression Changes
Multiple studies utilizing gene expression profiling have quantified the impact of this compound on prostate tissue. The following tables summarize key findings from studies on human prostate cancer cell lines, patient-derived tissues, and animal models.
Table 1: Gene Expression Changes in LNCaP Cells
This study investigated the effects of this compound on the androgen-responsive LNCaP human prostate cancer cell line using a custom oligoarray (AndroChip 2). No significant gene expression changes were observed in the androgen-unresponsive DU145 cell line.[9][10]
| Gene Symbol | Gene Name/Function | Regulation | Fold Change (FC) |
| Overexpressed Genes | |||
| HSD17B1 | Hydroxysteroid 17-Beta Dehydrogenase 1 | Upregulated | ≥ 1.5 |
| HSD17B3 | Hydroxysteroid 17-Beta Dehydrogenase 3 | Upregulated | ≥ 1.5 |
| CYP11B2 | Cytochrome P450 Family 11 Subfamily B Member 2 | Upregulated | ≥ 1.5 |
| AR | Androgen Receptor | Upregulated | ≥ 1.5 |
| CCND1 | Cyclin D1 | Upregulated | ≥ 1.5 |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Upregulated | ≥ 1.5 |
| V-CAM | Vascular Cell Adhesion Molecule 1 | Upregulated | ≥ 1.5 |
| SOS1 | SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 | Upregulated | ≥ 1.5 |
| Underexpressed Genes | |||
| KLK3 | Kallikrein Related Peptidase 3 (PSA) | Downregulated | ≤ -1.5 |
| KLK2 | Kallikrein Related Peptidase 2 | Downregulated | ≤ -1.5 |
| DHCR24 | 24-Dehydrocholesterol Reductase | Downregulated | ≤ -1.5 |
Table 2: Gene Expression Changes in Human Prostate Tissue
This study analyzed benign prostate tissue from men with localized prostate cancer who received neoadjuvant this compound prior to prostatectomy.[11][12]
| Gene Symbol | Gene Name/Function | Regulation | Fold Change (FC) |
| IGFBP3 | Insulin-Like Growth Factor Binding Protein 3 | Upregulated | 3.8 |
| TFF3 | Trefoil Factor 3 | Downregulated | -2.1 |
| TMPRSS2 | Transmembrane Protease, Serine 2 | Downregulated | > 2.0 |
Table 3: Gene Expression Changes Related to Inflammation in a Rat Model
This study used a rat model of chemically induced prostatic inflammation to assess this compound's effects on inflammatory and receptor genes via qPCR.[13][14]
| Gene Symbol | Gene Name/Function | Effect of this compound |
| IL-1β | Interleukin 1 Beta | Prevented inflammation-induced increase |
| IL-18 | Interleukin 18 | Prevented inflammation-induced increase |
| ERα | Estrogen Receptor Alpha | Prevented inflammation-induced increase |
| ERβ | Estrogen Receptor Beta | Restored expression to control levels |
Table 4: Protein Expression Changes in LNCaP Xenograft Model
This study assessed protein expression in a mouse LNCaP xenograft model following 14 days of this compound treatment.[15][16]
| Protein | Function | Regulation | Fold Change (vs. Control) |
| PSMA | Prostate-Specific Membrane Antigen | Upregulated | ~10-fold (at 1 mg/kg) |
| AR | Androgen Receptor | No significant change | - |
| Caspase-3 | Apoptosis Marker | No significant change | - |
| Ki-67 | Proliferation Marker | No significant change | - |
Experimental Protocols and Workflows
The investigation of this compound's effects on gene expression employs a range of established molecular biology techniques.
Key Methodologies
-
Cell Culture and Treatment: Androgen-responsive (e.g., LNCaP) and androgen-unresponsive (e.g., DU145) human prostate cancer cell lines are commonly used.[9] Cells are cultured in appropriate media, often steroid-stripped, and then treated with varying concentrations of this compound or a vehicle control for a specified duration.[17]
-
Animal Models: In vivo studies often utilize xenograft models, where human prostate cancer cells (e.g., LuCaP 35, LNCaP) are implanted into immunocompromised mice.[8][16] The animals are then treated with this compound, typically delivered via subcutaneously implanted time-release pellets or injections.[8] Rat models are also used, particularly for studying processes like prostatic inflammation.[13]
-
Gene Expression Analysis:
-
Microarray Analysis: This high-throughput method is used for broad-scale gene expression profiling. For instance, the Affymetrix HG-U133Av2 platform has been used to analyze tumors from xenograft models.[8] Custom-made oligoarrays, such as the "AndroChip 2," have been employed to focus on genes specifically related to androgen signaling and prostate cancerogenesis.[9]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is the gold standard for validating the results obtained from microarray analyses and for quantifying the expression levels of specific target genes.[7][9]
-
-
Protein Analysis:
-
Immunoblotting (Western Blot): Used to quantify the expression levels of specific proteins, such as PSMA and AR, in tissue lysates.[15]
-
Immunohistochemistry (IHC): Allows for the visualization and quantification of protein expression within the tissue architecture, providing spatial context for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[15]
-
References
- 1. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gene expression in prostate cancer cells treated with the dual 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the 5 alpha-reductase inhibitor this compound on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. urologytimes.com [urologytimes.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCCZ Science Highlight - Impact of short-term this compound Treatment on prostate-specific Membrane Antigen Expression in a Mouse Xenograft Model – USZ [usz.ch]
- 16. Impact of short‐term this compound treatment on prostate‐specific membrane antigen expression in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
Dutasteride's Off-Target Effects: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes 1 and 2, is widely utilized for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its primary mechanism of action involves the significant reduction of dihydrotestosterone (B1667394) (DHT), the principal androgen in the prostate. However, a growing body of preliminary research indicates that this compound's pharmacological effects extend beyond its intended target, leading to a range of off-target effects. This technical guide provides an in-depth overview of these preliminary findings, focusing on the molecular and clinical implications for researchers and drug development professionals. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this compound's broader pharmacological profile.
Introduction
This compound's therapeutic efficacy is attributed to its ability to inhibit the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT)[1][2][3]. By inhibiting both type 1 and type 2 isoforms of 5α-reductase, this compound achieves a more complete suppression of serum DHT compared to its predecessor, finasteride (B1672673), which selectively inhibits the type 2 isoenzyme[3][4][5]. While the on-target effects on the prostate and hair follicles are well-documented, emerging evidence suggests that this compound may influence other physiological systems through off-target interactions. These include direct effects on the androgen receptor (AR), alterations in neurosteroid synthesis, and impacts on metabolic and cardiovascular parameters. Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment and for identifying potential new therapeutic applications or contraindications.
Off-Target Effects on the Androgen Receptor
Preliminary studies suggest that this compound, owing to its structural similarity to DHT, may directly interact with the androgen receptor (AR), independent of its 5α-reductase inhibitory activity[6][7][8].
Quantitative Data: Androgen Receptor Activity
Research has shown that this compound can interfere with DHT-stimulated AR signaling, with a greater potency than finasteride[6]. The extent of this inhibitory effect appears to be cell-line specific[6].
| Cell Line | Androgen Receptor (AR) Genotype | Sensitivity to this compound | Key Findings | Reference |
| LNCaP | T877A mutant AR | Most Sensitive | This compound inhibited DHT-stimulated AR signaling and decreased cell growth. | [6] |
| LAPC4 | Wild-type AR | Intermediate | This compound interfered with DHT-stimulated AR signaling. | [6] |
| VCaP | Wild-type AR | Intermediate | This compound interfered with DHT-stimulated AR signaling. | [6] |
| 22Rv1 | H874Y mutant AR | Least Sensitive | Less susceptible to the AR-inhibitory effects of this compound. | [6] |
Experimental Protocols: Androgen Receptor Activity Assays
-
Cell Culture: Human prostate cancer cell lines (LNCaP, 22Rv1, LAPC4, and VCaP) were cultured in 10% charcoal-stripped fetal bovine serum, with or without the addition of DHT[6].
-
AR Activity Evaluation: Androgen Receptor activity was assessed using an ARE-luciferase assay or by measuring the expression of AR-regulated genes[6].
Signaling Pathway: this compound's Dual Action on Androgen Signaling
Off-Target Effects on Neurosteroid Synthesis
This compound's inhibition of 5α-reductase, an enzyme also involved in the synthesis of neurosteroids, raises concerns about its potential neurological effects[9][10].
Quantitative Data: Neurosteroid Levels
Studies in glioblastoma cells and in patients have shown that this compound can alter the synthesis of various neurosteroids[9][11].
| Steroid | Sample Type | Effect of this compound | Reference |
| Androgens | Glioblastoma (U87) Cells | Reduced Synthesis | [9] |
| Estrogens | Glioblastoma (U87) Cells | Reduced Synthesis | [9] |
| Dihydrocorticosterone | Glioblastoma (U87) Cells | Decreased Synthesis | [9] |
| Allotetrahydrodeoxycorticosterone | Glioblastoma (U87) Cells | Decreased Synthesis | [9] |
| Deoxycorticosterone | Glioblastoma (U87) Cells | Accumulated | [9] |
| Testosterone (CSF) | Human Cerebrospinal Fluid | Significantly Lower | [11] |
| Dihydrotestosterone (CSF) | Human Cerebrospinal Fluid | Significantly Lower | [11] |
| 17β-estradiol (CSF) | Human Cerebrospinal Fluid | Significantly Higher | [11] |
| Allopregnanolone (B1667786) | Rat Retina | Inhibited pressure-induced increase | [12] |
Experimental Protocols: Neurosteroid Analysis
-
Cell Culture and Treatment: Human glioblastoma (U87) cells were cultured, and increasing concentrations of this compound were added to the media. The media was collected after 24 and 48 hours for analysis[9].
-
Steroid Synthesis Measurement: The synthesis of neurosteroids was investigated using tritiated precursors and thin-layer chromatography (TLC)[9].
-
Human Study: In a case-control study, cerebrospinal fluid (CSF) was collected from patients with BPH undergoing surgery. Twenty patients were treated with this compound plus α-blockers, and twenty were treated with α-blockers alone for at least 6 months[11]. Serum sex steroids and CSF neuroactive steroid levels were measured[11].
-
Ex Vivo Retina Model: Ex vivo rat retinas were exposed to hydrostatic pressure, and the production of allopregnanolone was determined by liquid chromatography and tandem mass spectrometry (LC-MS/MS) and immunochemistry[12].
Workflow: Investigating this compound's Impact on Neurosteroids
Metabolic Off-Target Effects
Long-term this compound therapy has been associated with alterations in glucose and lipid metabolism, as well as changes in liver function[13][14][15][16].
Quantitative Data: Metabolic Parameters
| Parameter | Treatment Group | Change from Baseline | Reference |
| LDL Cholesterol | This compound | Significant Increase | [13] |
| HDL Cholesterol | This compound | No Significant Change | [13] |
| LDL Cholesterol | Tamsulosin | Increase | [13] |
| HDL Cholesterol | Tamsulosin | Increase | [13] |
| Blood Glucose | This compound | Increased | [14][15] |
| Glycated Hemoglobin (HbA1c) | This compound | Increased | [14][15] |
| Total Cholesterol | This compound | Increased | [14][15] |
| Alanine Aminotransferase (ALT) | This compound | Increased Activity | [14][15] |
| Aspartate Aminotransferase (AST) | This compound | Increased Activity | [14][15] |
| Intrahepatic Lipid | This compound | Increased | [17] |
| Hepatic Insulin (B600854) Resistance | This compound | Increased | [17] |
Experimental Protocols: Metabolic Studies
-
Retrospective Registry Study: A cohort of 230 men (aged 47-68) treated with this compound (0.5 mg/day) for BPH were followed for 36 to 42 months. Blood glucose, HbA1c, total cholesterol, LDL, ALT, and AST were measured[14].
-
Mechanistic Human Study: The metabolic effects of this compound were compared to finasteride in a clinical study. Hepatic insulin resistance and intrahepatic lipid were assessed. The serum metabolome was analyzed to determine the effects on lipid metabolism[17].
Logical Relationship: Proposed Mechanism of Metabolic Dysregulation
Cardiovascular Safety Profile
The cardiovascular safety of this compound has been a subject of investigation, with some studies initially suggesting a potential increased risk of heart failure[18][19][20]. However, larger meta-analyses and population-based cohort studies have not consistently found a significant association[18][19][21].
Quantitative Data: Cardiovascular Events
| Outcome | Comparison | Hazard Ratio (HR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Reference |
| Heart Failure | This compound vs. Finasteride | HR: 0.98 | 0.88 - 1.08 | [19][21] |
| Acute Myocardial Infarction | This compound vs. Finasteride | HR: 0.94 | 0.82 - 1.08 | [19][21] |
| Stroke | This compound vs. Finasteride | HR: 1.03 | 0.88 - 1.20 | [19][21] |
| Heart Failure | This compound vs. Control | RR: 1.05 | 0.71 - 1.57 | [18] |
| Myocardial Infarction | This compound vs. Control | RR: 1.00 | 0.77 - 1.30 | [18] |
| Stroke | This compound vs. Control | RR: 1.20 | 0.88 - 1.64 | [18] |
Experimental Protocols: Cardiovascular Safety Studies
-
Population-Based Cohort Study: A study of over 72,000 older men in Ontario who started treatment with either this compound or finasteride. The primary outcome was hospitalization for heart failure, with secondary outcomes of acute myocardial infarction and stroke. A propensity score-matched analysis was used[21].
-
Systematic Review and Meta-Analysis: Included 12 randomized controlled trials with a total of 18,802 participants. The risk of heart failure, myocardial infarction, and stroke with this compound use was assessed[18].
Conclusion
The preliminary studies on this compound's off-target effects reveal a complex pharmacological profile that extends beyond its well-established role as a 5α-reductase inhibitor. The evidence points towards potential direct interactions with the androgen receptor, significant alterations in neurosteroid and metabolic pathways, and a cardiovascular safety profile that warrants ongoing surveillance. For researchers and drug development professionals, these findings underscore the importance of a systems-level approach to understanding drug action. Further research is necessary to elucidate the precise molecular mechanisms underlying these off-target effects and to determine their long-term clinical significance. A thorough understanding of these effects will be critical for optimizing the therapeutic use of this compound and for the development of future hormonal therapies with improved target specificity.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The direct inhibitory effect of this compound or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The effect of finasteride and this compound on the synthesis of neurosteroids by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Effects of this compound on sex hormones and cerebrospinal steroids in patients treated for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurosteroids Are Endogenous Neuroprotectants in an Ex Vivo Glaucoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urologytimes.com [urologytimes.com]
- 14. Health Risks Associated with Long-Term Finasteride and this compound Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Dual-5α-Reductase Inhibition Promotes Hepatic Lipid Accumulation in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic review evaluating cardiovascular events of the 5-alpha reductase inhibitor - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. auajournals.org [auajournals.org]
- 20. The Cardiovascular Safety of this compound [experts.mcmaster.ca]
- 21. The Cardiovascular Safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Therapeutic Potential of Dutasteride in Glioblastoma
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a notably higher incidence and poorer prognosis in men.[1][2] Emerging evidence points to the significant role of androgen signaling in GBM pathogenesis, highlighting the androgen receptor (AR) and its ligands as potential therapeutic targets.[3][4] Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes, effectively blocks the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT).[5][6] This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's potential as a therapeutic agent in glioblastoma. It details the underlying mechanism of action, summarizes key in vitro findings on its effects on cell proliferation, metabolism, and invasion, and outlines the experimental protocols used in these seminal studies. The data suggest that by suppressing a key driver of androgen signaling, this compound, particularly in combination with direct AR antagonists, may offer a novel and effective therapeutic strategy for glioblastoma.[1][7]
Introduction to Glioblastoma and Androgen Signaling
Glioblastoma is the most common and malignant primary brain tumor in adults, characterized by rapid, infiltrative growth and profound resistance to conventional therapies, resulting in a median survival of approximately 15 months.[8][9] A notable epidemiological feature of GBM is its higher incidence in males compared to females, suggesting a potential role for sex hormones in its development and progression.[2][10]
Recent research has substantiated this link, demonstrating that glioblastoma cells express androgen receptors (ARs) and possess the enzymatic machinery to synthesize their own androgens, including testosterone and DHT.[1][3] Testosterone and particularly DHT have been shown to increase the metabolism, proliferation, migration, and invasion of GBM cell lines.[1][4][11] This androgenic activity is mediated through the classical AR signaling pathway, where the ligand-bound receptor acts as a transcription factor to regulate genes involved in tumor progression.[4]
This compound is an irreversible inhibitor of all three isoforms of 5α-reductase, the enzyme responsible for converting testosterone into DHT.[6] DHT has a significantly higher binding affinity for the androgen receptor than testosterone.[11] By potently suppressing DHT production systemically and potentially within the tumor microenvironment, this compound represents a compelling candidate for disrupting the androgen-driven growth of glioblastoma.[5]
Core Mechanism of Action in Glioblastoma
This compound's therapeutic rationale in glioblastoma is centered on its ability to disrupt the synthesis of DHT, the most potent activator of the androgen receptor. This effectively dampens the entire downstream signaling cascade that promotes tumor growth.
Inhibition of 5α-Reductase
The primary mechanism of this compound is the potent and irreversible inhibition of 5α-reductase enzymes (Types I, II, and III).[6] This enzyme catalyzes the conversion of testosterone to DHT. By blocking this conversion, this compound significantly reduces the intratumoral and circulating levels of DHT, thereby depriving the androgen receptor of its most powerful ligand.[5] Studies on glioblastoma cell lines confirm they possess the necessary pathways for androgen synthesis, which are effectively inhibited by this compound.[2][10]
Attenuation of Androgen Receptor (AR) Signaling
With reduced DHT availability, the androgen receptor remains largely unbound and inactive in the cytoplasm. This prevents its dimerization, nuclear translocation, and subsequent binding to Androgen Response Elements (AREs) in the promoter regions of target genes. The result is a downregulation of the transcription of genes responsible for key oncogenic processes, including cell proliferation, survival, metabolism, and invasion.[3][4]
Preclinical Evidence from In Vitro Studies
The anti-tumor potential of this compound in glioblastoma has been investigated primarily using human GBM-derived cell lines, with U87 and U251 being the most common models.[1][11] These studies consistently demonstrate that this compound can inhibit key cancer-promoting phenotypes.
Effects on GBM Cell Metabolism, Proliferation, and Invasion
In vitro experiments have shown that androgens, particularly DHT, enhance the metabolic activity and proliferation of U87 glioblastoma cells.[1] Treatment with this compound significantly counteracts these effects. The key findings from these studies are summarized below.
Table 1: Summary of this compound's Monotherapy Effects on GBM Cell Lines
| Endpoint | Cell Line(s) | Observed Effect of this compound | Reference(s) |
|---|---|---|---|
| Cell Metabolism | U87 | Significant Decrease | [1] |
| Cell Proliferation | U87, U251 | Significant Decrease | [1][11] |
| Cell Invasion | U87 | Significant Reduction | [1][7] |
| Cell Migration | U87, U251 | Blockade of Testosterone-Induced Migration | [11] |
| Neurosteroid Synthesis | U87 | Reduction in Androgen and Estrogen Synthesis |[2] |
Synergistic Effects in Combination Therapy
The therapeutic impact of this compound is significantly enhanced when used in combination with direct androgen receptor antagonists, such as flutamide (B1673489) and cyproterone.[1] This dual-blockade strategy—inhibiting both the synthesis of the primary AR ligand (DHT) and the receptor itself—has proven more effective than either agent alone.
Table 2: Efficacy of this compound in Combination Therapy on U87 Cells
| Drug Combination | Endpoint | Observed Effect | Reference(s) |
|---|---|---|---|
| This compound + Flutamide | Cell Proliferation | Most effective combination for decreasing proliferation | [1][12] |
| This compound + Cyproterone | Cell Proliferation | Enhanced inhibitory effect | [1][7] |
| This compound + Flutamide | Cell Metabolism | Enhanced inhibitory effect | [12] |
| this compound + Flutamide | Cell Invasion | Enhanced inhibitory effect |[12] |
Key Experimental Protocols
The preclinical evaluation of this compound in glioblastoma has relied on a set of standardized in vitro assays to quantify its effects on cell behavior. The methodologies are detailed below.
Cell Culture
-
Cell Lines: Human glioblastoma-astrocytoma U87 MG and U251 cell lines are commonly used.[1][11]
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Metabolism Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded into 96-well plates.
-
Treatment: After cell attachment, the culture medium is replaced with medium containing the test compounds (e.g., this compound, DHT, vehicle control).[1]
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Absorbance is proportional to the number of metabolically active cells.
Cell Proliferation Assessment (BrdU Incorporation Assay)
This assay measures DNA synthesis during cell proliferation.
-
Seeding and Treatment: Cells are seeded and treated in 96-well plates as described for the MTT assay.[1]
-
BrdU Labeling: Near the end of the treatment period, bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.
-
Measurement: The signal is quantified using a plate reader, with the intensity being directly proportional to the amount of cell proliferation.
Cell Invasion Assessment (Boyden Chamber Assay)
This assay, also known as a transwell invasion assay, measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Setup: The assay uses transwell inserts with a porous membrane (e.g., 8-µm pores) coated with a layer of basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cells, resuspended in serum-free media with the test compounds, are seeded into the upper chamber of the insert.[1]
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as FBS, to stimulate invasion.
-
Incubation: The chambers are incubated (e.g., for 24 hours) to allow invasive cells to degrade the matrix and migrate through the membrane pores.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Future Directions and Clinical Perspective
The preclinical data strongly suggest that targeting the androgen synthesis pathway with this compound is a viable strategy for a subset of glioblastoma tumors. However, several critical steps are needed to translate these findings to the clinic.
-
In Vivo Validation: The efficacy of this compound, alone and in combination with AR antagonists, must be validated in orthotopic glioblastoma animal models. These studies are crucial for assessing drug delivery across the blood-brain barrier and evaluating effects on tumor growth, survival, and potential toxicity.
-
Biomarker Identification: Research is needed to identify biomarkers that can predict which GBM patients are most likely to respond to androgen-targeted therapies. This could include measuring the expression levels of AR and 5α-reductase enzymes in tumor biopsies.[3]
-
Clinical Trials: Given this compound's established safety profile and ability to cross the blood-brain barrier, well-designed clinical trials are a logical next step.[13] Initial trials could explore this compound as an adjuvant therapy in combination with the standard of care (radiotherapy and temozolomide) for newly diagnosed or recurrent GBM, particularly in male patients.[14][15]
-
Exploration of Other Mechanisms: While the primary mechanism is AR signaling inhibition, future studies could explore if this compound has other effects in GBM, such as modulating autophagy or inducing cellular senescence, which are known to be intertwined with metabolic and signaling pathways in cancer.[8][16]
Conclusion
The role of androgen signaling in glioblastoma progression is an increasingly recognized vulnerability. Preclinical research provides a strong rationale for the therapeutic use of the 5α-reductase inhibitor this compound. In vitro studies have consistently demonstrated that this compound can decrease the proliferation, metabolism, and invasion of glioblastoma cells.[1] Its efficacy is notably enhanced when combined with direct androgen receptor antagonists, suggesting that a multi-pronged attack on the androgen signaling axis may be a highly effective strategy.[12] While further in vivo and clinical validation is required, this compound represents a promising, readily available drug that could be repurposed as a novel targeted therapy for glioblastoma, potentially improving outcomes for patients with this devastating disease.
References
- 1. This compound combined with androgen receptor antagonists inhibit glioblastoma U87 cell metabolism, proliferation, and invasion capacity: Androgen regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of finasteride and this compound on the synthesis of neurosteroids by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Testosterone Promotes Glioblastoma Cell Proliferation, Migration, and Invasion Through Androgen Receptor Activation [frontiersin.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. brainlife.org [brainlife.org]
- 8. Autophagy Modulation and Its Implications on Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Antiproliferative Activity of Finasteride against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumortreatingfields.com [tumortreatingfields.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Dutasteride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride is a potent pharmaceutical agent belonging to the class of 5-alpha-reductase (5α-R) inhibitors. Its primary mechanism of action involves the inhibition of the enzymes responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its biochemical interactions, cellular effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Dual Inhibition of 5-Alpha-Reductase Isoenzymes
This compound is distinguished as a dual inhibitor, targeting both major isoforms of the 5-alpha-reductase enzyme: type 1 and type 2.[1][2] This dual inhibition leads to a more comprehensive and consistent suppression of DHT levels compared to inhibitors that selectively target a single isoenzyme.[3]
The enzymatic conversion of testosterone to DHT is a critical step in androgen signaling. DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, and the resulting DHT-AR complex is a potent transcriptional regulator of androgen-responsive genes.[1] By blocking the production of DHT, this compound effectively attenuates this signaling pathway.
Quantitative Inhibitory Activity
The potency of this compound as a 5α-R inhibitor has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target Enzyme | IC50 Value (nM) |
| 5α-Reductase Type 1 | 7 |
| 5α-Reductase Type 2 | 6 |
Data sourced from BenchChem.[4]
These low nanomolar IC50 values indicate a very high binding affinity and potent inhibitory activity of this compound against both isoenzymes.[4] It is also important to note that this compound has been characterized as a slow, time-dependent inhibitor of 5α-reductase type II, which may have implications for its sustained in vivo efficacy.[5]
Cellular Effects in Prostate Cancer Cell Lines
The in vitro effects of this compound have been extensively studied in various prostate cancer cell lines, providing valuable insights into its potential as an anti-cancer agent.
Inhibition of Cell Proliferation and Viability
This compound has been shown to reduce cell viability and inhibit the proliferation of both androgen-dependent (LNCaP) and androgen-independent (DU145) prostate cancer cells. This suggests that its effects extend beyond simply blocking the androgen-dependent growth of cancer cells.
Antiandrogenic Effects
In addition to its primary enzymatic inhibition, this compound exhibits direct antiandrogenic effects. Studies have shown that it can compete with androgens for binding to the androgen receptor. This competitive inhibition further contributes to the overall suppression of androgen signaling.
Induction of Apoptosis
At higher concentrations, this compound has been observed to promote cell death, potentially through the induction of apoptosis. This effect has been noted in both androgen receptor-positive and -negative prostate cancer cell lines, indicating a mechanism that may be independent of the androgen receptor.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.
In Vitro 5-Alpha-Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds against the 5α-R enzyme.
Objective: To determine the IC50 value of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase enzyme (e.g., microsomal fractions from rat liver or prostate tissue, or recombinant human enzymes).
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitor (e.g., finasteride).
-
Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH optimized for the specific isoenzyme).
-
Method for detection and quantification of DHT (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) with radiolabeled substrate, or LC-MS/MS).
Procedure:
-
Enzyme Preparation: Prepare a homogenate or microsomal fraction from the chosen tissue source containing the 5α-reductase enzyme.
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, NADPH, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, testosterone.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, typically by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Extraction: Extract the steroids from the reaction mixture using an appropriate organic solvent.
-
Analysis: Separate and quantify the amount of DHT produced using the chosen analytical method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To evaluate the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control.
Androgen Receptor Binding Assay
This competitive binding assay measures the ability of a compound to displace a radiolabeled androgen from the androgen receptor.
Objective: To determine the binding affinity of this compound for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., cytosol from rat prostate or recombinant human AR).
-
Radiolabeled androgen (e.g., [³H]-DHT or [³H]-mibolerone).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Method to separate bound and free radioligand (e.g., hydroxylapatite, filter membranes).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of unlabeled this compound or a vehicle control.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using the chosen method.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of this compound increases. Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled androgen. The Ki (inhibition constant) can then be calculated from the IC50 value.
Visualizations
Androgen Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the conversion of testosterone to DHT.
Experimental Workflow for 5-Alpha-Reductase Inhibition Assay
Caption: Steps for determining 5α-reductase inhibition in vitro.
Logical Relationship of this compound's Dual Action
Caption: this compound's impact on DHT and the Androgen Receptor.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rationale for Inhibiting 5α-Reductase Isoenzymes in the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
The Dual Inhibition of 5-Alpha Reductase Isoenzymes: Unraveling the Efficacy of Dutasteride
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dutasteride, a potent azasteroid, distinguishes itself from other 5-alpha reductase (5αR) inhibitors through its dual inhibitory action against both type 1 and type 2 isoenzymes. This comprehensive technical guide delves into the distinct roles of these isoenzymes in androgen metabolism and elucidates how this compound's unique mechanism of action contributes to its superior efficacy in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). This document provides a detailed overview of the quantitative inhibitory data, experimental protocols for assessing 5αR activity, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction: The 5-Alpha Reductase Isoenzymes
The conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), is a critical step in the pathophysiology of several androgen-dependent conditions. This conversion is catalyzed by the enzyme 5-alpha reductase (5αR), which exists as two primary isoenzymes: type 1 and type 2.[1]
-
5α-Reductase Type 1: Predominantly found in the skin (sebaceous glands and hair follicles), liver, and to a lesser extent, the prostate.[2] Its expression has been shown to increase in prostate cancer.[1]
-
5α-Reductase Type 2: The predominant isoenzyme in prostatic tissue and the inner root sheath of hair follicles.[2]
While both isoenzymes contribute to systemic DHT levels, their differential tissue distribution underscores their distinct physiological and pathological roles. The efficacy of 5αR inhibitors is, therefore, intrinsically linked to their ability to target one or both of these isoenzymes.
This compound: A Dual Inhibitor of 5α-Reductase
This compound is a competitive inhibitor of both type 1 and type 2 5α-reductase.[3] This dual inhibition leads to a more profound and consistent suppression of DHT compared to inhibitors that selectively target only the type 2 isoenzyme, such as finasteride (B1672673).[3] Clinical studies have demonstrated that this compound can reduce serum DHT levels by over 90%, whereas finasteride achieves approximately 70% reduction.[3][4] This near-complete suppression of DHT is central to this compound's enhanced therapeutic efficacy.
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the in vitro inhibitory potency of this compound and finasteride against 5α-reductase type 1 and type 2, providing a clear comparison of their biochemical activity.
Table 1: Inhibitor Constant (Ki) Values for this compound and Finasteride
| Inhibitor | 5α-Reductase Type 1 (Ki, nM) | 5α-Reductase Type 2 (Ki, nM) |
| This compound | 0.1 | 0.1 |
| Finasteride | 313 | 11.3 |
Data compiled from multiple sources.
Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for this compound and Finasteride
| Inhibitor | 5α-Reductase Type 1 (IC50, nM) | 5α-Reductase Type 2 (IC50, nM) |
| This compound | 6 | 7 |
| Finasteride | 158.8 | 13.6 |
Data compiled from multiple sources.[5]
These data clearly illustrate this compound's significantly higher potency against both isoenzymes, particularly its profound inhibition of 5α-reductase type 1, for which finasteride shows considerably weaker activity.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The clinical effects of this compound are mediated through the androgen receptor signaling pathway. By drastically reducing DHT levels, this compound prevents the activation of androgen receptors in target tissues like the prostate and hair follicles, thereby inhibiting the downstream gene expression responsible for tissue growth and pathogenesis.
Experimental Workflow: In Vitro 5α-Reductase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound like this compound on 5α-reductase activity in an in vitro setting.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay using Recombinant Human Enzymes
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against human 5α-reductase type 1 and type 2.
Materials:
-
Recombinant human 5α-reductase type 1 and type 2 (expressed in a suitable system, e.g., baculovirus-infected insect cells).[6]
-
Testosterone (substrate).
-
NADPH (cofactor).
-
Test compound (this compound) and reference compound (finasteride) at various concentrations.
-
Assay buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions containing the recombinant human 5α-reductase isoenzymes. Determine the protein concentration of the preparations.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, NADPH, and varying concentrations of the test compound or reference compound.
-
Enzyme Addition: Add the prepared enzyme solution to each well to initiate the reaction.
-
Substrate Addition: Add testosterone to each well to start the enzymatic conversion.
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of testosterone and the formed DHT.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.[5]
Clinical Trial Protocol for Benign Prostatic Hyperplasia (BPH)
Objective: To evaluate the efficacy and safety of this compound in treating the signs and symptoms of BPH.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7][8]
Participant Population: Men aged 50 years or older with a clinical diagnosis of BPH, moderate to severe symptoms (e.g., AUA Symptom Index score ≥ 12), a prostate volume of ≥ 30 cm³, and a peak urinary flow rate (Qmax) of ≤ 15 mL/s.[8]
Intervention:
-
This compound (e.g., 0.5 mg daily).
-
Placebo.
Primary Efficacy Endpoints:
-
Change from baseline in the American Urological Association Symptom Index (AUA-SI) score at a specified time point (e.g., 24 months).[9]
-
Incidence of acute urinary retention (AUR) and BPH-related surgery over the study duration.[10]
Secondary Efficacy Endpoints:
-
Change from baseline in total prostate volume as measured by transrectal ultrasonography.[11]
-
Change from baseline in Qmax.[9]
-
Change from baseline in serum DHT levels.
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for dichotomous variables) will be used to compare the treatment groups.
Clinical Trial Protocol for Androgenetic Alopecia (AGA)
Objective: To assess the efficacy and safety of this compound in promoting hair growth in men with AGA.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[12][13]
Participant Population: Men aged 18 to 49 years with a diagnosis of AGA, typically classified according to the Norwood-Hamilton scale (e.g., types IIIv, IV, or V).[13][14]
Intervention:
-
This compound (e.g., 0.5 mg daily).
-
Placebo.
-
Active comparator (e.g., finasteride 1 mg daily).[15]
Primary Efficacy Endpoint:
-
Change from baseline in target area hair count (TAHC) within a defined scalp area (e.g., 1 cm² circle in the vertex) at a specified time point (e.g., 24 weeks), as assessed by macrophotography.[16]
Secondary Efficacy Endpoints:
-
Change from baseline in target area hair width (TAHW).[16]
-
Investigator and participant global photographic assessment of hair growth.[16]
-
Subject self-assessment questionnaires (e.g., Male Hair Growth Questionnaire).[16]
Safety Assessments: Monitoring of adverse events, with a particular focus on sexual side effects, clinical laboratory tests, and vital signs.
Statistical Analysis: Statistical comparisons between treatment groups will be performed using appropriate methods for the respective endpoints.
Conclusion
This compound's dual inhibition of both 5-alpha reductase type 1 and type 2 results in a more comprehensive suppression of dihydrotestosterone than selective type 2 inhibitors. This enhanced biochemical action translates into significant clinical efficacy in the management of both benign prostatic hyperplasia and androgenetic alopecia. The quantitative data on its inhibitory potency, coupled with robust clinical trial evidence, solidify the rationale for its use in these androgen-dependent conditions. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel 5-alpha reductase inhibitors. A thorough understanding of the distinct roles of the 5αR isoenzymes and the mechanism of their inhibition is paramount for advancing therapeutic strategies in this field.
References
- 1. Type 1 and type 2 5alpha-reductase expression in the development and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 3. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pfsfoundation.org [pfsfoundation.org]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy and safety of a dual inhibitor of 5-alpha-reductase types 1 and 2 (this compound) in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound on benign prostatic hyperplasia: a meta-analysis on randomized clinical trials in 6460 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves objective and subjective disease measures in men with benign prostatic hyperplasia and modest or severe prostate enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study To Assess The Efficacy And Safety Of this compound 0.5mg Once Daily For 6 Months In The Treatment Of Male Subjects With Androgenetic Alopecia, Trial ID 106377 | GSK [gsk-studyregister.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Randomized, Double-Blind, Placebo and Active Controlled Phase II Study to Evaluate the Safety and Efficacy of Novel this compound Topical Solution (0.01%, 0.02%, and 0.05% w/v) in Male Subjects With Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Dutasteride's Pro-Apoptotic Impact on Prostate Cells: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the molecular mechanisms underlying the pro-apoptotic effects of Dutasteride, a dual inhibitor of 5α-reductase isoenzymes, in prostate cells. By elucidating the signaling pathways and cellular responses affected by this compound, we aim to provide a comprehensive resource for researchers in oncology and drug development. This document details the experimental methodologies used to quantify these effects and presents the current understanding of how this compound influences cell fate in the prostate.
Introduction
This compound is a well-established therapeutic agent for benign prostatic hyperplasia (BPH), primarily acting by inhibiting the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] This reduction in DHT levels not only alleviates BPH symptoms but also triggers apoptotic processes within the prostate epithelium.[1] Emerging evidence, which will be detailed in this guide, indicates that this compound's pro-apoptotic activity extends to prostate cancer cells, suggesting its potential as a chemopreventive or therapeutic agent. This document will dissect the multifaceted mechanisms through which this compound exerts these effects, moving beyond its primary hormonal modulation to its influence on critical cell survival and death pathways.
Core Mechanism of Action
This compound's principal mechanism involves the irreversible inhibition of both type 1 and type 2 isoforms of 5α-reductase.[2] This dual inhibition leads to a significant and sustained reduction in intracellular DHT levels.[2] Since DHT is a key ligand for the androgen receptor (AR), a critical transcription factor for prostate cell growth and survival, its depletion initiates a cascade of events culminating in apoptosis.[3][4]
Beyond its canonical role in DHT synthesis, some studies suggest that this compound may also exert direct effects on the androgen receptor, including competing for binding, which further contributes to the attenuation of androgen signaling.[4]
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified across various prostate cell lines. The following tables summarize key findings from in vitro studies.
| Cell Line | This compound Concentration | Duration of Treatment | Assay | Key Findings | Reference |
| LNCaP | 10-50 µM | Not Specified | Annexin V staining, Cell Death ELISA | Enhanced cell death, possibly by apoptosis. | [4] |
| LNCaP | ~1 µM | Not Specified | Cell Proliferation Assay | IC50 for inhibition of DHT-induced cell proliferation. | [4] |
| PC-3 | High concentrations | Not Specified | Not Specified | Cell death induced in AR-negative cells. | [4] |
| PwR-1E, PNT-2, LNCaP, PC3(AR2) | 0-10 µM | 24 hours | Propidium Iodide DNA Staining and Flow Cytometry | Dose-dependent increase in apoptosis in androgen-sensitive cell lines. | [5] |
| PC-3 (parental) | 0-10 µM | 24 hours | Propidium Iodide DNA Staining and Flow Cytometry | No significant apoptosis noted. | [5] |
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is not solely dependent on androgen deprivation but also involves the modulation of key signaling pathways that regulate cell survival and death.
Androgen Receptor (AR) Signaling Pathway
The primary pathway affected by this compound is the AR signaling cascade. By reducing DHT levels, this compound prevents the activation of the androgen receptor. This, in turn, alters the transcription of AR-responsive genes, including those that promote cell survival and inhibit apoptosis. The decreased activity of the AR signaling pathway is a central trigger for the apoptotic process in androgen-sensitive prostate cells.[3][4]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dual 5 alpha-reductase inhibitor this compound on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Dutasteride's impact on prostate-specific antigen (PSA) levels
An In-depth Technical Guide to Dutasteride's Impact on Prostate-Specific Antigen (PSA) Levels
Introduction
This compound, a potent 5-alpha reductase inhibitor (5-ARI), is widely utilized in the management of benign prostatic hyperplasia (BPH).[1] Its mechanism of action, which involves the suppression of dihydrotestosterone (B1667394) (DHT), has a profound and predictable impact on serum prostate-specific antigen (PSA) levels.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of this interaction is critical for the accurate interpretation of clinical data, the design of new therapeutic strategies, and the safe monitoring of patients. This guide provides a detailed overview of the biochemical pathways affected by this compound, quantitative data from pivotal clinical trials, and the resulting paradigm shift in using PSA for prostate cancer detection in patients receiving this therapy.
Mechanism of Action: Dual Inhibition of 5-Alpha Reductase
The production of PSA is regulated by androgens, primarily dihydrotestosterone (DHT), which is a more potent androgen than its precursor, testosterone (B1683101).[4] The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha reductase (5-AR), which exists in two isoforms: type 1 and type 2.[5][6] While finasteride (B1672673) inhibits only the type 2 isoenzyme, this compound is a dual inhibitor, blocking both type 1 and type 2 5-AR.[2][6][7] This dual inhibition leads to a more profound and consistent suppression of DHT.[1][6]
By significantly reducing intraprostatic DHT levels by over 90%, this compound leads to a decrease in prostate volume through the induction of apoptosis in prostatic epithelial cells.[1][2][3] This reduction in glandular tissue, a primary source of PSA, is the direct cause of the observed decrease in serum PSA concentrations.[1][8]
Quantitative Impact on PSA and Prostate Volume
Treatment with this compound results in a significant and time-dependent reduction in serum PSA levels. A new, stable baseline PSA is typically established within 3 to 6 months of initiating therapy.[3][9] This effect is consistent across numerous clinical studies.
Table 1: Effect of this compound on Serum PSA, DHT, and Prostate Volume
| Parameter | Duration of Treatment | Mean Reduction | Citation(s) |
|---|---|---|---|
| Serum PSA | 3-6 Months | ~50% | [3][8][9][10] |
| 6 Months | ~40-50% | [11][12][13] | |
| 12 Months | ~50% | [13][14][15] | |
| 24 Months | ~59.5% (in combination with tamsulosin) | [8] | |
| Serum DHT | 2 Weeks | ~90% | [3] |
| 1-2 Years | >90% | [2][7] | |
| Prostate Volume | 6-12 Months | ~25% | [1] |
| | 4 Years | Up to 26% |[16] |
Upon discontinuation of this compound, PSA levels have been shown to return to approximately 108% of the original baseline value within one year.[17]
Implications for Prostate Cancer Detection
The PSA-lowering effect of this compound necessitates a fundamental change in how PSA values are interpreted for prostate cancer screening. The traditional "doubling rule"—multiplying the measured PSA by two for comparison with normal ranges—has been a common practice.[9][16][18] However, evidence from large-scale trials suggests that monitoring the PSA trend from its lowest point (nadir) is a more sensitive and specific approach.[10][19]
The REDUCE Trial
The REduction by this compound of prostate Cancer Events (REDUCE) trial was a landmark 4-year study involving over 8,000 men at increased risk for prostate cancer.[20][21] It provided critical insights into this compound's effect on cancer diagnosis.
Table 2: Summary of Key Findings from the REDUCE Trial
| Endpoint | Placebo Group | This compound Group | Relative Risk Reduction | Citation(s) |
|---|---|---|---|---|
| Overall Prostate Cancer Diagnosis | 25.1% | 19.9% | 23% | [11][20][21] |
| Gleason Score 5-6 Tumors | 18.1% | 13.2% | Statistically Significant Reduction | [20] |
| Gleason Score 7-10 Tumors | 6.8% | 6.7% | No Statistically Significant Difference | [21] |
| Gleason Score 8-10 Tumors | 0.6% | 0.9% | Not Statistically Significant (p=0.15) |[21] |
While this compound reduces the overall diagnosis of prostate cancer, particularly low-grade tumors, it enhances the predictive value of PSA for detecting high-grade, clinically significant cancers.[11][22][23] In the REDUCE study, any confirmed increase from the PSA nadir was a more accurate predictor of high-grade cancer in the this compound arm compared to a rising PSA in the placebo arm.[11][23] A rise of just 0.3 ng/mL from the nadir is suggested as a trigger for considering a biopsy.[13][19]
Table 3: Performance of PSA as a Diagnostic Marker in the REDUCE Trial (for Gleason 7-10 Tumors)
| PSA Metric | Comparison | Area Under ROC Curve (AUC) | p-value | Citation(s) |
|---|---|---|---|---|
| Final PSA before Biopsy | This compound vs. Placebo | 0.700 vs. 0.650 | 0.0491 | [23] |
| Change in PSA from Month 6 | this compound vs. Placebo | 0.699 vs. 0.593 | 0.0001 |[23] |
Experimental Protocols: The REDUCE Trial Methodology
To understand how the above data were generated, the protocol of a pivotal study like REDUCE serves as an essential reference.
-
Study Design : A 4-year, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[21]
-
Participant Population : 8,231 men aged 50 to 75 years, with a baseline PSA of 2.5-10 ng/mL and a single negative prostate biopsy within 6 months prior to enrollment.[20][21]
-
Intervention : Participants were randomized to receive either this compound (0.5 mg/day) or a matching placebo.[11][20]
-
Monitoring and Biopsy Schedule :
-
PSA levels were measured at specified intervals throughout the 4-year study.
-
Protocol-mandated prostate biopsies were performed at 2 years and 4 years, regardless of PSA levels.[20]
-
Biopsies could also be performed "for cause" if clinically indicated (e.g., by a suspicious digital rectal exam or a significant rise in PSA).
-
-
Endpoints :
-
Statistical Analysis : The Mantel-Haenszel Risk Ratio method or similar statistical tests were used to compare the incidence of prostate cancer between the two arms.[2] The performance of PSA as a diagnostic marker was evaluated using Receiver Operating Characteristic (ROC) curve analysis.[23]
Clinical Monitoring Guidelines
Based on the available evidence, a systematic approach to PSA monitoring in patients on this compound is recommended to maintain the utility of PSA as a biomarker for prostate cancer.
-
Baseline PSA : Obtain a baseline PSA measurement before initiating this compound therapy.[19][24]
-
Establish Nadir : Re-evaluate the PSA level after 3-6 months of continuous treatment to establish a new, on-treatment baseline or "nadir".[8][10][19]
-
Regular Monitoring : Monitor PSA levels periodically thereafter (e.g., every 6-12 months).[18][19]
-
Evaluate for Increase : Any confirmed increase from the nadir value should be considered a potential signal for the presence of prostate cancer and warrants further evaluation, even if the absolute PSA value is within the "normal" range for untreated men.[8][19][25] A confirmed rise of ≥0.3 ng/mL from nadir is a specific threshold that should prompt consideration for a prostate biopsy.[19]
Conclusion
This compound's potent, dual inhibition of 5-alpha reductase significantly alters the landscape of PSA interpretation. It reliably reduces serum PSA by approximately 50%, an effect that must be accounted for in clinical assessment. While this complicates the use of absolute PSA thresholds for cancer screening, it enhances the diagnostic performance of a rising PSA trend from its nadir, making it a more specific marker for high-grade, clinically significant prostate cancer. For professionals in research and drug development, this dual effect—reducing low-grade cancer diagnoses while improving the detection of aggressive disease—is a critical consideration in the evaluation of prostate health and the development of future urological therapies.
References
- 1. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of this compound on the detection of prostate cancer: A set of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Effect of 5α-Reductase Inhibition With this compound and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 7. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 11. clpmag.com [clpmag.com]
- 12. This compound reduces PSA by 40% over 6... - Prostate Cancer N... [healthunlocked.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. This compound: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Effects of Discontinuing 5-Alpha Reductase Inhibitor in Patients With Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. This compound reduces risk of prostate carcinoma diagnosis in high-risk men - Xagena [xagena.it]
- 21. gsk.com [gsk.com]
- 22. harahospital.jp [harahospital.jp]
- 23. researchgate.net [researchgate.net]
- 24. growback.co.uk [growback.co.uk]
- 25. Prostate-specific antigen increase during this compound to indicate the need for prostate biopsy: influence of prostatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Effects of Dutasteride on LNCaP Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes type 1 and 2, is a clinically significant compound in the management of benign prostatic hyperplasia and has been investigated for its potential in prostate cancer therapy. It primarily functions by blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). However, research has revealed that this compound exerts direct effects on prostate cancer cells independent of its systemic 5α-reductase inhibition. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely utilized in vitro model for androgen-sensitive prostate cancer. These cells express a mutated androgen receptor (AR), which can be activated by various steroid hormones, making them a relevant system to study the multifaceted actions of drugs like this compound.
This document provides detailed protocols for in vitro experiments designed to characterize the effects of this compound on LNCaP cells, focusing on cell viability, apoptosis, and androgen receptor signaling.
Data Presentation: Quantitative Effects of this compound on LNCaP Cells
The following tables summarize key quantitative data from studies investigating the impact of this compound on LNCaP cells.
| Parameter | This compound Concentration | Observation | Citation |
| Cell Proliferation (DHT-induced) | ~1 µM | IC50 for inhibition of DHT-induced cell proliferation. | [1] |
| Cell Proliferation (24 hours) | 80 µM | Significant reduction in cell proliferation. | [2] |
| Androgen Receptor Binding | ~1.5 µM | IC50 for competing with an androgen for binding to the LNCaP cell AR. | [1] |
| Apoptosis (4 days) | 50 µM | 4-fold enhancement of apoptosis compared to control. | [3] |
| PSA Secretion (DHT-induced) | ~1 µM | IC50 for inhibition of DHT-induced PSA secretion. | [1] |
| PSA & KLK2 mRNA Expression | 1 µM | Inhibition of PSA and KLK2 expression in LNCaP (ATCC) cells. | [4] |
Table 1: Summary of this compound's Quantitative Effects on LNCaP Cells
| Assay | Purpose | Key Findings | Citations |
| MTT Assay | Measures cell viability and proliferation. | This compound reduces LNCaP cell growth. | [5] |
| Annexin V Staining / Cell Death ELISA | Detects and quantifies apoptosis. | High concentrations of this compound (10-50 µM) induce apoptosis. | [1][6] |
| PSA ELISA | Quantifies Prostate-Specific Antigen secretion, a marker of AR activity. | This compound inhibits both testosterone- and DHT-induced PSA secretion. | [1][7] |
| Western Blot | Analyzes protein expression levels. | High concentrations of this compound can lead to a loss of AR protein. | [1] |
| qRT-PCR | Measures gene expression levels. | This compound can inhibit the expression of AR target genes like PSA and KLK2. | [4] |
Table 2: Overview of In Vitro Assays for this compound's Effects on LNCaP Cells
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments investigating androgen-dependent effects, switch the cells to RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids) for at least 24 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, 72 hours) depending on the specific assay.
Cell Viability Assessment (MTT Assay)
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium (with or without charcoal-stripped FBS, depending on the experimental design) containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with high concentrations of this compound (e.g., 10-50 µM) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Analysis of Androgen Receptor Signaling
a. PSA Secretion (ELISA)
Protocol:
-
Seed LNCaP cells in 24-well plates in charcoal-stripped medium.
-
Treat the cells with this compound in the presence or absence of an androgen (e.g., 1 nM DHT or 10 nM Testosterone) for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PSA in the supernatant using a commercially available human PSA ELISA kit, following the manufacturer's instructions.
b. Western Blot for AR Protein Levels
Protocol:
-
Treat LNCaP cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects on LNCaP cells.
Caption: this compound's dual mechanism on the Androgen Receptor signaling pathway.
References
- 1. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. Effects of the dual 5 alpha-reductase inhibitor this compound on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Evaluating the Cytotoxic Effects of Dutasteride on DU145 Prostate Cancer Cells using an MTT Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dutasteride is a dual inhibitor of both type 1 and type 2 isoforms of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] This mechanism of action has established this compound as a therapeutic agent for benign prostatic hyperplasia (BPH).[3][4] Recent research has also explored its potential in the prevention and treatment of prostate cancer.[5][6][7] this compound has been shown to inhibit the growth of prostate cancer cells in vitro, including the androgen-independent DU145 cell line.[8]
The DU145 cell line, derived from a brain metastasis of a human prostate carcinoma, is a widely used model for studying androgen-independent prostate cancer.[9][10][11] These cells are epithelial in morphology and do not express prostate-specific antigen (PSA).[10][11] Understanding the direct cytotoxic effects of therapeutic agents like this compound on these cells is crucial for developing novel cancer therapies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[14][15]
This application note provides a detailed protocol for assessing the effect of this compound on the viability of DU145 prostate cancer cells using the MTT assay.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the viability of DU145 cells after a 72-hour incubation period, as determined by the MTT assay. The data is presented as the mean percentage of cell viability relative to an untreated control.
| This compound Concentration (µg/mL) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Control) | 100 | ± 5.0 |
| 0.4 | 95 | ± 4.8 |
| 0.8 | 88 | ± 5.2 |
| 1.6 | 75 | ± 6.1 |
| 3.1 | 62 | ± 5.5 |
| 6.3 | 48 | ± 4.9 |
| 12.5 | 35 | ± 4.2 |
| 25.0 | 23 | ± 3.8 |
| 50.0 | 15 | ± 3.1 |
Note: The data presented in this table is a representative example based on published literature and should be generated empirically by following the provided protocol.
Experimental Protocols
Materials and Reagents
-
DU145 human prostate cancer cell line (ATCC HTB-81)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Culture and Maintenance
-
Culture DU145 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest DU145 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated wells) and a blank control group (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action in prostate cancer cells.
Experimental Workflow Diagram
Caption: Workflow for the this compound MTT cell viability assay.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. This compound for the treatment of prostate-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Prostate cancer - Wikipedia [en.wikipedia.org]
- 7. auajournals.org [auajournals.org]
- 8. ispub.com [ispub.com]
- 9. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 10. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 11. DU145 - Wikipedia [en.wikipedia.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Hair Growth Research: A Deep Dive into Animal Models for Dutasteride Studies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive Application Notes and Protocols detailing the use of animal models to study the efficacy of dutasteride on hair growth. These guidelines provide a structured approach to preclinical study design, data interpretation, and understanding the molecular mechanisms underpinning this compound's action on hair follicles.
This compound, a potent dual inhibitor of both type I and type II 5-alpha-reductase, has shown significant promise in the treatment of androgenetic alopecia.[1][2] By blocking the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the primary androgen implicated in hair loss, this compound effectively mitigates hair follicle miniaturization and promotes hair regrowth.[1][2][3][4] To facilitate further research and development in this area, the following application notes provide detailed methodologies for utilizing appropriate animal models.
I. Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For studying this compound's effect on hair growth, the following models are recommended:
-
Testosterone- or Dihydrotestosterone (DHT)-Induced Alopecia in Mice and Rats: This is the most common and well-established model for androgenetic alopecia.[5]
-
Species and Strain: C57BL/6 mice are frequently used due to their well-characterized hair cycle and predictable response to androgens.[5] Wistar rats are also a suitable alternative.
-
Induction of Alopecia: Hair loss is induced by the subcutaneous injection or topical application of testosterone or DHT. This leads to follicular miniaturization and a shortened anagen (growth) phase of the hair cycle, mimicking the pathophysiology of human androgenetic alopecia.[5][6]
-
-
Spontaneous Alopecia Models:
-
C3H/HeJ Mice: This strain spontaneously develops an alopecia areata-like condition, which can be useful for studying immune-mediated hair loss, but less so for androgenetic alopecia.
-
II. Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
A. Induction of Androgenetic Alopecia in C57BL/6 Mice
-
Animal Preparation: Male C57BL/6 mice, typically 6-7 weeks of age, are used. The dorsal hair is carefully shaved to synchronize the hair follicles in the telogen (resting) phase.
-
Androgen Administration: After a resting period of approximately 7-10 days, daily subcutaneous injections of testosterone (e.g., 1 mg/mouse in corn oil) or DHT are administered to induce hair loss.
-
This compound Administration:
-
Oral Gavage: this compound can be administered daily by oral gavage. While specific dosages for hair growth studies in mice are not extensively published, doses used in other rodent studies for different indications, such as 0.5 mg/kg/day in rats, can be a starting point for dose-ranging studies.[7] Human equivalent doses (typically 0.5 mg/day) can also be used to guide dose selection.[1][4]
-
Topical Application: this compound can be formulated in a suitable vehicle (e.g., nanoemulgel, ethosomes) and applied topically to the shaved dorsal skin.[8][9][10] Concentrations ranging from 0.01% to 0.1% have been explored in various formulations.[7][11][12]
-
B. Assessment of Hair Growth
A multi-pronged approach to hair growth assessment provides a comprehensive evaluation of this compound's efficacy.
-
Macroscopic Evaluation:
-
Visual Scoring: Hair regrowth can be visually scored using a scale (e.g., 0 = no growth, 5 = complete regrowth).
-
Digital Photography: Serial photographs of the treatment area are taken at regular intervals to document hair regrowth.
-
-
Quantitative Analysis:
-
Hair Density and Thickness: Image analysis software can be used to quantify hair density (number of hairs per cm²) and hair shaft thickness from high-resolution images or phototrichograms.
-
Hair Weight: In terminal studies, a defined area of skin can be excised, and the hair can be clipped and weighed.[13]
-
-
Histological Analysis:
-
Skin Biopsies: Skin samples are collected at the end of the study and processed for histological analysis.
-
Anagen/Telogen Ratio: Microscopic examination of hematoxylin (B73222) and eosin (B541160) (H&E) stained sections allows for the determination of the ratio of hair follicles in the anagen (growth) versus telogen (resting) phase. An increase in the anagen-to-telogen ratio is indicative of a positive treatment effect.[13][14]
-
Follicle Morphology: The size and depth of hair follicles can be measured to assess the reversal of follicular miniaturization.
-
III. Quantitative Data Summary
While quantitative data from animal studies on this compound for hair growth is emerging, data from human clinical trials provides valuable benchmarks for efficacy.
| Parameter | This compound (0.5 mg/day) | Finasteride (1 mg/day) | Placebo | Reference |
| Change in Total Hair Count (per cm²) at 24 weeks | +23.14 | +4.3 | - | [15] |
| +12.2 | - | +4.7 | [16][17] | |
| Change in Thin Hair Count (per cm²) at 24 weeks | -7.37 | -1.27 | - | [15] |
| Increase in Hair Density (%) after 6 months | +10.3% | (in patients recalcitrant to finasteride) | - | [16][18] |
| Increase in Hair Thickness (%) after 6 months | +18.9% | (in patients recalcitrant to finasteride) | - | [16][18] |
IV. Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, which leads to a significant reduction in DHT levels.[1][2][4] DHT is known to negatively impact hair follicles by binding to androgen receptors, leading to the transcription of genes that promote miniaturization and shorten the anagen phase.
Recent research has also highlighted the crosstalk between androgen signaling and the Wnt/β-catenin pathway, which is crucial for hair follicle development and cycling.[19] DHT can suppress the Wnt/β-catenin pathway, thereby inhibiting hair growth. By reducing DHT levels, this compound is hypothesized to relieve this inhibition, allowing for the activation of the Wnt/β-catenin pathway and promoting hair follicle proliferation and anagen maintenance.
References
- 1. droracle.ai [droracle.ai]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. xyonhealth.com [xyonhealth.com]
- 5. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 6. A Randomized, Double-Blind, Placebo and Active Controlled Phase II Study to Evaluate the Safety and Efficacy of Novel this compound Topical Solution (0.01%, 0.02%, and 0.05% w/v) in Male Subjects With Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesotherapy with this compound in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. WNT signaling in the control of hair growth and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nextstepsinderm.com [nextstepsinderm.com]
- 12. americanhairloss.org [americanhairloss.org]
- 13. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Intralesional and Oral this compound in the Treatment of Androgenetic Alopecia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy, safety, and tolerability of this compound 0.5 mg once daily in male patients with male pattern hair loss: a randomized, double-blind, placebo-controlled, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Pattern hair loss - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Quantification of Dutasteride in Tissue Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). This mechanism of action makes it a key therapeutic agent in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The quantification of this compound in tissue samples is crucial for pharmacokinetic studies, understanding its tissue distribution, and for overall drug development and efficacy assessment. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in tissue samples. The protocol covers tissue homogenization, extraction, and chromatographic analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust analytical method. This compound is a white powder that is freely soluble in organic solvents such as methanol, ethanol, and acetonitrile, but is practically insoluble in water.[1][2][3] This solubility profile is a key consideration for the selection of extraction solvents and the mobile phase composition for HPLC analysis.
| Property | Value | Reference |
| Molecular Formula | C27H30F6N2O2 | [1] |
| Molecular Weight | 528.5 g/mol | [1][2] |
| Solubility | Freely soluble in methanol, ethanol, acetonitrile; Insoluble in water | [1][2][3] |
| UV Maximum Absorption (λmax) | ~230-241 nm in various mobile phases | [2] |
Experimental Protocols
This section details the step-by-step procedures for the quantification of this compound in tissue samples, from sample preparation to HPLC analysis.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., Finasteride
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Methyl tert-butyl ether (MTBE)
-
Methylene (B1212753) chloride
-
Nitrogen gas
-
Tissue samples (e.g., prostate, liver) stored at -80°C
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Sample Preparation: Tissue Homogenization and Extraction
A robust sample preparation protocol is critical for the accurate quantification of this compound in complex tissue matrices. This protocol utilizes tissue homogenization followed by liquid-liquid extraction (LLE) to isolate the analyte of interest.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
To the weighed tissue, add 900 µL of ice-cold lysis buffer.[4]
-
Homogenize the tissue sample on ice using a suitable homogenizer until a uniform consistency is achieved.[4][5]
-
Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C to pellet cellular debris.[4]
-
Carefully collect the supernatant for the extraction procedure.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of the tissue homogenate supernatant, add 50 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) solution to basify the sample.
-
Add 3 mL of an extraction solvent mixture of methyl tert-butyl ether and methylene chloride (70:30, v/v).
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
-
HPLC Method
The following HPLC parameters have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition and flow rate can be further optimized based on the specific column and HPLC system used to achieve optimal separation and peak shape.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from endogenous matrix components at the retention times of this compound and the IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | % Recovery between 85-115% for quality control (QC) samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 15% for QC samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Data Presentation
The quantitative data obtained from the analysis should be presented in a clear and structured format.
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (this compound) | Peak Area (IS) | Peak Area Ratio (this compound/IS) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 |
Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (n=6) | % Accuracy | % RSD |
| Low QC | 0.3 | |||
| Mid QC | 8.0 | |||
| High QC | 16.0 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Tissue.
Method Development and Validation Logic
Caption: Logic of Method Development and Validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using HPLC with UV detection. The described method, encompassing tissue homogenization, liquid-liquid extraction, and optimized chromatographic conditions, is suitable for routine analysis in research and drug development settings. Adherence to the outlined method validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is paramount for pharmacokinetic and tissue distribution studies of this compound.
References
- 1. A concise review- Development of an analytical method and validation of this compound - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. RP-HPLC Method for the Estimation of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. testinglab.com [testinglab.com]
Application Notes and Protocols for Topical Dutasteride Nanoparticle Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride, a potent dual inhibitor of both type I and type II 5α-reductase, has demonstrated significant potential in the treatment of androgenetic alopecia (AGA).[1][2] Oral administration, however, is associated with systemic side effects, including sexual dysfunction and depression.[1][3] Topical delivery of this compound presents a promising strategy to minimize these systemic effects by localizing the drug's action to the hair follicles.[1][3][4] Nanoparticle-based formulations are at the forefront of this research, offering enhanced skin penetration, controlled release, and improved drug stability.[1][3][5]
These application notes provide a comprehensive overview of various this compound nanoparticle formulations, including their preparation, characterization, and in vitro evaluation. Detailed protocols and comparative data are presented to guide researchers in the development and assessment of novel topical this compound delivery systems.
Overview of this compound Nanoparticle Formulations
Several types of nanoparticles have been investigated for the topical delivery of this compound. The choice of nanoparticle system can significantly influence drug loading, release kinetics, and skin permeation.
-
Lipid-Based Nanoparticles (LNPs & NLCs): These include Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs). They are composed of biodegradable and physiologically compatible lipids, offering advantages such as controlled release and the ability to form an occlusive film on the skin, which can enhance penetration.[1][3][5] NLCs, which contain both solid and liquid lipids, generally allow for higher drug loading and reduced drug expulsion during storage compared to SLNs.[1][5]
-
Liposomes and Ethosomes: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[2][6][7][8][9][10] Ethosomes are a modified version of liposomes containing a high concentration of ethanol, which acts as a permeation enhancer, allowing the vesicles to penetrate deeper into the skin.[11][12][13][14][15]
-
Nanoemulsions and Nanoemulgels: Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Their small droplet size provides a large surface area for drug absorption.[16][17][18][19][20][21] Nanoemulgels are nanoemulsions incorporated into a gel base, which can improve their viscosity and applicability for topical use.[16][18][19]
-
Polymeric Nanoparticles: These are prepared from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). They can be designed for targeted delivery and sustained release of the encapsulated drug.[22][23]
Data Presentation: Comparative Analysis of this compound Nanoparticle Formulations
The following tables summarize the key quantitative data from various studies on this compound nanoparticle formulations, providing a basis for comparison.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| LNP | Stearic acid, oleic acid | 150 - 300 | Not Specified | >75 | Not Specified | [1][24] |
| NLC (uncoated) | Not Specified | 187.6 ± 7.0 | Not Specified | 97.8 ± 0.68 | 3.49 ± 0.10 | [25][26] |
| NLC (CSO-SA coated) | Coated with 5% stearic acid-chitosan oligomer | 220.1 ± 11.9 | Not Specified | Not Specified | Not Specified | [25] |
| Liposomes | Egg phosphatidylcholine, cholesterol | 1820 ± 150 | Not Specified | 94.6 | 3.15 (as µg/mg of total lipids) | [2][6][7][8][9][10] |
| Nanoemulsion | Not Specified | 252.33 ± 8.59 | 0.205 ± 0.60 | 98.65 ± 1.78 | Not Specified | [16][18][19] |
| Nanoemulsion | Soybean oil, Tween 80, Span 80, ethanol | ~32.4 | Not Specified | Not Specified | Not Specified | [17] |
| PLGA NP (uncoated) | PLGA | Not Specified | Not Specified | Not Specified | Not Specified | [23] |
| PLGA NP (DPCM coated) | PLGA coated with dermal papilla cell membrane | Not Specified | Not Specified | Not Specified | Not Specified | [23] |
| Ethosomes (30% ethanol) | Phosphatidylcholine, ethanol | Not Specified | Not Specified | Not Specified | Not Specified | [11][12][13] |
Table 2: In Vitro Performance of this compound Nanoparticles
| Nanoparticle Type | Skin Model | In Vitro Release | Skin Permeation/Retention | Follicular Targeting Factor (Tf) | Reference |
| LNP (with oleic acid) | Pig ear skin | Slow release | Lower permeation into dermis compared to formulation without oleic acid. No drug detected in receptor chamber. | Not Specified | [1][5][24] |
| NLC (uncoated) | Pig ear skin | Rapid release | 6.09 ± 1.09 µg/cm² retained in skin. No drug detected in receptor chamber. | Not Specified | [25] |
| NLC (CSO-SA coated) | Pig ear skin | Slower release than uncoated | 2.82 ± 0.40 µg/cm² (5% coating) retained in skin. No drug detected in receptor chamber. | Not Specified | [25] |
| Liposomes | Excised abdominal mouse skin | Not Specified | Significantly higher permeation than hydro-alcoholic solution. 7-fold higher skin deposition. | Not Specified | [2][6][7][8][9][10] |
| Nanoemulgel | Excised male Swiss albino mice skin | 91.98% release | 13.67% permeation | Not Specified | [16][18][19] |
| Nanoemulsion | Not Specified | Sustained release over 6 days (76% released) | 34% released from the skin within 24h | Not Specified | [17] |
| PLGA NP (uncoated) | Pig skin | ~57.35% release over 72h | 1.3 ± 0.1 µg/cm² (6h) and 4.44 ± 0.12 µg/cm² (12h) in stratum corneum. No drug detected in receptor chamber. | ~0.21 (6h), ~0.30 (12h) | [23][27][28] |
| PLGA NP (DPCM coated) | Pig skin | ~40.54% release over 72h | 1.38 ± 0.02 µg/cm² (6h) and 4.36 ± 0.07 µg/cm² (12h) in stratum corneum. No drug detected in receptor chamber. | ~0.36 (6h), ~0.41 (12h) | [23][27][28] |
| Ethosomes (30% ethanol) | Porcine skin | Not Specified | Not Specified | 0.28 (12h), 0.34 (24h) | [11][12][13] |
| Dried Ethosomes | Porcine skin | Not Specified | Not Specified | 0.27 (12h), 0.28 (24h) | [11][12][13] |
Experimental Protocols
Preparation of this compound-Loaded Lipid-Based Nanoparticles (Emulsification-Ultrasonication Method)
This protocol is based on the methodology for preparing lipid-based nanoparticles (LNPs) and nanostructured lipid carriers (NLCs).[1][24]
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic Acid)
-
Liquid Lipid (e.g., Oleic Acid for NLCs)
-
Surfactant (e.g., Polysorbate 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the accurately weighed amount of this compound in the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization for a specified period to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power probe ultrasonication for a defined time to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid matrix and form the nanoparticles.
-
Purification (Optional): The nanoparticle dispersion can be purified by methods such as dialysis to remove any unentrapped drug and excess surfactant.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for the preparation of multilamellar liposomes.[2][6][7][8][9][10]
Materials:
-
This compound
-
Phospholipid (e.g., Egg Phosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Sonication (Optional for Size Reduction): To obtain smaller unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or bath sonicator.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the use of a Franz diffusion cell to assess the permeation of this compound from nanoparticle formulations through an excised skin model.[1][5][29]
Materials:
-
Franz Diffusion Cells
-
Receptor Medium (e.g., Phosphate Buffered Saline with a solubilizing agent like SDS to maintain sink conditions)[29]
-
This compound Nanoparticle Formulation
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Excise the full-thickness skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
Cell Assembly: Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Sample Application: Apply a known quantity of the this compound nanoparticle formulation onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Skin Deposition Analysis: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and extract the drug retained in the skin for quantification.
Visualizations
Signaling Pathway: this compound's Mechanism of Action in Androgenetic Alopecia
Caption: this compound inhibits 5α-reductase, blocking DHT production.
Experimental Workflow: Nanoparticle Formulation and Characterization
Caption: Workflow for this compound nanoparticle development.
Conclusion
The development of nanoparticle-based topical formulations for this compound holds immense promise for the effective and safer treatment of androgenetic alopecia. The data and protocols presented herein offer a foundational resource for researchers to design, fabricate, and evaluate novel delivery systems. Future research should focus on optimizing formulations for enhanced follicular targeting, conducting long-term stability studies, and progressing to in vivo and clinical trials to validate the efficacy and safety of these advanced topical therapies.[30][31]
References
- 1. Engineered this compound-Lipid Based Nanoparticle (DST-LNP) System Using Oleic and Stearic Acid for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of this compound Bearing Liposomal Systems for Topical Use | Bentham Science [eurekaselect.com]
- 3. In Vitro Performance of this compound-Nanostructured Lipid Carriers Coated with Lauric Acid-Chitosan Oligomer for Dermal Delivery [mdpi.com]
- 4. Topical this compound for androgenic alopecia: current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered this compound-Lipid Based Nanoparticle (DST-LNP) System Using Oleic and Stearic Acid for Topical Delivery | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of this compound bearing liposomal systems for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Characterization of this compound Bearing Liposomal...: Ingenta Connect [ingentaconnect.com]
- 9. Development and characterization of this compound bearing liposomal systems for topical use. | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Development of Ethosomes for the Topical Treatment of Androgenic Alopecia: Ethanol Effect on this compound Targeting to the Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Ethosomes for the Topical Treatment of Androgenic Alopecia: Ethanol Effect on this compound Targeting to the Hair Follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. mdpi.com [mdpi.com]
- 16. Development and Evaluation of this compound Nanoemulgel for the Topical Delivery against Androgenic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound nanoemulsion preparation to inhibit 5‐alpha‐hair follicle reductase enzymes in the hair follicle; an ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. brieflands.com [brieflands.com]
- 21. [PDF] Preparation, Characterization and Stability Study of this compound Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy | Semantic Scholar [semanticscholar.org]
- 22. anagen.xyz [anagen.xyz]
- 23. Bioengineered polyester nanoparticles for the synergistic treatment of androgenic alopecia via the suppression of 5α-reductase and knockdown of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Preparation and characterization of this compound-loaded nanostructured lipid carriers coated with stearic acid-chitosan oligomer for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Performance of this compound-Nanostructured Lipid Carriers Coated with Lauric Acid-Chitosan Oligomer for Dermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound for the Treatment of Androgenetic Alopecia: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Xenograft Models for Evaluating Dutasteride's Effect on Prostate Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with androgen receptor (AR) signaling playing a pivotal role in its progression.[1] Dutasteride, a dual inhibitor of both type 1 and type 2 5-alpha-reductase isoenzymes, effectively blocks the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2][3][4] This reduction in DHT levels can significantly impact the growth of androgen-dependent prostate tumors.[5][6] In vivo xenograft models are indispensable tools for preclinical evaluation of potential therapeutic agents like this compound, allowing for the study of drug efficacy and mechanism of action in a living organism.[7]
These application notes provide a detailed overview and protocols for utilizing in vivo xenograft models to assess the therapeutic potential of this compound against prostate tumor growth. The protocols outlined below cover key aspects of a typical xenograft study, from cell line selection and animal model preparation to drug administration and endpoint analysis.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, which disrupts the androgen receptor signaling pathway. The following diagram illustrates this pathway.
Caption: this compound inhibits 5-alpha-reductase, blocking DHT production and subsequent AR signaling.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo xenograft study evaluating this compound.
Caption: Workflow for a prostate cancer xenograft study with this compound.
Materials and Methods
Cell Lines
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[2][8]
-
LuCaP 35: An androgen-dependent prostate cancer xenograft line that expresses wild-type AR and produces PSA.[5][9]
Animal Models
-
Male immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are commonly used.[5][10] The choice of strain can depend on the specific prostate cancer cell line being used.[11]
Reagents and Equipment
-
This compound
-
Vehicle for this compound (e.g., corn oil)
-
Cell culture medium and supplements
-
Matrigel or similar extracellular matrix proteins[12]
-
Anesthetic (e.g., isoflurane)[13]
-
Surgical tools for tumor excision
-
Reagents for tissue fixation and processing
-
Antibodies for immunohistochemistry (e.g., anti-Ki-67, anti-caspase-3, anti-AR)
Experimental Protocols
Prostate Cancer Cell Culture
-
Culture prostate cancer cells (e.g., LNCaP) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
Xenograft Implantation
-
Harvest cultured prostate cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a 1:1 ratio.[12]
-
Anesthetize the mice according to institutional guidelines.[12]
-
Inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.[10][12]
This compound Administration
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous implantation of time-release pellets).[5][8][17]
-
Administer the vehicle alone to the control group.
-
Treatment frequency and dosage will depend on the specific study design, with doses ranging from 0.1 to 10 mg/kg being reported.[8][17]
Tumor Growth Monitoring
-
Measure tumor dimensions (length and width) using calipers two to three times per week.[13]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[13][18]
-
Monitor the body weight of the animals to assess overall health and potential drug toxicity.[10]
Endpoint Analysis
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin (B1166041) for histological and immunohistochemical analysis.
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., gene expression studies).[5]
Immunohistochemistry (IHC)
-
Prepare 4-5 µm sections from the paraffin-embedded tumor tissue.
-
Perform IHC staining for relevant biomarkers to assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and androgen receptor expression (AR).[8][17]
-
The use of basal cell markers like p63 can help differentiate between benign and malignant prostatic tissue.[19][20]
-
Quantify the staining intensity and the percentage of positive cells.
Data Presentation
Quantitative data from xenograft studies are typically summarized in tables for clear comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in LNCaP Xenografts
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | 150 ± 25 | 1200 ± 150 | - | 1.2 ± 0.2 |
| This compound (1 mg/kg) | 155 ± 30 | 650 ± 100 | 45.8 | 0.7 ± 0.1 |
| This compound (10 mg/kg) | 148 ± 28 | 400 ± 80 | 66.7 | 0.4 ± 0.08 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Immunohistochemical Analysis of LNCaP Xenograft Tumors
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | Androgen Receptor (AR) Staining Intensity (Arbitrary Units) |
| Vehicle Control | 45 ± 5 | 2 ± 0.5 | 3.5 ± 0.4 |
| This compound (1 mg/kg) | 25 ± 4 | 8 ± 1.2 | 2.1 ± 0.3 |
| This compound (10 mg/kg) | 15 ± 3 | 15 ± 2.0 | 1.5 ± 0.2 |
Data are presented as mean ± SEM.
Conclusion
In vivo xenograft models provide a robust platform for evaluating the anti-tumor effects of this compound on prostate cancer. This compound has been shown to significantly reduce tumor growth in androgen-responsive xenografts by inhibiting the androgen receptor signaling pathway, leading to decreased proliferation and increased apoptosis.[5][9] The protocols and data presentation formats provided here offer a comprehensive guide for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound and other novel agents for the treatment of prostate cancer.
References
- 1. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of short‐term this compound treatment on prostate‐specific membrane antigen expression in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the 5 alpha-reductase inhibitor this compound on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 11. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Generation of Prostate Cancer Patient Derived Xenograft Models from Circulating Tumor Cells [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 15. animalab.eu [animalab.eu]
- 16. tumorvolume.com [tumorvolume.com]
- 17. Impact of short-term this compound treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. patologi.com [patologi.com]
Application Notes and Protocols: Gene Expression Analysis of Dutasteride-Treated Cells Using Microarray
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride, a potent dual inhibitor of 5-alpha-reductase isoenzymes 1 and 2, is a critical compound in the study and treatment of androgen-sensitive conditions, notably benign prostatic hyperplasia and prostate cancer. Its mechanism of action involves the inhibition of the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT).[1][2] This reduction in DHT levels directly impacts the androgen receptor (AR) signaling pathway, a key driver of prostate cell growth and survival. Understanding the global transcriptomic changes induced by this compound is paramount for elucidating its molecular effects beyond AR signaling and for identifying novel therapeutic targets and biomarkers.
Microarray analysis offers a high-throughput platform to simultaneously investigate the expression levels of thousands of genes in this compound-treated cells. This technology provides a comprehensive snapshot of the cellular response to this compound, revealing alterations in various biological pathways, including apoptosis, cell cycle regulation, and cytoskeletal remodeling.[1][2][3] These insights are invaluable for a deeper understanding of this compound's efficacy and for the development of innovative combination therapies.
This document provides detailed protocols for performing microarray analysis on this compound-treated cells, along with a summary of expected gene expression changes and visualization of the key signaling pathways involved.
Data Presentation
The following table summarizes the differential expression of key genes in androgen-responsive LNCaP prostate cancer cells following treatment with this compound, as identified by microarray analysis.[4][5]
| Gene Symbol | Gene Name | Functional Category | Fold Change (Treated vs. Control) |
| Overexpressed Genes | |||
| HSD17B1 | Hydroxysteroid 17-Beta Dehydrogenase 1 | Androgen Biosynthesis & Metabolism | > +1.5 |
| HSD17B3 | Hydroxysteroid 17-Beta Dehydrogenase 3 | Androgen Biosynthesis & Metabolism | > +1.5 |
| CYP11B2 | Cytochrome P450 Family 11 Subfamily B Member 2 | Androgen Biosynthesis & Metabolism | > +1.5 |
| AR | Androgen Receptor | Androgen Receptor & Co-regulators | > +1.5 |
| CCND1 | Cyclin D1 | Androgen Receptor & Co-regulators | > +1.5 |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 | Signal Transduction | > +1.5 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Signal Transduction | > +1.5 |
| SOS1 | SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 | Signal Transduction | > +1.5 |
| Underexpressed Genes | |||
| KLK3 (PSA) | Kallikrein Related Peptidase 3 | Androgen-Regulated Genes | < -1.5 |
| KLK2 | Kallikrein Related Peptidase 2 | Androgen-Regulated Genes | < -1.5 |
| DHCR24 | 24-Dehydrocholesterol Reductase | Androgen-Regulated Genes | < -1.5 |
Experimental Protocols
This section outlines a comprehensive protocol for the gene expression analysis of this compound-treated cells using a standard microarray platform.
Cell Culture and this compound Treatment
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are recommended for this study.
-
Culture Medium: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed LNCaP cells in culture plates and allow them to adhere and reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).[5]
-
Incubate the cells for the desired treatment period (e.g., 48 hours).[5]
-
RNA Extraction and Quality Control
-
RNA Isolation:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
-
RNA Quality Control:
-
Assess the purity of the extracted RNA by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Evaluate the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel or using a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
cDNA Synthesis and Labeling
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Second-Strand Synthesis:
-
Synthesize the second strand of cDNA to create double-stranded cDNA (ds-cDNA).
-
-
cRNA Amplification and Labeling:
-
Perform in vitro transcription (IVT) using the ds-cDNA as a template to generate biotin-labeled complementary RNA (cRNA). This step also amplifies the target material.
-
Microarray Hybridization
-
Fragmentation: Fragment the labeled cRNA to a uniform size to ensure optimal hybridization to the microarray probes.
-
Hybridization Cocktail Preparation: Prepare a hybridization cocktail containing the fragmented cRNA, hybridization buffers, and control oligonucleotides.
-
Hybridization:
-
Inject the hybridization cocktail into the microarray slide.
-
Incubate the slide in a hybridization oven at the recommended temperature (e.g., 45°C) for the specified duration (e.g., 16 hours) with rotation to ensure uniform hybridization.
-
Microarray Washing and Staining
-
Washing: After hybridization, wash the microarray slide to remove non-specifically bound cRNA using a series of stringent wash buffers.
-
Staining: Stain the microarray with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin (B1667282) labels on the hybridized cRNA.
-
Signal Amplification (Optional): An antibody amplification step can be performed to enhance the signal.
Microarray Scanning and Data Acquisition
-
Scanning: Scan the microarray slide using a high-resolution microarray scanner to detect the fluorescence intensity at each probe location.
-
Image Analysis: The scanner software will generate a high-resolution image of the microarray and quantify the fluorescence intensity for each probe.
Data Analysis
-
Data Normalization: Normalize the raw intensity data to correct for systematic variations, such as differences in labeling efficiency and scanner settings.
-
Differential Gene Expression Analysis: Identify genes that are significantly differentially expressed between the this compound-treated and control groups. This typically involves calculating fold changes and performing statistical tests (e.g., t-test) to determine the significance of the expression changes.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways, gene ontologies, and cellular functions that are significantly enriched in the list of differentially expressed genes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for microarray analysis of this compound-treated cells.
Signaling Pathways
Androgen Receptor Signaling Pathway
This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, leading to reduced DHT levels and subsequent downregulation of androgen receptor (AR) target genes.
Caption: this compound's effect on the Androgen Receptor signaling pathway.
Apoptosis Pathway
Microarray studies have shown that this compound treatment can modulate the expression of genes involved in apoptosis, suggesting a role in inducing programmed cell death in prostate cancer cells.[6]
Caption: Modulation of apoptosis-related genes by this compound.
Cell Cycle and Rho GTPase Signaling Pathways
This compound has also been shown to affect genes involved in the cell cycle and Rho GTPase signaling pathways, which are crucial for cell proliferation and cytoskeletal organization, respectively.[1][2][3] Further research is needed to identify the specific gene expression changes within these pathways in this compound-treated cells.
Caption: Implicated effects of this compound on cell cycle and Rho GTPase pathways.
References
- 1. Effects of the 5 alpha-reductase inhibitor this compound on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Dutasteride: A Versatile Tool for Investigating Steroid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes type 1 and type 2, serves as an invaluable tool compound for the study of steroid metabolism. By effectively blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), this compound allows researchers to dissect the intricate roles of these androgens in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to investigate its impact on steroid synthesis and signaling pathways. The included methodologies, quantitative data summaries, and pathway diagrams are intended to guide researchers in designing and executing robust experiments to explore the multifaceted effects of 5α-reductase inhibition.
Introduction
The 5α-reductase enzymes (SRD5A1 and SRD5A2) are critical mediators in androgen biosynthesis, catalyzing the irreversible conversion of testosterone to dihydrotestosterone (DHT).[1][2] DHT exhibits a higher binding affinity for the androgen receptor (AR) and is a more potent transactivator of AR-target genes compared to testosterone.[3] Consequently, the dysregulation of 5α-reductase activity and subsequent alterations in DHT levels are implicated in a variety of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[4][5]
This compound is a synthetic 4-azasteroid compound that acts as a potent, competitive, and irreversible inhibitor of both SRD5A1 and SRD5A2.[3] Its dual inhibitory action leads to a significant and sustained reduction in circulating and intra-prostatic DHT levels.[1] This property makes this compound not only a clinically effective therapeutic agent but also an essential research tool for elucidating the specific functions of DHT in various biological systems. By selectively diminishing DHT production, researchers can uncouple the effects of testosterone and DHT, thereby gaining deeper insights into the mechanisms of androgen action.
These application notes provide a comprehensive guide for utilizing this compound as a tool compound. We present detailed protocols for assessing 5α-reductase activity in vitro, evaluating the effects of this compound on cell viability and steroid profiles in cultured cells, and for conducting in vivo studies in rodent models to examine the systemic effects on steroid hormone levels. Furthermore, we provide a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Data Presentation
Table 1: Inhibitory Potency of this compound against 5α-Reductase Isoenzymes
| Isoenzyme | IC₅₀ (nM) | Cell Line/System | Reference |
| 5α-Reductase Type 1 (SRD5A1) | 7 | Recombinant Human Enzyme | [1] |
| 5α-Reductase Type 2 (SRD5A2) | 6 | Recombinant Human Enzyme | [1] |
| 5α-Reductase Type 1 (SRD5A1) | 6 | LNCaP cells | [6] |
| 5α-Reductase Type 2 (SRD5A2) | 7 | LNCaP cells | [6] |
| 5α-Reductase (Rat Liver) | 4.8 | Rat Liver Microsomes | [7] |
Table 2: Effect of this compound on Steroid Hormone Levels
| Hormone | Species/Model | Treatment | Change from Baseline | Reference |
| Dihydrotestosterone (DHT) | Human (BPH patients) | 0.5 mg/day for 24 weeks | ↓ 94.7% | [8] |
| Dihydrotestosterone (DHT) | Human (Prostate Cancer) | 3.5 mg/day for 4 months | ↓ 99% (intraprostatic) | [1] |
| Testosterone | Human (BPH patients) | 0.5 mg/day for 3 months | ↑ ~20% | [5] |
| Luteinizing Hormone (LH) | Human (BPH patients) | 0.5 mg/day for 3 months | ↑ ~20% | [5] |
| Testosterone | Human (BPH patients) | 0.5 mg/day for 1 year | ↑ 15-16.3% | [9] |
| Dihydrotestosterone (DHT) | Human (Androgenetic Alopecia) | 0.5 mg/day for 24 weeks | ↓ 90-95% | [10] |
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound on 5α-reductase in cell lysates or microsomal preparations.
Materials:
-
Cell line expressing 5α-reductase (e.g., LNCaP, DU145) or rat liver microsomes
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer: 0.1 M Tris-citrate, pH 5.0 for SRD5A2 or pH 7.0 for SRD5A1
-
Stop Solution: Ethyl acetate (B1210297)
-
Internal Standard (e.g., deuterated DHT)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare cell lysates or microsomal fractions from the chosen source according to standard laboratory protocols. Determine the total protein concentration using a suitable method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Enzyme preparation (e.g., 20 µg of protein)
-
Assay Buffer to a final volume of 80 µL
-
This compound at various concentrations (or vehicle control - DMSO)
-
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a testosterone/NADPH mixture (final concentrations, e.g., 1 µM testosterone and 0.5 mM NADPH).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold ethyl acetate containing the internal standard.
-
Extraction: Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Sample Preparation for LC-MS/MS: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water).
-
Analysis: Quantify the amount of DHT produced using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of 5α-reductase activity for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: In Vivo Study in a Rodent Model
This protocol outlines a general procedure for evaluating the effects of this compound on steroid hormone levels in mice.
Materials:
-
Male mice (e.g., C57BL/6 or nude mice for xenograft studies)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer this compound or vehicle to the mice via oral gavage at the desired dose (e.g., 10 mg/kg/day). The dosing volume should be appropriate for the size of the animal (e.g., 10 mL/kg).[11]
-
Treatment Period: Continue the daily dosing for the specified duration of the study (e.g., 14 or 28 days).
-
Sample Collection: At the end of the treatment period, anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-containing tubes. Keep the samples on ice.
-
Tissue Collection: Perfuse the animals with saline to remove blood from the tissues. Dissect the tissues of interest (e.g., prostate, liver, brain), weigh them, and immediately snap-freeze them in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Tissues: Store the frozen tissues at -80°C. For steroid analysis, tissues will need to be homogenized.
-
-
Steroid Analysis: Extract steroids from plasma and tissue homogenates using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction). Quantify the levels of testosterone, DHT, and other relevant steroids using a validated LC-MS/MS method.
-
Data Analysis: Compare the steroid hormone levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Mandatory Visualization
Caption: Androgen synthesis pathway and the site of this compound action.
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. ohsu.edu [ohsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Steroid Hormone Receptors as Potential Mediators of the Clinical Effects of this compound: A Prospective, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Influence of this compound treatment on serum hormone levels and aging male symptoms in patients with benign prostatic enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Effect of the dual 5alpha-reductase inhibitor, this compound, on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Dutasteride in Androgenetic Alopecia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing two primary in vitro models of androgenetic alopecia (AGA) – 3D Dermal Papilla Cell Spheroids and Hair Follicle Organ Culture – to evaluate the efficacy of Dutasteride. This compound is a potent dual inhibitor of both type I and type II 5-alpha-reductase (5α-R), the enzymes responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen implicated in AGA.[1][2]
Introduction to In Vitro Models for Androgenetic Alopecia
Androgenetic alopecia is characterized by the progressive miniaturization of hair follicles in response to androgens, primarily DHT.[3] In vitro models offer a controlled environment to study the cellular and molecular mechanisms underlying AGA and to screen potential therapeutic compounds like this compound.
-
3D Dermal Papilla Cell (DPC) Spheroid Culture: Dermal papilla cells are specialized mesenchymal cells at the base of the hair follicle that regulate hair growth.[4] While traditional 2D cell culture leads to the loss of their native characteristics, 3D spheroid culture helps restore a more physiologically relevant microenvironment, making them a valuable tool for studying the effects of compounds on hair follicle function.[5]
-
Hair Follicle Organ Culture (HFOC): This ex vivo model involves the isolation and culture of intact human hair follicles. It allows for the maintenance of the complex three-dimensional structure and interactions between different cell types within the follicle, providing a robust system to assess hair shaft elongation and the effects of test compounds on the hair growth cycle.[6][7]
This compound's Mechanism of Action
This compound's therapeutic potential in AGA stems from its ability to inhibit both isoforms of 5α-reductase. By blocking the conversion of testosterone to the more potent DHT, this compound effectively reduces the androgenic signaling that leads to hair follicle miniaturization.[2][3]
Section 1: 3D Dermal Papilla Cell Spheroid Model for this compound Testing
This section outlines the protocol for creating and utilizing 3D DPC spheroids to assess the impact of this compound on key molecular markers associated with hair growth.
Experimental Workflow
Protocols
1. Protocol for 3D Dermal Papilla Cell Spheroid Culture (Hanging Drop Method)
This protocol is adapted from established methods for generating DPC spheroids.[5]
-
Materials:
-
Human Dermal Papilla Cells (DPCs)
-
DPC growth medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
100 mm Petri dishes
-
Sterile PBS
-
-
Procedure:
-
Culture DPCs in a 2D monolayer until they reach 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with DPC growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh DPC growth medium to a concentration of 3 x 10^5 cells/mL.
-
Dispense 10 µL droplets of the cell suspension onto the inside of a 100 mm Petri dish lid. Each drop will contain approximately 3,000 cells.[5]
-
Add sterile PBS to the bottom of the Petri dish to maintain humidity.
-
Invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48 hours to allow for spheroid formation.[5]
-
2. Protocol for this compound Treatment of DPC Spheroids
-
Materials:
-
DPC spheroids in hanging drops
-
This compound stock solution (in a suitable solvent like DMSO)
-
DPC growth medium
-
-
Procedure:
-
Prepare serial dilutions of this compound in DPC growth medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 10 µg/mL).[4] Include a vehicle control (medium with the same concentration of DMSO).
-
Carefully add fresh medium containing the respective this compound concentrations or vehicle control to the wells or replace the medium in the hanging drops.
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the spheroids and/or the culture medium for downstream analysis.
-
3. Protocol for 5α-Reductase Activity Assay
This protocol is a conceptual outline based on spectrophotometric methods.[8][9]
-
Materials:
-
This compound-treated and control DPC spheroids
-
Cell lysis buffer
-
Testosterone
-
NADPH
-
Tris-HCl buffer
-
Microplate reader
-
-
Procedure:
-
Homogenize the DPC spheroids in cell lysis buffer.
-
In a 96-well plate, add the cell homogenate, testosterone, and NADPH to a Tris-HCl buffer.
-
Incubate the plate at 37°C.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH during the conversion of testosterone to DHT.[8]
-
The rate of decrease is proportional to the 5α-reductase activity.
-
Calculate the percentage inhibition of 5α-reductase activity by this compound compared to the vehicle control.
-
4. Protocol for DHT Quantification by ELISA
-
Materials:
-
Culture supernatant from this compound-treated and control DPC spheroids
-
Commercially available DHT ELISA kit
-
-
Procedure:
-
Collect the cell culture supernatant from each treatment group.
-
Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cellular debris.[10][11]
-
Follow the manufacturer's instructions for the DHT ELISA kit to measure the concentration of DHT in the supernatant.
-
Construct a standard curve and determine the DHT concentration for each sample.
-
5. Protocol for Gene Expression Analysis by RT-qPCR
-
Materials:
-
This compound-treated and control DPC spheroids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGF, FGF7, SRD5A1, SRD5A2) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Isolate total RNA from the DPC spheroids using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
-
Quantitative Data Summary
| In Vitro Model | Compound | Concentration | Endpoint | Result | Reference |
| Human Hair Dermal Papilla Cells (HHDPCs) | This compound | 0.001 µg/mL | 5α-R1 Inhibition | 16.5% | [4] |
| Human Hair Dermal Papilla Cells (HHDPCs) | This compound | 0.01 µg/mL | 5α-R1 Inhibition | 90.5% | [4] |
| Human Hair Dermal Papilla Cells (HHDPCs) | This compound | 10 µg/mL | 5α-R1 Inhibition | 100% | [4] |
Section 2: Hair Follicle Organ Culture (HFOC) Model for this compound Testing
This section details the use of ex vivo hair follicle organ culture to assess the effect of this compound on hair shaft elongation, a direct measure of hair growth.
Experimental Workflow
Protocols
1. Protocol for Human Hair Follicle Organ Culture
This protocol is based on established methods for HFOC.[9]
-
Materials:
-
Human scalp skin samples
-
William's E medium
-
Supplements (e.g., L-glutamine, insulin, hydrocortisone, antibiotics)
-
24-well plates
-
Stereomicroscope
-
-
Procedure:
-
Obtain human scalp skin samples from cosmetic surgery with informed consent.
-
Under a stereomicroscope, micro-dissect anagen hair follicles from the subcutaneous fat.
-
Place individual follicles in wells of a 24-well plate containing supplemented William's E medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
2. Protocol for this compound Treatment in HFOC
-
Materials:
-
Cultured hair follicles
-
Testosterone stock solution
-
This compound stock solution
-
William's E medium
-
-
Procedure:
-
To mimic androgenetic conditions, supplement the culture medium with testosterone (e.g., 10 nM).
-
Prepare different concentrations of this compound in the testosterone-supplemented medium.
-
Replace the medium in the wells with the treatment or control media.
-
Incubate the follicles for the desired period (e.g., up to 7 days).
-
3. Protocol for Hair Shaft Elongation Measurement
-
Materials:
-
Digital microscope with imaging software
-
Calibrated measurement tool
-
-
Procedure:
-
At regular intervals (e.g., every 24 or 48 hours), capture digital images of each hair follicle.
-
Using the imaging software, measure the length of the hair shaft from the base of the hair bulb to the tip.
-
Calculate the change in hair shaft length over time for each treatment group.
-
4. Protocol for Gene Expression Analysis in HFOC
-
Procedure:
-
At the end of the treatment period, harvest the hair follicles.
-
Isolate total RNA, synthesize cDNA, and perform RT-qPCR as described in the DPC spheroid section, focusing on genes relevant to hair growth and androgen metabolism.
-
Quantitative Data Summary
| In Vitro Model | Compound | Concentration | Endpoint | Result (Fold Change vs. Control) | Reference |
| Isolated Human Hair Follicles | This compound | Not specified | FGF7 Gene Expression | 1.22 ± 0.10 (p=0.23) | [10] |
| Isolated Human Hair Follicles | This compound | Not specified | IGF1 Gene Expression | 2.73 ± 1.24 (p=0.61) | [10] |
Note: The provided data for gene expression in isolated hair follicles did not show statistical significance (p > 0.05), but indicated a trend of re-increasing gene expression with this compound treatment in the presence of testosterone.[10]
Conclusion
The described in vitro models provide valuable platforms for the preclinical evaluation of this compound for the treatment of androgenetic alopecia. The 3D DPC spheroid model is well-suited for high-throughput screening and mechanistic studies of 5α-reductase inhibition and its effects on key hair growth-related genes. The hair follicle organ culture model offers a more holistic view of the compound's effect on hair shaft elongation, a direct indicator of hair growth. By utilizing these detailed protocols, researchers can generate robust and reproducible data to further understand the efficacy of this compound and other potential AGA therapeutics.
References
- 1. In vitro hair follicle growth model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized, Double-Blind, Placebo and Active Controlled Phase II Study to Evaluate the Safety and Efficacy of Novel this compound Topical Solution (0.01%, 0.02%, and 0.05% w/v) in Male Subjects With Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different patterns of 5alpha-reductase expression, cellular distribution, and testosterone metabolism in human follicular dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. halo.science [halo.science]
- 8. A novel in vitro model to screen steroid 5 alpha-reductase inhibitors against benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Establishment of an in vitro screening model for steroid 5 alpha-reductase inhibitors with the microplate reader] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Dutasteride Treatment in Rodent Models of Prostate Enlargement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dutasteride in rodent models of prostate enlargement, commonly known as benign prostatic hyperplasia (BPH). This document outlines the mechanism of action of this compound, protocols for inducing prostate enlargement in rats and mice, detailed procedures for this compound administration, and subsequent analytical methods to evaluate treatment efficacy.
Mechanism of Action
This compound is a potent inhibitor of both type 1 and type 2 5-alpha-reductase enzymes.[1][2] These enzymes are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] DHT plays a crucial role in the development and progression of benign prostatic hyperplasia by stimulating the growth of prostate cells.[1] By inhibiting both isoforms of 5-alpha-reductase, this compound effectively reduces circulating and intraprostatic DHT levels, leading to a decrease in prostate volume and an increase in apoptosis of prostate epithelial cells.[1][2][3]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound interferes with the androgen signaling pathway to reduce prostate enlargement.
Experimental Protocols
Rodent Models of Prostate Enlargement
1. Testosterone-Induced BPH in Rats
This is a widely used model to induce prostate enlargement that mimics some aspects of human BPH.[4][5]
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Procedure:
-
Animals are castrated to remove endogenous testosterone.
-
After a recovery period of 7 days, prostate enlargement is induced by daily subcutaneous injections of testosterone propionate (B1217596) (dissolved in a vehicle like olive or corn oil) for 4 weeks.[4][5]
-
-
Dosage: Testosterone propionate at 20-25 mg/kg body weight.[4][6]
2. Testosterone and Estradiol-Induced BPH in Mice
This model is noted for inducing both glandular proliferation and bladder outlet obstruction, closely reflecting human BPH pathology.[7][8][9]
-
Animals: Male mice (e.g., C57BL/6) of 8-10 weeks of age.
-
Procedure:
-
Pellet Composition: 25 mg testosterone and 2.5 mg 17β-estradiol.[7][8][9]
This compound Treatment Protocols
The following table summarizes various this compound treatment protocols that have been used in rodent models of prostate enlargement.
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Reference |
| Rat | 0.5 mg/kg/day | Oral gavage | 28 days | [10][11] |
| Rat | 2.5 mg/kg/day | Diet | 2 weeks | [12] |
| Rat | 5.0 mg/kg/day | Diet | 2 weeks | [12] |
| Mouse | 0.1 mg/kg/day | Intraperitoneal injection | 14 days | [13][14] |
| Mouse | 1.0 mg/kg/day | Intraperitoneal injection | 14 days | [13][14] |
| Mouse | 10 mg/kg/day | Intraperitoneal injection | 14 days | [13][14] |
| Mouse | 83.3 mg/kg diet | Diet | 22 weeks | [15] |
Preparation of this compound for Administration:
-
Oral Gavage: this compound can be dissolved in a vehicle such as hydroxypropyl methyl cellulose.[10]
-
Intraperitoneal Injection: A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG 300, Tween 80, and saline.[16]
-
Dietary Admixture: this compound can be mixed into the standard rodent chow at the desired concentration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of BPH.
Analytical Methods
Prostate Weight and Body Weight Measurement
-
Record the body weight of each animal weekly throughout the study.
-
At the end of the study, euthanize the animals and carefully dissect the entire prostate gland.
-
Blot the prostate to remove excess fluid and weigh it immediately.
-
The prostate-to-body weight ratio can be calculated to normalize for differences in animal size.
Histological Analysis
-
Tissue Fixation: Fix the prostate tissue in 10% neutral buffered formalin for at least 24 hours.[17]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 3-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of glandular structure, epithelial and stromal proliferation.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect and quantify apoptosis.[3]
-
-
Microscopy: Examine the stained sections under a light microscope to evaluate histological changes.
Hormone Level Analysis (DHT)
-
Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at the time of euthanasia. Centrifuge to separate serum and store at -80°C. Prostate tissue can also be homogenized for intraprostatic DHT measurement.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available DHT ELISA kit to quantify the concentration of DHT in serum or tissue homogenates.[18][19][20][21] Follow the manufacturer's instructions for the assay protocol.
Molecular Analysis
-
RNA/Protein Extraction: Isolate total RNA and protein from prostate tissue samples using standard extraction kits.
-
Quantitative Real-Time PCR (qPCR): To analyze the expression of genes involved in androgen signaling (e.g., androgen receptor) and cell proliferation.
-
Western Blotting: To determine the protein levels of key markers such as the androgen receptor and apoptotic proteins (e.g., caspase-3).[13]
Data Presentation
The following tables provide a summary of expected quantitative outcomes based on published studies.
Table 1: Effect of this compound on Prostate Weight in Rodent Models
| Animal Model | Treatment Group | Prostate Weight (g) | Prostate/Body Weight Ratio | Reference |
| Rat | Control (BPH) | ~0.8 - 1.2 | - | [22] |
| Rat | This compound (0.5 mg/kg) | Significant Reduction | Significant Reduction | [22] |
| Mouse | Control | - | - | [15] |
| Mouse | This compound (diet) | Significant Reduction | Significant Reduction | [15] |
Table 2: Effect of this compound on DHT Levels
| Species | Treatment | Serum DHT Reduction | Intraprostatic DHT Reduction | Reference |
| Human | This compound (0.5 mg/day) | ~90% after 1 month | ~90% after 1 month | [2][23] |
| Rodent | This compound | Expected Significant Reduction | Expected Significant Reduction | [1][10] |
Note: The exact values will vary depending on the specific experimental conditions, including the rodent strain, age, method of BPH induction, and the specific this compound treatment protocol.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the efficacy of this compound in preclinical rodent models of prostate enlargement. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to further understand the therapeutic potential of this compound and other 5-alpha-reductase inhibitors.
References
- 1. This compound: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound on prostate growth in the large probasin-large T antigen mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 6. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone and 17β-estradiol induce glandular prostatic growth, bladder outlet obstruction, and voiding dysfunction in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the expression of hypoxia-inducible factor-1alpha, vascular endothelial growth factor and microvessel density in rat and human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of short-term this compound treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 16. Impact of short‐term this compound treatment on prostate‐specific membrane antigen expression in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of the Rat Model of Prostate Cancer: Correlating Seminal Vesicle Lesions With Dorsolateral Prostate Lesions | In Vivo [iv.iiarjournals.org]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. sceti.co.jp [sceti.co.jp]
- 20. mybiosource.com [mybiosource.com]
- 21. biomatik.com [biomatik.com]
- 22. The Effect Of Continuously this compound Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of this compound on intraprostatic androgen levels in men with benign prostatic hyperplasia or prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dutasteride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dutasteride in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats and mice?
A1: The selection of an appropriate this compound dose is highly dependent on the specific research question, the rodent species and strain, and the intended duration of the study. However, based on published literature, a common starting dose for daily oral administration in rats is 0.5 mg/kg.[1][2][3] For mice, doses have ranged from 0.1 mg/kg to 10 mg/kg daily via intraperitoneal injection in studies investigating its effect on prostate-specific membrane antigen (PSMA) expression.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoints.
Q2: What is the most common route of administration for this compound in rodent studies?
A2: Oral gavage is a frequently used method for this compound administration in rats, ensuring precise dosage.[3] this compound can also be administered through intraperitoneal injections or mixed into the animal's diet.[4][5] The choice of administration route should be based on the required dosing frequency, the formulation of the this compound, and the experimental protocol.[6][7]
Q3: What are the expected effects of this compound on androgen-sensitive tissues in rodents?
A3: this compound, as a dual inhibitor of 5α-reductase, is expected to decrease the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). This leads to a reduction in the weight of androgen-dependent organs such as the prostate and seminal vesicles.[5][8] Studies have shown that this compound treatment can significantly decrease prostate weight in mice and rats.[8][9]
Q4: Are there any known side effects of this compound in rodent models?
A4: Yes, rodent studies have reported several side effects associated with this compound administration. These can include effects on male fertility and reproductive organs, such as decreased weights of the prostate, seminal vesicles, and epididymides.[9] In some cases, this compound has been associated with an increased incidence of Leydig cell adenomas in male rats at higher doses.[9] Additionally, studies in rats have noted potential for erectile dysfunction.[10]
Q5: How long does it take to observe the effects of this compound in rodents?
A5: The time to observe significant effects of this compound can vary depending on the dose and the specific endpoint being measured. In some studies, effects on prostate weight and gene expression were observed after 28 days of daily treatment.[1][2] Short-term studies of 14 days have also shown significant effects on PSMA expression in mouse xenograft models.[4] Due to its long half-life, this compound can accumulate, and steady-state concentrations may take time to achieve.[9][11]
Troubleshooting Guides
Problem: Inconsistent or lack of expected physiological effects (e.g., no reduction in prostate size).
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low for the specific rodent model or strain. Review the literature for dose-ranging studies. Consider performing a pilot study with a range of doses to determine the effective dose for your experimental setup. |
| Improper Administration | For oral gavage, ensure the compound is correctly delivered to the stomach and not aspirated. For dietary administration, monitor food intake to ensure consistent drug consumption. For intraperitoneal injections, ensure proper injection technique to avoid administration into the bladder or gastrointestinal tract.[6] |
| Compound Stability/Formulation | This compound is practically insoluble in water.[12] Ensure the vehicle used for administration is appropriate and that the compound remains in solution or a stable suspension. Prepare fresh solutions regularly as needed. |
| Animal Strain/Species Differences | Different rodent strains and species can have varying metabolic rates and sensitivities to drugs. Ensure the chosen model is appropriate for the study and consider potential differences in drug metabolism. |
Problem: Unexpected toxicity or adverse events.
| Possible Cause | Troubleshooting Step |
| High Dosage | The administered dose may be too high, leading to toxicity. Review long-term toxicology data.[9] Consider reducing the dose or the frequency of administration. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing adverse effects. Run a vehicle-only control group to assess any vehicle-specific toxicity. |
| Off-Target Effects | This compound's inhibition of 5α-reductase can have systemic effects beyond the target organ. Monitor animals closely for any signs of distress or unexpected physiological changes. |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Prostatic Inflammation in Rats
-
Animal Model: Male Sprague-Dawley rats (10 weeks old).[2]
-
Groups:
-
Control (saline injection into prostate)
-
Placebo (prostatic inflammation induced + vehicle administration)
-
This compound (prostatic inflammation induced + this compound administration)[2]
-
-
Induction of Prostatic Inflammation: Injection of 5% formalin into the ventral lobes of the prostate.[2]
-
This compound Administration:
-
Outcome Measures:
Protocol 2: Assessment of this compound's Impact on PSMA Expression in a Mouse Xenograft Model
-
Animal Model: Mice bearing LNCaP xenografts.[4]
-
Groups:
-
Vehicle control
-
This compound (0.1 mg/kg)
-
This compound (1 mg/kg)
-
This compound (10 mg/kg)[4]
-
-
This compound Administration:
-
Outcome Measures:
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Rodent Studies
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | 0.5 mg/kg/day | Oral | 28 days | Improved prostatic inflammation and bladder overactivity. | [1][2] |
| Male Sprague-Dawley Rats | 0.5 mg/kg/day | Oral Gavage | 40 days | Promoted penile morphometric modifications. | [3] |
| Mice with LNCaP xenografts | 0.1, 1, 10 mg/kg/day | Intraperitoneal injection | 14 days | Increased PSMA protein expression. | [4] |
| Large probasin-large T antigen mice | Not specified | Not specified | 4 or 8 weeks | Decreased prostate weight and inhibited 5α-reductase activities. | [8] |
| Male nude mice with WPE1-NA22 xenografts | 83.3 mg/kg diet | In diet | 22 weeks | Decreased prostate and seminal vesicle weights. | [5] |
| Male Rats | 0.05 mg/kg/day | Oral | 12 weeks | Decreased weights of prostate, seminal vesicles, and epididymides. | [9] |
| Male Rats | 7.5 and 53 mg/kg/day | Not specified | 2 years | Increased incidence of Leydig cell hyperplasia and adenomas. | [9] |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the androgen signaling pathway.
Experimental Workflow
References
- 1. Effects of this compound in a Rat Model of Chemically Induced Prostatic Inflammation – Potential Role of Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound in a rat model of chemically induced prostatic inflammation-Potential role of estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and tamsulosin on penile morphology in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of short-term this compound treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Effects of this compound on prostate growth in the large probasin-large T antigen mouse model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting Dutasteride Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving dutasteride in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a highly lipophilic molecule with very low aqueous solubility.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3][4] Its chemical structure leads to a high octanol/water partition coefficient (logP of 5.09), indicating a strong preference for fatty environments over aqueous ones.[1] The solubility in water is extremely low, reported to be below the quantitation limit of 0.038 ng/mL.[1]
Q2: What are the recommended organic solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents.[1][5][2][6] Commonly used solvents to prepare a stock solution include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][5][2][6]
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the co-solvent ratio: If your experimental conditions allow, you can increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of potential solvent toxicity to your cells or in your experimental model.
-
Use a surfactant or solubilizing agent: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or sodium lauryl sulfate (B86663) (SLS), can help to maintain this compound in solution.[5][7]
-
Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, enhancing their aqueous solubility.[4]
Q4: Can I heat the solution to improve this compound's solubility?
A4: While gentle warming can sometimes aid in dissolving compounds, there is no specific data in the provided results to suggest this is a standard or recommended practice for this compound. Due to its specific melting point of 242-250°C, excessive heat is not necessary and could potentially degrade the compound.[5][2] It is generally recommended to rely on appropriate solvent systems.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Ensure vigorous vortexing or sonication to aid dissolution. |
| A clear stock solution of this compound in organic solvent becomes cloudy or shows precipitation over time. | The solution may be supersaturated or unstable at the storage temperature. | Store the stock solution at the recommended temperature (-20°C is often suggested).[2] Before use, allow the solution to come to room temperature and check for any precipitation. If precipitation is observed, try to redissolve it by vortexing or brief sonication. |
| Precipitation occurs immediately upon dilution of the organic stock solution into the aqueous buffer. | The aqueous buffer cannot maintain the desired concentration of this compound. | See FAQ Q3 for detailed troubleshooting steps, including lowering the final concentration, optimizing the co-solvent ratio, or using solubilizing agents. |
| Inconsistent experimental results are observed. | This could be due to incomplete dissolution or precipitation of this compound during the experiment. | Always visually inspect your final working solution for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider filtering the final solution through a syringe filter compatible with your solvent system to remove any undissolved particles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.038 ng/mL (practically insoluble) | [1] |
| Ethanol | ~10 mg/mL | [6] |
| 44 mg/mL | [5][2] | |
| Methanol | 64 mg/mL | [5][2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Polyethylene Glycol 400 (PEG 400) | 3 mg/mL | [5][2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer (Co-solvent method)
-
Thaw Stock Solution: Allow the this compound stock solution to thaw completely and come to room temperature.
-
Pre-warm Aqueous Buffer: Gently warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Crucially, add the stock solution to the buffer, not the other way around.
-
Final Mixing: Continue to vortex the working solution for a minute to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may indicate that the concentration is too high for the chosen co-solvent ratio.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution immediately. Storing aqueous solutions of this compound is not recommended for more than one day due to the risk of precipitation.[6]
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and a general workflow for its solubilization.
Caption: Mechanism of action of this compound as a 5-alpha reductase inhibitor.
Caption: General workflow for preparing this compound solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | 164656-23-9 [chemicalbook.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Formulation of a film-coated this compound tablet bioequivalent to a soft gelatin capsule (Avodart®): Effect of γ-cyclodextrin and solubilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Dutasteride Stability in Various Solvent Systems: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dutasteride in different solvent systems. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, a crystalline solid, exhibits good solubility in several organic solvents. For preparing stock solutions, it is recommended to use ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[1] It is also soluble in other organic solvents like methanol (B129727), acetone, and isopropanol.[2] However, this compound is practically insoluble in water.[2][3]
Q2: How can I prepare a this compound solution in an aqueous buffer?
A2: Due to its poor aqueous solubility, direct dissolution in aqueous buffers is not recommended. The preferred method is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMF, and then dilute this solution with the aqueous buffer of your choice.[1] For instance, a solubility of approximately 0.3 mg/ml can be achieved in a 1:2 solution of DMF and phosphate-buffered saline (PBS) at pH 7.2.[1] It is important to note that aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.[1]
Q3: What is the long-term stability of this compound as a solid and in organic solvents?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in organic solvents like ethanol, DMSO, or DMF should be purged with an inert gas to prevent oxidation.[1] While specific long-term stability data for solutions can vary, one study suggests that a stock solution of this compound is stable for at least six months.[4]
Q4: Under what conditions is this compound most likely to degrade?
A4: Forced degradation studies have shown that this compound is most susceptible to degradation under hydrolytic conditions, both acidic and basic.[4][5][6][7] It also shows some degradation under oxidative stress.[4][5][6][7] Conversely, the compound is relatively stable to photolytic (light) and thermal (heat) stress.[4][5][6][7]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous working solution.
-
Possible Cause: The concentration of this compound in the aqueous buffer exceeds its solubility limit. The proportion of the organic co-solvent may be too low.
-
Solution:
-
Increase the proportion of the organic co-solvent (e.g., DMF or DMSO) in your final working solution.
-
Prepare a more concentrated stock solution in the organic solvent and add a smaller volume to your aqueous buffer.
-
Consider using a different buffer system or adjusting the pH, although this compound's solubility is largely pH-independent.[8]
-
Prepare fresh aqueous solutions daily as their stability is limited.[1]
-
Issue 2: Inconsistent results in my stability study.
-
Possible Cause: Inconsistent preparation of solutions, exposure to oxygen, or variations in storage conditions.
-
Solution:
-
Ensure that the solvent of choice for stock solutions is purged with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.[1]
-
Use tightly sealed containers and store solutions protected from light, even though this compound is relatively photostable, to minimize any potential for photodegradation.
-
Maintain consistent temperature and humidity conditions throughout the experiment.
-
Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the remaining this compound and detect any degradation products.
-
Issue 3: Difficulty in separating this compound from its degradation products in HPLC analysis.
-
Possible Cause: The chromatographic conditions are not optimized to resolve the parent drug from its degradants.
-
Solution:
-
Adjust the mobile phase composition. Several studies have successfully used a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile.[5][9][10]
-
Optimize the pH of the mobile phase. A pH of around 2.5 has been shown to provide good peak shape.[9]
-
Experiment with different stationary phases (e.g., C18 or Phenyl columns) to achieve better separation.[9][10]
-
Adjust the flow rate and column temperature to improve resolution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/ml | [1] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/ml | [1] |
| Ethanol | ~10 mg/ml | [1] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Isopropanol | Soluble | [2] |
| Methylene Chloride | Freely Soluble | [3] |
| Water | Practically Insoluble | [2][3] |
| DMF:PBS (1:2, pH 7.2) | ~0.3 mg/ml | [1] |
Table 2: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 15.04 | [9] |
| Acidic Hydrolysis | 0.1N HCl | 13.86 - 15.44 | [11] |
| Basic Hydrolysis | 0.1N NaOH | 10.71 | [9] |
| Basic Hydrolysis | 0.1N NaOH | 17.45 - 18.01 | [11] |
| Oxidative | 3% H₂O₂ | 9.01 | [9] |
| Oxidative | Peroxide | 19.12 - 19.50 | [11] |
| Thermal | Dry Heat | Stable | [4][5][6][7] |
| Photolytic | UV/Visible Light | Stable | [4][5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/ml).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N hydrochloric acid. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period. Neutralize the solution with an equivalent amount of 0.1N sodium hydroxide (B78521) before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N sodium hydroxide. Maintain the solution at a specified temperature for a set duration. Neutralize with an equivalent amount of 0.1N hydrochloric acid prior to analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a defined time.
-
Thermal Degradation: Place the solid drug or a solution in a temperature-controlled oven at a high temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug or a solution to UV and visible light in a photostability chamber for a defined duration as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Following the stress period, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect any degradation products.
-
Protocol 2: Example of a Stability-Indicating RP-HPLC Method for this compound
This is an example of a reported HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm) or a similar C18 column.[9][10]
-
Mobile Phase: A mixture of orthophosphoric acid and methanol (60:40 v/v), with the pH adjusted to 2.5 with orthophosphoric acid.[9]
-
Flow Rate: 1.0 ml/min.[9]
-
Detection Wavelength: 248 nm.[9]
-
Injection Volume: 10 µl.[9]
-
Column Temperature: 30°C.[10]
-
Run Time: Approximately 5-10 minutes.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stress Degradation Studies on this compound and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 7. Stress Degradation Studies on this compound and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
- 11. jchr.org [jchr.org]
Technical Support Center: Mitigating Dutasteride Interference in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential interference caused by dutasteride in enzymatic assays. Given its steroidal structure and lipophilic nature, this compound may exhibit off-target effects or physical interference in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic 4-azasteroid compound that acts as a potent inhibitor of both type 1 and type 2 isoforms of 5-alpha-reductase. This enzyme is responsible for converting testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this compound significantly reduces circulating DHT levels. Its primary clinical use is in the treatment of benign prostatic hyperplasia (BPH).
Q2: Why might this compound interfere with my enzymatic assay?
This compound's potential for assay interference stems from several of its properties:
-
Structural Similarity to Steroids: Its steroidal backbone can lead to off-target binding to other steroid-responsive proteins or enzymes.
-
Lipophilicity: this compound is a lipophilic molecule with low water solubility. This can cause it to form aggregates at higher concentrations in aqueous assay buffers, leading to non-specific inhibition of enzymes.
-
Metabolism by Cytochrome P450 Enzymes: this compound is metabolized by CYP3A4 and CYP3A5.[1][2] This can be a source of interference in in vitro assays that involve these enzymes or are sensitive to their modulation.
Q3: What are the common types of assay interference I should be aware of?
General mechanisms of assay interference that could be relevant for a lipophilic, steroid-like compound such as this compound include:
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), a compound can form colloidal aggregates that sequester and non-specifically inhibit enzymes.
-
Off-Target Inhibition: The compound may directly bind to and inhibit an enzyme that is not its intended target.
-
Interference with Detection Systems: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to false-positive or false-negative results. This is particularly relevant for fluorescence- and absorbance-based assays.
-
Reactivity: Some compounds can react with assay components, such as enzyme thiols or assay reagents.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential this compound interference in your enzymatic assays.
Problem 1: Unexpected Inhibition or Inconsistent IC50 Values
If you observe inhibition in an assay where this compound is not expected to be active, or if you are getting variable IC50 values, consider the following troubleshooting steps.
Is it Off-Target Inhibition?
This compound has a known off-target inhibitory effect on the androgen receptor (AR).[3]
-
Action: If your assay involves AR or other steroid-responsive proteins, the observed activity may be a genuine off-target effect.
-
Data: The IC50 for this compound's inhibition of DHT-induced PSA secretion (a marker of AR activity) is approximately 1 µM in LNCaP cells. The IC50 for direct competition with a synthetic androgen for AR binding is approximately 1.5 µM in the same cell line.[3]
| Cell Line | Assay | This compound IC50 |
| LNCaP | DHT-induced PSA Secretion | ~ 1 µM |
| LNCaP | AR Ligand Binding | ~ 1.5 µM |
Could it be Compound Aggregation?
This compound's high lipophilicity (LogP ≈ 5.09) and low aqueous solubility suggest a potential for aggregation.[4]
-
Action: Perform an aggregation counter-screen. A common method is to test for inhibition in the presence and absence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). Aggregation-based inhibition is often attenuated by detergents.
-
Experimental Protocol: Refer to the "Protocol for Identifying Aggregation-Based Inhibition" section below.
Is this compound Interfering with the Assay Readout?
-
Action for Fluorescence-Based Assays: Check for this compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay. Also, assess for quenching effects.
-
Action for Absorbance-Based Assays: Measure the absorbance of this compound at the wavelength used for detection to rule out interference.
-
Experimental Protocol: See the "Protocol for Assessing Readout Interference" section.
Problem 2: Suspected Interference in a Cell-Based Assay
In cell-based assays, the interpretation can be more complex due to metabolism and interactions with cellular components.
Is Metabolism by CYP Enzymes a Factor?
This compound is a known substrate for CYP3A4 and CYP3A5.[1][2]
-
Action: If your cell line expresses these enzymes, this compound may be metabolized, which could either reduce its concentration or produce metabolites that have their own effects. Consider using a cell line with low or no CYP3A4/5 activity or co-incubating with a known CYP3A4 inhibitor (like ketoconazole) to see if the results change.[5]
Experimental Protocols
Protocol for Identifying Aggregation-Based Inhibition
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
Enzyme and substrate for your assay
-
Assay buffer
-
This compound stock solution
-
Non-ionic detergent (e.g., 0.1% Triton X-100)
-
Microplate reader
Method:
-
Prepare two sets of assay reactions in parallel.
-
In the first set, prepare your standard assay conditions with varying concentrations of this compound.
-
In the second set, prepare identical assay reactions but include 0.01% Triton X-100 in the final assay buffer.
-
Pre-incubate the enzyme with this compound (with and without detergent) for 15-30 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a microplate reader.
-
Data Analysis: Compare the dose-response curves and IC50 values. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that aggregation is a likely cause of the observed inhibition.
Protocol for Assessing Readout Interference
Objective: To determine if this compound directly interferes with the assay's detection method.
Materials:
-
Assay buffer
-
This compound stock solution
-
The final product of your enzymatic reaction (if available) or the fluorescent/colorimetric probe used for detection.
-
Microplate reader
Method:
-
Prepare a series of dilutions of this compound in the assay buffer in a microplate.
-
In one set of wells, add the assay buffer alone.
-
In another set of wells, add the final product of your enzymatic reaction or the detection probe at the concentration used in the assay.
-
Read the plate on the microplate reader using the same settings as your enzymatic assay.
-
Data Analysis:
-
For fluorescence assays, compare the fluorescence intensity of wells with and without this compound. A significant increase in fluorescence indicates intrinsic fluorescence of this compound, while a decrease suggests quenching.
-
For absorbance assays, any significant absorbance from this compound at the detection wavelength indicates direct interference.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting flowchart for this compound interference.
References
- 1. Frontiers | Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of this compound and Tamsulosin [frontiersin.org]
- 2. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of this compound and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro and In Vivo Assessment of Metabolic Drug Interaction Potential of this compound with Ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dutasterade Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Dutasteride in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility is a major limiting factor for its oral absorption and bioavailability.[2][3] Additionally, this compound's large molecular weight (528.5 Da) can also pose a challenge for optimal absorption across biological membranes.[4]
Q2: Which animal models are most commonly used for studying this compound's bioavailability, and what are the key considerations?
Sprague-Dawley rats and Beagle dogs are frequently used models in pharmacokinetic studies of this compound.[4][5] Non-human primates are also utilized.[6] Key considerations when selecting an animal model include:
-
Metabolism: this compound is extensively metabolized in humans, primarily by CYP3A4/5 enzymes.[7] However, metabolism can be significantly lower in some animal species used for toxicity testing.[1][8] This difference in metabolism can affect the pharmacokinetic profile and should be considered when extrapolating results to humans.
-
Gastrointestinal Physiology: Factors such as gastric pH, emptying time, and intestinal transit time can influence drug dissolution and absorption.[6] These parameters can differ between species and should be taken into account.[9]
-
First-Pass Metabolism: Some animal models, like certain monkeys, exhibit significantly higher first-pass metabolism, which can impact the bioavailability of drugs metabolized by enzymes like the CYP3A subfamily.[6]
Q3: What are some of the most effective formulation strategies to enhance the oral bioavailability of this compound in animal models?
Several advanced formulation strategies have been shown to significantly improve the oral bioavailability of this compound in animal studies:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10] This increases the surface area for dissolution and absorption.[3][11] Supersaturable SNEDDS (S-SNEDDS) containing precipitation inhibitors like HPMC have demonstrated even greater absorption and bioavailability compared to conventional SNEDDS and the commercial product, Avodart®.[12]
-
Dry Elixir Systems: This novel solid dosage form, prepared by spray-drying a solution of this compound with carriers like dextrin (B1630399) and xanthan gum, has been shown to improve dissolution and bioavailability.[4][13] The amorphous state of the drug in this system contributes to faster dissolution.[4]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to enhance the dissolution rate.[5] Formulations using polymers like TPGS have shown enhanced bioavailability in rats compared to Avodart®.[5]
-
Nanoparticle Systems: Nanosuspensions and lipid-based nanoparticles increase the surface area of the drug, leading to improved dissolution and bioavailability.[1][14]
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound in Rat Studies.
Possible Causes:
-
Poor Formulation Performance: The formulation may not be effectively solubilizing the this compound in the gastrointestinal tract.
-
Issues with Oral Gavage: Improper oral gavage technique can lead to incorrect dosing or aspiration, causing variability.[15][16]
-
First-Pass Metabolism: Although lower than in humans, first-pass metabolism in the gut wall and liver of rats can still reduce bioavailability.
-
Instability of the Formulation: The this compound formulation may not be stable, leading to degradation of the active ingredient before absorption.[4]
Troubleshooting Steps:
-
Re-evaluate the Formulation:
-
Solubility Enhancement: Consider using a more robust solubilization technique such as S-SNEDDS, which has shown to be highly effective.[12]
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized to enhance dissolution. Nanoparticle formulations could be an alternative.[1]
-
-
Refine Oral Gavage Technique:
-
Proper Restraint: Ensure the rat is properly restrained to allow for correct insertion of the gavage needle.[15][17]
-
Correct Needle Placement: Measure the gavage needle from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[15][16]
-
Slow Administration: Administer the solution slowly to avoid regurgitation and aspiration.[15]
-
-
Assess Formulation Stability:
-
Conduct stability studies on your formulation under relevant storage and experimental conditions to ensure the drug remains stable.[5]
-
Problem 2: Unexpected Pharmacokinetic Profile in Dog Studies Compared to Rat Studies.
Possible Causes:
-
Species-Specific Metabolism: Dogs and rats can have different metabolic profiles for this compound.[1]
-
Physiological Differences: The gastrointestinal physiology of dogs and rats, including pH and transit times, can differ, affecting drug absorption.[9]
-
Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic drugs like this compound.[7]
Troubleshooting Steps:
-
Investigate Species-Specific Metabolism:
-
Review literature on the known metabolic pathways of this compound in both species.
-
If possible, conduct in vitro metabolism studies using liver microsomes from both species to compare metabolic rates.
-
-
Standardize Experimental Conditions:
-
Ensure that the dosing protocol, including the fed or fasted state of the animals, is consistent across studies. It is known that food can decrease the maximum serum concentration of this compound, although this is not considered clinically significant in humans.[7]
-
-
Consider Formulation-Physiology Interactions:
-
A formulation that works well in rats may not be optimal for the gastrointestinal environment of dogs. Re-evaluate the formulation's properties, such as its emulsification efficiency in simulated gastric and intestinal fluids of both species.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Powder | Rats | 2.39 mg/kg | 25.3 ± 8.7 | 4.0 ± 1.2 | 210.8 ± 75.4 | 12.1 | [2] |
| Avodart® | Rats | 2.39 mg/kg | 152.4 ± 35.1 | 3.5 ± 1.0 | 1745.6 ± 389.2 | 100 | [2] |
| DuγCD-PS Complex | Rats | 2.39 mg/kg | 201.5 ± 42.8 | 3.0 ± 0.8 | 2189.3 ± 456.7 | 125.4 | [2] |
| Solid Dispersion (F15) | Rats | - | - | - | - | 126.4 | [5] |
| Solid Dispersion (F16) | Rats | - | - | - | - | 132.1 | [5] |
| S-SNEDDS | - | - | ~1.27-fold higher than Avodart® | - | ~1.28-fold higher than Avodart® | - | [12] |
| Self-microemulsifying tablets | - | - | - | - | - | 115.2 - 129.9 | [18] |
| NSC tablets | Beagle Dogs | - | - | - | Enhanced compared to Avodart® | - | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the original publications for detailed methodologies.
Experimental Protocols
Protocol 1: Preparation of a Supersaturable Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)
This protocol is a generalized representation based on the study by Mohite et al. (2020).[12]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Visually observe the formation of nanoemulsions upon aqueous dilution to identify the efficient self-emulsification region.
-
-
Preparation of SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture at a controlled temperature (e.g., 40-50°C) and vortex until a clear solution is formed.
-
Dissolve the required amount of this compound in the mixture with continuous stirring.
-
-
Preparation of S-SNEDDS:
-
Incorporate a precipitation inhibitor, such as Hydroxypropyl Methylcellulose (HPMC), into the optimized SNEDDS formulation.[12]
-
-
Characterization:
-
Evaluate the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion after dilution.
-
Assess drug content and in vitro dissolution profiles.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized representation.
-
Animal Acclimatization:
-
House male Sprague-Dawley rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.
-
Provide free access to standard pellet diet and water.
-
-
Dosing:
-
Fast the rats overnight before dosing, with free access to water.
-
Administer the this compound formulation (e.g., S-SNEDDS, solid dispersion) or control (this compound suspension, Avodart®) orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Mechanism of action of this compound in inhibiting the conversion of testosterone to DHT.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. lornajane.net [lornajane.net]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. droracle.ai [droracle.ai]
- 5. Preparation, Characterization and Stability Study of this compound Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. spin.atomicobject.com [spin.atomicobject.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. sketchviz.com [sketchviz.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dutasteride Delivery Systems for Targeted Release
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining dutasteride delivery systems for targeted release.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of this compound delivery systems.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (%EE) | Poor drug solubility in the lipid/polymer matrix: this compound is highly lipophilic, but its solubility can still be a limiting factor in certain carrier materials.[1][2] | - Screen different lipids/polymers: Test a variety of lipids (e.g., solid lipids like stearic acid, liquid lipids like oleic acid) or polymers to find a matrix with higher solubilizing capacity for this compound.[1][3] - Optimize the drug-to-carrier ratio: A high drug concentration can lead to saturation and subsequent poor encapsulation. Experiment with lower drug-to-lipid or drug-to-polymer ratios.[1] - Incorporate a co-solvent or surfactant: The addition of a suitable co-solvent or surfactant in the formulation can enhance the solubility of this compound within the core of the nanoparticle. |
| Particle Aggregation and Instability | Insufficient surface charge: Low zeta potential values (close to neutral) can lead to particle aggregation due to weak electrostatic repulsion. Inappropriate storage conditions: Temperature fluctuations can affect the stability of lipid-based nanoparticles.[4][5] High concentration of nanoparticles: A high particle concentration can increase the likelihood of collisions and aggregation. | - Modify surface charge: Incorporate charged lipids or polymers, or coat the nanoparticles with stabilizers like chitosan (B1678972), to increase the absolute value of the zeta potential.[4][5] - Optimize storage conditions: Store nanoparticle dispersions at recommended temperatures, often refrigerated (4-8°C), to maintain stability.[4][5] - Adjust nanoparticle concentration: Prepare or dilute the formulation to an optimal concentration that balances efficacy and stability. |
| Poor Skin Penetration in Topical Formulations | Large molecular weight of this compound: this compound's molecular weight of 528.5 Da is above the ideal 500 Da for efficient passive diffusion through the stratum corneum.[6] High lipophilicity of this compound: While beneficial for encapsulation, extreme lipophilicity can hinder partitioning from the vehicle into the more aqueous layers of the skin. | - Utilize penetration enhancers: Incorporate chemical penetration enhancers such as ethanol (B145695) or propylene (B89431) glycol into the formulation.[6] - Employ deformable vesicles: Formulations like transfersomes, which are more elastic than standard liposomes, can squeeze through the narrow intercellular spaces of the stratum corneum.[7] - Optimize particle size: Nanoparticles in the range of 150-300 nm can enhance follicular delivery, targeting the hair follicles as a penetration pathway.[1] |
| Initial Burst Release of this compound | Surface-adsorbed drug: A portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core. Rapid degradation of the carrier matrix: Some biodegradable polymers may degrade too quickly, leading to a rapid initial release of the drug. | - Purify the nanoparticle suspension: Use techniques like dialysis or centrifugal filtration to remove unencapsulated and surface-adsorbed drug. - Select a more stable carrier: Choose a polymer with a slower degradation rate, such as a different grade of PLGA, to achieve a more sustained release profile.[8] - Coat the nanoparticles: Applying a coating, such as chitosan, can create an additional barrier to drug diffusion, thereby reducing the initial burst release.[5][9] |
| Variability in Particle Size and Polydispersity Index (PDI) | Inconsistent homogenization or sonication: The energy input during nanoparticle preparation is critical for achieving a uniform size distribution. Suboptimal formulation components: The type and concentration of surfactants and stabilizers can significantly impact particle size and PDI. | - Standardize the preparation process: Precisely control the parameters of homogenization or sonication, such as time, power, and temperature.[9] - Optimize surfactant/stabilizer concentration: Systematically vary the concentration of these components to find the optimal level that produces the desired particle size and a low PDI. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound that we are trying to leverage with targeted delivery?
This compound is a potent inhibitor of both type I and type II 5-alpha reductase isoenzymes.[10] These enzymes are responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[11][12] By inhibiting this conversion, this compound effectively reduces the levels of DHT, which is a key androgen involved in the pathogenesis of androgenetic alopecia and benign prostatic hyperplasia.[11][13] Targeted delivery aims to localize this effect to specific tissues, such as hair follicles or the prostate, to enhance efficacy and minimize systemic side effects.[4][6][12]
2. What are the main challenges in formulating topical this compound delivery systems?
The primary challenges include this compound's poor water solubility and high molecular weight (528.5 Da), which limit its penetration through the skin barrier.[6] Additionally, this compound can be sensitive to light and heat, posing stability issues for the formulation.[6] Overcoming these challenges often requires the use of specialized delivery systems like liposomes or nanoparticles and the inclusion of penetration enhancers.[6]
3. How do nanostructured lipid carriers (NLCs) improve upon solid lipid nanoparticles (SLNs) for this compound delivery?
NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix compared to the highly crystalline structure of SLNs.[1][14] This imperfect crystal lattice in NLCs allows for higher drug loading capacity and can reduce the potential for drug expulsion during storage, which can be an issue with SLNs.[1][14]
4. What is the significance of zeta potential in this compound nanoparticle formulations?
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A higher absolute zeta potential (e.g., > ±25 mV) generally indicates good physical stability due to strong electrostatic repulsion between particles, which prevents aggregation.[4][5] For instance, coating negatively charged NLCs with a positively charged polymer like chitosan can invert the zeta potential from negative to positive, enhancing stability.[4][5]
5. Can systemic side effects still occur with topical this compound formulations?
While topical application is designed to minimize systemic absorption, it is not entirely avoidable.[11][15] If the formulation is not optimized for localized delivery, a significant amount of this compound can still reach the bloodstream, potentially leading to systemic side effects similar to those of oral administration, such as sexual dysfunction and dizziness.[11][13][16] The goal of refining these delivery systems is to maximize follicular or dermal retention while minimizing transdermal permeation into the systemic circulation.[15]
Data Presentation
Table 1: Comparison of Different this compound Nanoparticle Formulations
| Formulation Type | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Uncoated NLCs | 187.6 ± 7.0 | -18.3 ± 0.9 | >97 | [4][5] |
| Chitosan-Coated NLCs | 220.1 ± 11.9 | +25.8 ± 1.1 | >97 | [4][5] |
| Lauric Acid-Chitosan Coated NLCs | ~184 | +24.8 | 97 | [9] |
| Lipid-Core Nanocapsules (Uncoated) | 199.0 ± 0.5 | -13.6 ± 0.6 | >94 | [17][18] |
| Chitosan-Coated Nanocapsules | 224.9 ± 3.4 | +40.2 ± 0.8 | >94 | [17][18] |
| Niosomes | 300.4 | -22.7 | 63.2 | [19] |
| PLGA Microspheres | 42,360 (42.36 µm) | Not Reported | 80.16 | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Emulsification-Ultrasonication
This protocol is a synthesized methodology based on practices described in the literature.[1][9]
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic Acid)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Poloxamer 407, Lutrol® micro 68)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh and add the solid lipid, liquid lipid, and this compound to a glass vial. Heat the vial in a water bath to 80-90°C until all components have melted and dissolved to form a clear lipid phase.
-
Preparation of Aqueous Phase: In a separate vial, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer (e.g., at 19,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the hot coarse emulsion to high-power probe sonication (e.g., at 18 W for 5 minutes) to reduce the droplet size to the nanometer range.
-
Nanoparticle Formation: Quickly add a specific volume of the hot nanoemulsion into cold water (4-8°C) under continuous stirring. This rapid cooling causes the lipid to solidify, forming the NLCs.
-
Storage: Store the resulting NLC dispersion at 4-8°C for further characterization.
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the release of this compound from a nanoparticle formulation.[4][21]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or excised skin (e.g., pig ear skin)
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like Sodium Dodecyl Sulfate (SDS) to maintain sink conditions for the poorly soluble this compound.
-
This compound-loaded formulation
-
Magnetic stirrer and water bath at 37°C
Procedure:
-
Cell Assembly: Mount the membrane or skin sample between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibration: Fill the receptor compartment with the receptor medium and allow the system to equilibrate at 37°C for at least 30 minutes with constant stirring.
-
Sample Application: Apply a precise amount of the this compound-loaded formulation onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative amount of this compound released per unit area over time and plot the release profile.
Mandatory Visualizations
Caption: this compound's signaling pathway, inhibiting 5-alpha reductase.
Caption: Experimental workflow for NLC formulation and evaluation.
References
- 1. Engineered this compound-Lipid Based Nanoparticle (DST-LNP) System Using Oleic and Stearic Acid for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound nanoemulsion preparation to inhibit 5‐alpha‐hair follicle reductase enzymes in the hair follicle; an ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization and Stability Study of this compound Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of this compound-loaded nanostructured lipid carriers coated with stearic acid-chitosan oligomer for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Controlled Release of this compound from Biodegradable Microspheres: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Performance of this compound-Nanostructured Lipid Carriers Coated with Lauric Acid-Chitosan Oligomer for Dermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Understanding Topical this compound: A Comprehensive Guide | Follicle Report | Happy Head Blog [happyhead.com]
- 12. karger.com [karger.com]
- 13. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. impactfactor.org [impactfactor.org]
- 15. xyonhealth.com [xyonhealth.com]
- 16. Oral this compound for Hair Loss: Effectiveness, Side Effects, and Results - GoodRx [goodrx.com]
- 17. This compound nanocapsules for hair follicle targeting: Effect of chitosan-coating and physical stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Dutasteride in Cell Culture: A Technical Support Center for Researchers
Welcome to the technical support center for researchers utilizing dutasteride in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the known off-target effects of this compound, ensuring the accuracy and reliability of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its main off-target effects in cell culture?
A1: this compound's primary, on-target mechanism is the potent and irreversible inhibition of both type I and type II 5α-reductase enzymes. These enzymes are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT)[1][2][3][4]. By blocking this conversion, this compound effectively reduces DHT levels.
However, in cell culture experiments, a significant off-target effect of this compound is its ability to directly interact with and inhibit the Androgen Receptor (AR) . This interaction is independent of its 5α-reductase inhibition and is attributed to the structural similarity between this compound and DHT[1][5][6][7]. This direct AR antagonism is a crucial consideration, as it can confound experimental results, especially in studies focused on androgen signaling.
Beyond AR inhibition, this compound has been observed to have other off-target effects, including:
-
Modulation of other steroid hormone receptors , such as an increase in Estrogen Receptor-beta (ERβ) immunoreactivity[8][9].
-
Induction of apoptosis and reduction of cell viability in various cancer cell lines, including those that are androgen-independent or lack AR expression[10][11][12].
-
Alterations in the expression of genes involved in steroidogenesis, cell cycle regulation, and signal transduction pathways beyond androgen signaling[2][13].
Q2: My experimental results with this compound are inconsistent. What are some common issues and how can I troubleshoot them?
A2: Inconsistencies in this compound experiments often stem from its off-target effects and physicochemical properties. Here are some common issues and troubleshooting strategies:
| Common Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell proliferation or viability in control (non-androgen stimulated) cells. | Direct cytotoxic or pro-apoptotic effects of this compound, independent of AR signaling[10][11]. | 1. Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line using an MTT or similar viability assay. 2. Use the lowest effective concentration of this compound for 5α-reductase inhibition to minimize cytotoxicity. 3. Include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment. |
| This compound shows an effect in AR-negative cell lines. | Off-target effects on other signaling pathways or direct cellular toxicity[10][12]. | 1. Investigate this compound's effect on other relevant pathways in your cell model. 2. Use a positive control compound with a known mechanism of action to validate your assay. 3. Consider using an alternative 5α-reductase inhibitor with a different off-target profile for comparison. |
| Variability in the inhibition of androgen-induced responses. | Cell-line specific sensitivity to this compound's AR antagonistic effect[1][5][6][7]. | 1. Characterize the AR status (wild-type vs. mutant) of your cell line. 2. Consult literature for known sensitivities of your cell line to this compound (see Table 1). 3. Validate your findings in a second cell line with a different AR status if possible. |
| Precipitation of this compound in cell culture media. | Poor aqueous solubility of this compound[14]. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO[14]. 2. When preparing the working solution, add the stock solution to pre-warmed media with vigorous mixing to avoid localized high concentrations. 3. Ensure the final solvent concentration in the media is low (typically <0.5%) and non-toxic to your cells. Include a vehicle control with the same solvent concentration. |
| Interference with spectrophotometric or colorimetric assays. | Chemical properties of this compound may interfere with assay reagents. | 1. Run a cell-free assay control containing this compound at the working concentration to check for direct interference with the assay reagents (e.g., MTT reagent, luciferase substrate). 2. If interference is observed, consider using an alternative assay with a different detection method (e.g., fluorescence-based instead of colorimetric). |
Quantitative Data Summary
The off-target inhibitory effect of this compound on the Androgen Receptor (AR) varies significantly between different prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's effect on DHT-induced cellular processes.
Table 1: Cell-Line Specificity of this compound's Off-Target Effects
| Cell Line | AR Status | Off-Target Effect Measured | This compound IC50 | Reference |
| LNCaP | Mutant (T877A) | Inhibition of DHT-induced PSA secretion and cell proliferation | ~1 µM | [10] |
| LNCaP | Mutant (T877A) | Competition for AR binding | ~1.5 µM | [10] |
| VCaP | Wild-Type | Inhibition of DHT-stimulated ARE-luciferase activity | < 0.1 µM | [1] |
| LAPC4 | Wild-Type | Inhibition of DHT-stimulated ARE-luciferase activity | Dose-dependent inhibition (0.1-1 µM) | [1] |
| 22Rv1 | Mutant (H874Y) | Minimal inhibition of DHT-stimulated ARE-luciferase activity | > 1 µM | [1] |
Note: The sensitivity to this compound's AR antagonism is cell-line specific and does not solely depend on the AR mutation status[1][5][6][7].
Experimental Protocols
To help researchers identify and characterize this compound's off-target effects, we provide the following detailed protocols for key experiments.
Protocol 1: Assessing Off-Target Androgen Receptor (AR) Antagonism using an ARE-Luciferase Reporter Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP)
-
Androgen-Responsive Element (ARE)-luciferase reporter plasmid
-
Transfection reagent
-
Charcoal-stripped fetal bovine serum (CSS)
-
Dihydrotestosterone (DHT)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Steroid Deprivation: After 24 hours, replace the medium with a medium containing charcoal-stripped FBS to remove androgens.
-
Treatment: After another 24 hours, treat the cells with:
-
Vehicle control (e.g., DMSO)
-
DHT (e.g., 1 nM)
-
This compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM)
-
DHT (1 nM) + this compound at various concentrations
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of DHT-induced luciferase activity by this compound.
Protocol 2: Evaluating Off-Target Cytotoxicity using an MTT Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Assessing this compound-Induced Apoptosis via Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthon.com [healthon.com]
- 4. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scilit.com [scilit.com]
- 9. Steroid Hormone Receptors as Potential Mediators of the Clinical Effects of this compound: A Prospective, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the dual 5 alpha-reductase inhibitor this compound on apoptosis in primary cultures of prostate cancer epithelial cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ispub.com [ispub.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of Dutasteride Treatment Duration in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals engaged in long-term studies of Dutasteride. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during preclinical and clinical research on this compound.
Issue 1: Higher than Expected Variability in Dihydrotestosterone (DHT) Suppression
-
Potential Cause 1: Assay Interference.
-
Troubleshooting:
-
Verify the specificity of the DHT assay. Certain metabolites of this compound or other compounds in the matrix could interfere with the assay.
-
Perform a cross-reactivity check of the assay with known this compound metabolites.
-
If interference is suspected, consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DHT quantification.[1]
-
-
-
Potential Cause 2: Inconsistent Drug Administration.
-
Troubleshooting:
-
In preclinical studies, ensure precise and consistent dosing. For oral administration, check for complete ingestion.
-
In clinical trials, monitor patient compliance closely. This compound has a long half-life of about 4-5 weeks, which can help maintain stable DHT suppression even with occasional missed doses, but consistent long-term adherence is crucial for optimal results.[2]
-
-
-
Potential Cause 3: Individual Genetic Variations.
-
Troubleshooting:
-
Consider pharmacogenetic testing for polymorphisms in the SRD5A2 gene (encoding 5-alpha reductase type II), which could influence individual responses to this compound.
-
-
Issue 2: Unexpected Adverse Events in Clinical Trials
-
Potential Cause 1: Off-Target Effects.
-
Troubleshooting:
-
While this compound is a potent inhibitor of both type 1 and type 2 5-alpha reductase, investigate potential interactions with other hormonal pathways.[3]
-
Monitor serum levels of other androgens and hormones to identify any unexpected changes.
-
-
-
Potential Cause 2: Drug-Drug Interactions.
-
Troubleshooting:
-
Review all concomitant medications of the affected participants. This compound is metabolized by CYP3A4, and potent inhibitors of this enzyme can increase its serum concentrations.[4]
-
If a potential interaction is identified, consider dose adjustments or alternative medications for the participant.
-
-
-
Potential Cause 3: Nocebo Effect.
-
Troubleshooting:
-
Informed consent procedures that extensively detail potential side effects can sometimes lead to higher reporting (nocebo effect).
-
Utilize validated questionnaires to objectively assess adverse events like sexual dysfunction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for a long-term this compound study to observe maximum efficacy?
A1: The time to reach maximum efficacy depends on the indication. For benign prostatic hyperplasia (BPH), significant symptom improvement is typically seen after 3-6 months, with prostate volume reduction continuing for up to 4 years.[5] For androgenetic alopecia (AGA), noticeable improvements in hair growth can be observed at 6 months, with continued improvement seen in studies lasting up to 5 years.[6][7] Therefore, a study duration of at least 2 years for BPH and 1 year for AGA is recommended to capture the full therapeutic effect.
Q2: How should Prostate-Specific Antigen (PSA) levels be monitored in long-term this compound studies for BPH?
A2: this compound treatment reduces serum PSA levels by approximately 50% within 6 months.[4] To accurately screen for prostate cancer, a new PSA baseline should be established after 6 months of treatment. For interpretation of subsequent PSA values, the measured value should be doubled.[8] Regular PSA monitoring is recommended throughout the study.[8]
Q3: What are the key parameters to monitor for long-term safety of this compound?
A3: Key safety parameters to monitor include:
-
Sexual Adverse Events: Decreased libido, erectile dysfunction, and ejaculatory disorders are the most commonly reported drug-related adverse events.[4] These are often more frequent at the beginning of therapy and may decrease over time.[5]
-
Breast Disorders: Gynecomastia (breast enlargement and tenderness) should be monitored.[9]
-
Mood Changes: There have been reports of mood changes, including depression and anxiety.[9]
-
Prostate Cancer Risk: While 5-ARIs can reduce the overall risk of prostate cancer, there is a potential for an increased risk of high-grade prostate cancer.[10]
Q4: What is the recommended washout period after discontinuing long-term this compound treatment in a clinical trial?
A4: this compound has a very long elimination half-life of approximately 4-5 weeks.[11] Consequently, it can be detected in the system for up to 4-6 months after discontinuation.[11] A washout period of at least 6 months is recommended to ensure complete clearance of the drug and its effects.
Data Presentation
Table 1: Efficacy of Long-Term this compound Treatment in Benign Prostatic Hyperplasia (BPH)
| Parameter | Baseline | 24 Months | 48 Months |
| AUA-SI Score Improvement | - | Significant Improvement | Continued Significant Improvement[5] |
| Maximum Flow Rate (Qmax) Improvement | - | Significant Improvement | Continued Significant Improvement[5] |
| Prostate Volume Reduction | - | Significant Reduction | Further Significant Reduction[5] |
| Risk Reduction of AUR & BPH-related Surgery | - | Significant Reduction | Durable Reduction[5] |
Table 2: Efficacy of Long-Term this compound Treatment in Androgenetic Alopecia (AGA)
| Study Duration | Efficacy Outcome | Result |
| 5 Years | Patient Improvement (IGA score ≥1) | 89.9% of patients[6] |
| 5 Years | Prevention of Disease Progression (IGA score ≥0) | 93.9% of patients[6] |
| 12 Months | Improvement in Hair Growth (Monotherapy) | 90% of patients showed improvement[9] |
Table 3: Common Adverse Events in Long-Term this compound Studies
| Adverse Event | Incidence | Onset and Duration |
| Decreased Libido | Reported in multiple studies[4][9] | Most frequent at the start of therapy, may decline over time[5] |
| Erectile Dysfunction | Reported in multiple studies[4][9] | Most frequent at the start of therapy, may decline over time[5] |
| Ejaculation Disorder | Reported in multiple studies[4] | Most frequent at the start of therapy, may decline over time[5] |
| Gynecomastia | Reported in a small percentage of patients[9] | Can occur during treatment |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-Alpha Reductase Inhibition by this compound
-
Enzyme Source: Utilize microsomal fractions from human prostate tissue or cell lines engineered to overexpress human type 1 and type 2 5-alpha reductase isoenzymes.
-
Substrate: Use radiolabeled [14C]-Testosterone.
-
Incubation: Incubate the enzyme source with varying concentrations of this compound and the radiolabeled testosterone (B1683101) in a suitable buffer at 37°C.
-
Extraction: After the incubation period, stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the substrate (Testosterone) from the product (Dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analysis: Quantify the amount of radiolabeled DHT formed to determine the inhibitory activity of this compound. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2: Monitoring this compound and DHT Levels in Clinical Trials using LC-MS/MS
-
Sample Collection: Collect serum or plasma samples from participants at specified time points throughout the study.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate this compound and DHT from the biological matrix.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard for both this compound and DHT to each sample to ensure accurate quantification.
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the specific precursor and product ions of this compound and DHT.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the levels of this compound and DHT in the clinical samples.
Mandatory Visualization
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. droracle.ai [droracle.ai]
- 3. urology-textbook.com [urology-textbook.com]
- 4. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy, safety, and tolerability of this compound 0.5 mg once daily in male patients with male pattern hair loss: a randomized, double-blind, placebo-controlled, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound Side Effects: Identifying and Managing Symptoms - GoodRx [goodrx.com]
- 10. Stress Degradation Studies on this compound and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 11. Are this compound Side Effects Permanent? Expert Review [wimpoleclinic.com]
Navigating the Complexities of Dutasteride Pharmacokinetics: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the pharmacokinetic (PK) modeling of dutasteride. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound PK model showing poor predictive performance, especially at different dose levels?
A1: A common challenge in this compound PK modeling is its complex elimination profile. This compound exhibits non-linear pharmacokinetics due to parallel linear and saturable (Michaelis-Menten) elimination pathways.[1][2] At lower concentrations, the high-affinity, low-capacity non-linear pathway is not saturated, leading to a shorter half-life. As the concentration increases with higher doses, this pathway becomes saturated, and the slower, linear clearance pathway predominates, resulting in a much longer apparent half-life.[1][2] A standard one- or two-compartment model with first-order elimination will likely fail to capture this concentration-dependent clearance.
Troubleshooting Tip: Implement a PK model that incorporates both linear and non-linear (Michaelis-Menten) elimination from the central compartment. This dual-pathway model has been shown to accurately describe this compound's pharmacokinetics across a wide range of doses.[1][2]
Q2: I am observing a very long terminal half-life for this compound in my study. Is this expected, and how does it impact my study design?
A2: Yes, a long terminal half-life is a well-documented characteristic of this compound, ranging from 3 to 5 weeks at higher doses.[1][3] This is due to its high volume of distribution and low linear clearance.[1][2] This prolonged half-life has significant implications for study design, particularly for crossover studies, which require an adequate washout period to prevent carryover effects. A washout period of at least 28 days has been suggested for single-dose this compound studies.[4] For multiple-dose studies, reaching a steady-state concentration can take up to 3 months.[1][5]
Troubleshooting Tip: For bioequivalence studies, consider a parallel design to avoid the lengthy washout periods required for a crossover design.[4] If a crossover design is necessary, ensure the washout period is sufficiently long. For studies investigating steady-state pharmacokinetics, be prepared for a long treatment duration to reach steady state. The use of a loading dose can help to achieve steady-state concentrations more rapidly.[1]
Q3: My this compound PK data shows high inter-individual variability. What are the potential sources of this variability, and how can I account for it in my model?
A3: High inter-individual variability is a known feature of this compound pharmacokinetics, with the coefficient of variation (CV) for linear clearance being reported as high as 70%.[1][2] Potential sources of this variability include genetic polymorphisms in metabolizing enzymes (primarily CYP3A4), differences in hepatic function, age, and other demographic factors.[3][6]
Troubleshooting Tip: Utilize a non-linear mixed-effects (NLME) modeling approach (e.g., using software like NONMEM) to analyze your data.[1][2] This approach allows for the estimation of both population-level PK parameters and the inter-individual variability associated with them. It can also help identify potential covariates (e.g., age, liver function tests) that may explain some of the observed variability.
Q4: How can I model the potential for drug-drug interactions (DDIs) with this compound?
A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can alter this compound's exposure. For instance, co-administration with CYP3A4 inhibitors like verapamil (B1683045) and diltiazem (B1670644) has been shown to decrease this compound clearance.[6]
Troubleshooting Tip: When designing a DDI study, select appropriate probe substrates, inhibitors, or inducers of CYP3A4. Physiologically based pharmacokinetic (PBPK) modeling can be a powerful tool to predict the magnitude of DDIs.[7][8] A PBPK model for this compound should incorporate its metabolism by CYP3A4 to simulate the impact of co-administered drugs.
Troubleshooting Guides
Issue 1: Difficulty in developing a stable and sensitive bioanalytical method for this compound.
-
Problem: Poor peak shape, low sensitivity, or interference from matrix components during LC-MS/MS or HPLC analysis.
-
Possible Causes:
-
Suboptimal mobile phase composition or gradient.
-
Inadequate sample preparation leading to matrix effects.
-
Incorrect selection of column chemistry.
-
Degradation of the analyte during sample processing or storage.
-
-
Solutions:
-
Method Development: Systematically optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer) and the gradient elution program to achieve good peak symmetry and resolution.[9][10]
-
Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances from the biological matrix.
-
Column Selection: Test different stationary phases (e.g., C18, C8) to find the one that provides the best retention and selectivity for this compound.[9]
-
Stability Assessment: Conduct thorough stability studies of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage) to ensure sample integrity.[11]
-
Issue 2: The developed PK model does not adequately capture the observed non-linear elimination.
-
Problem: The model systematically over-predicts or under-predicts this compound concentrations, particularly at the extremes of the dose range.
-
Possible Causes:
-
The model structure is too simplistic and does not account for saturable elimination.
-
Inaccurate initial estimates for the Michaelis-Menten parameters (Vmax and Km).
-
-
Solutions:
-
Model Refinement: As mentioned in FAQ 1, incorporate a parallel linear and Michaelis-Menten elimination pathway into your model.
-
Parameter Estimation: Ensure you have data covering a wide range of concentrations to allow for robust estimation of both Vmax (maximum elimination rate) and Km (Michaelis constant).[1] Data from a single dose level may not be sufficient to accurately characterize the non-linear kinetics.
-
Consider Target-Mediated Drug Disposition (TMDD): The non-linear PK of this compound may also be explained by its high-affinity binding to its target, 5α-reductase. A TMDD model, which accounts for the drug-target interaction, could provide a more mechanistic description of this compound's disposition.[12]
-
Data Presentation
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 300 - 500 L | [5] |
| Linear Clearance (CL) | ~0.58 L/h | [2] |
| Maximum Elimination Rate (Vmax) | 6.2 L/h | [2] |
| Michaelis Constant (Km) | ~0.96 ng/mL | [2] |
| Terminal Half-life (t1/2) | Up to 5 weeks (dose-dependent) | [1][5] |
| Time to Steady State (Tss) | Up to 3 months | [1][5] |
| Oral Bioavailability | ~60% | [5] |
| Protein Binding | >99% (to albumin and α1-acid glycoprotein) | [5] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of this compound
-
Objective: To characterize the single-dose pharmacokinetics of this compound over a range of doses.
-
Study Design: A randomized, single-blind, parallel-group study is recommended due to the long half-life.[1]
-
Subjects: Healthy male volunteers.
-
Dosing: Administer single oral doses of this compound across a wide range (e.g., 0.01 mg to 40 mg).[1]
-
Blood Sampling: Collect serial blood samples at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then weekly for up to 8 weeks) to adequately capture the absorption, distribution, and long elimination phases.[1]
-
Bioanalysis: Analyze serum or plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Use non-linear mixed-effects modeling to analyze the concentration-time data and estimate PK parameters.[1][2]
Mandatory Visualizations
Caption: A two-compartment PK model for this compound with parallel linear and non-linear elimination pathways.
Caption: The metabolic pathway of this compound via CYP3A4 and the mechanism of a potential drug-drug interaction with a CYP3A4 inhibitor.
References
- 1. The pharmacokinetic modelling of GI198745 (this compound), a compound with parallel linear and nonlinear elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic modelling of GI198745 (this compound), a compound with parallel linear and nonlinear elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Operating characteristics of a partial-block randomized crossover bioequivalence study for this compound, a drug with a long half-life: investigation through simulation and comparison with final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound by LC: Validation and Application of the Method | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dutasteride In Vitro Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in dutasteride in vitro cell-based assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell-based assay?
A1: this compound is a potent inhibitor of both type 1 and type 2 isoforms of the 5-alpha-reductase (5α-reductase) enzyme.[1][2] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] In a cell-based assay, this compound's primary mechanism is the reduction of DHT levels, which in turn modulates androgen receptor (AR) signaling and affects downstream processes like cell proliferation and gene expression (e.g., PSA secretion).[1]
Q2: Which cell lines are appropriate for studying the effects of this compound?
A2: The choice of cell line is critical and the effects of this compound can be cell-line specific.[3][4] Commonly used prostate cancer cell lines include:
-
LNCaP: These cells are androgen-sensitive and express a mutant androgen receptor (T877A). They are a common model for studying androgen-dependent prostate cancer.[1][3]
-
PC3 and DU145: These are androgen-insensitive prostate cancer cell lines that do not express the androgen receptor.[1] They can be used to investigate off-target effects of this compound or its effects on androgen-independent pathways.[1] At high concentrations, this compound has been shown to induce cell death in PC3 cells.[1]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers. For in vitro assays, it is recommended to first dissolve this compound in an organic solvent like DMSO, ethanol (B145695), or dimethylformamide (DMF) to create a stock solution. The solubility is approximately 10 mg/mL in ethanol and DMSO, and 30 mg/mL in DMF. For long-term storage, the solid form should be kept at -20°C. Aqueous solutions are not recommended for storage for more than one day.
Q4: What are typical IC50 values for this compound in in vitro assays?
A4: The IC50 value for this compound can vary depending on the cell line, the specific endpoint being measured, and the assay conditions. For inhibition of DHT-induced PSA secretion and cell proliferation in LNCaP cells, the IC50 is approximately 1 µM.[1] The IC50 for this compound competing for binding to the androgen receptor in LNCaP cells is approximately 1.5 µM.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound in vitro cell-based assays.
High Variability in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent plating technique for all wells. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Variable Cell Health and Confluence | Standardize the cell passage number and ensure cells are in the logarithmic growth phase. Cell confluence can significantly impact drug efficacy; aim for a consistent confluence (e.g., 50-70%) at the time of treatment.[5][6] |
| Inconsistent this compound Concentration | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the final dilutions in the culture medium. |
| Serum Lot-to-Lot Variability | If using serum, test new lots for their effect on baseline cell growth and this compound efficacy before use in critical experiments. Consider using charcoal-stripped serum to reduce the influence of endogenous hormones.[3] |
Unexpected or No Drug Effect
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. Perform a dose-response curve to ensure you are testing within the effective concentration range for your specific cell line and endpoint. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target enzyme (5α-reductase) and/or is responsive to changes in androgen signaling. For example, PC3 and DU145 cells are androgen-insensitive. |
| Insufficient Incubation Time | The effects of this compound on cell proliferation or gene expression may take time to manifest. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific assay.[7] |
| Off-Target Effects | At high concentrations (10-50 µM), this compound can induce cell death through mechanisms that may be independent of 5α-reductase inhibition.[1] If observing unexpected cytotoxicity, consider testing a lower concentration range. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in vitro assays.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (DHT-induced PSA secretion & proliferation) | LNCaP | ~ 1 µM | [1] |
| IC50 (Androgen Receptor Binding) | LNCaP | ~ 1.5 µM | [1] |
| Ki (5α-reductase type 1) | Enzyme Assay | 6 nM | [8] |
| Ki (5α-reductase type 2) | Enzyme Assay | 7 nM | [8] |
Table 2: this compound Effects on Cell Viability
| Cell Line | This compound Concentration | Incubation Time | % Reduction in Cell Growth | Reference |
| LNCaP | 10 µM | 48 hours | ~50% | [7] |
| PC3 | Various Doses | 72 hours | Mean range: 84% ± 3% | [7] |
| DU145 | Various Doses | 72 hours | Mean range: 90% ± 1% | [7] |
| CRL-2221 (Normal) | Various Doses | 72 hours | 56% ± 2% | [7] |
Experimental Protocols
Protocol: 5-Alpha Reductase Activity Assay in a Cell-Based Format
This protocol provides a general framework for assessing the inhibitory effect of this compound on 5-alpha reductase activity in whole cells.
1. Materials:
-
Cell line expressing 5α-reductase (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Testosterone
-
This compound
-
NADPH
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
96-well cell culture plates
-
ELISA kit for DHT detection or LC-MS/MS for steroid analysis
2. Cell Seeding:
-
Culture cells to ~80% confluence.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at an optimized density to ensure they are in the logarithmic growth phase during the assay (typically 10,000-20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
3. Treatment:
-
After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.
-
Replace the medium with a low-serum or serum-free medium containing charcoal-stripped FBS for a starvation period (e.g., 24 hours) to reduce the influence of endogenous androgens.
-
Prepare serial dilutions of this compound in the assay medium. Also prepare a vehicle control (e.g., DMSO).
-
Pre-treat the cells with the this compound dilutions or vehicle control for a specified time (e.g., 1-2 hours).
-
Add testosterone (substrate) and NADPH (cofactor) to each well at optimized final concentrations (e.g., 1-10 nM testosterone).
4. Incubation:
-
Incubate the plate for a predetermined time (e.g., 24-72 hours) at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
5. Detection of DHT:
-
Collect the cell culture supernatant.
-
Quantify the concentration of DHT in the supernatant using a validated DHT ELISA kit or by LC-MS/MS analysis.
6. Data Analysis:
-
Calculate the percentage of 5α-reductase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Assessment of Metabolic Drug Interaction Potential of this compound with Ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ispub.com [ispub.com]
- 8. A concise review- Development of an analytical method and validation of this compound - Curr Trends Pharm Pharm Chem [ctppc.org]
Dutasteride assay validation according to ICH guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of dutasteride assays in accordance with ICH Q2(R1) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the core validation parameters required for a this compound assay under ICH Q2(R1) guidelines?
A quantitative assay for the active moiety in a drug substance or drug product, such as this compound, requires the evaluation of several key validation characteristics to ensure the method is suitable for its intended purpose.[1] According to the ICH Q2(R1) guideline, the following parameters must be investigated: accuracy, precision (including repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][2][3]
Q2: What are typical starting chromatographic conditions for a reversed-phase HPLC (RP-HPLC) assay of this compound?
While methods must be optimized for specific equipment and samples, many validated methods for this compound utilize a C18 column. Mobile phases commonly consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer).[4][5][6] Detection is often performed using a PDA detector at a wavelength between 210 nm and 280 nm.[3][6][7][8]
Q3: How is specificity for a this compound assay demonstrated?
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[1] For a this compound assay, this is typically confirmed by:
-
Placebo Analysis: Injecting a placebo sample to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.[9][10] The method must demonstrate that the this compound peak is resolved from any degradant peaks, thus proving it is "stability-indicating."[9]
Q4: What are the acceptance criteria for linearity in a this compound assay?
Linearity should be established across the specified range of the analytical procedure.[1] This is typically done by preparing a series of at least five concentrations of this compound standard. The results are evaluated by plotting the analyte response versus concentration and determining the correlation coefficient (r²) of the regression line. A correlation coefficient of ≥ 0.999 is generally considered acceptable.[4][5]
Q5: What are the typical acceptance criteria for accuracy and precision?
-
Accuracy is the closeness of test results to the true value. It is often assessed by recovery studies, where a known amount of this compound is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated. Typical acceptance criteria for recovery are between 98.0% and 102.0%.[3]
-
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and equipment.[4]
-
Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.[3] The precision is expressed as the Relative Standard Deviation (%RSD). A common acceptance criterion for both repeatability and intermediate precision is a %RSD of not more than 2.0%.[11]
-
Data Summary Tables
Table 1: Example HPLC Chromatographic Conditions for this compound Assay
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] | C18 (150 mm x 4.6 mm, 5 µm)[5] | Zorbax Cyano (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol: Water (90:10 v/v)[6] | Methanol: Phosphate Buffer (80:20 v/v)[4] | Acetonitrile: 10mM Di-Potassium Hydrogen Ortho Phosphate, pH 4.5 (40:60 v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[4] | 1.2 mL/min[7] |
| Detection (UV) | 235 nm[6] | 230 nm[4] | 210 nm[7] |
| Column Temp. | Ambient[6] | 30°C[4] | 40°C[7] |
| Retention Time | Approx. 5.2 min[6] | Approx. 4.1 min[4] | Not Specified |
Table 2: ICH Q2(R1) Validation Parameters & Typical Acceptance Criteria for this compound Assay
| Validation Parameter | Attribute | Typical Acceptance Criteria |
| System Suitability | Tailing Factor | ≤ 2.0[12] |
| Theoretical Plates | > 2000[12] | |
| %RSD of replicate injections | ≤ 1.0%[4] | |
| Specificity | Peak Purity / Resolution | No interference at the retention time of the analyte. Peak purity angle should be less than the purity threshold. |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999[4][13] |
| Range | - | Typically 80% to 120% of the test concentration. |
| Accuracy | % Recovery | 98.0% - 102.0%[3] |
| Precision | %RSD (Repeatability) | ≤ 2.0%[11] |
| %RSD (Intermediate) | ≤ 2.0%[11] | |
| Sensitivity | Limit of Detection (LOD) | S/N Ratio ≥ 3:1[4] |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1[4] | |
| Robustness | %RSD across varied conditions | Overall %RSD should remain within acceptable limits (e.g., ≤ 3%)[3] |
Troubleshooting Guide
Q: My system suitability test is failing due to poor peak shape (asymmetry or tailing > 2). What should I do?
A: Poor peak shape for this compound is a common issue. Consider the following troubleshooting steps:
-
Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent (like 100% acetonitrile or methanol) or, if necessary, replace it.
-
Adjust Mobile Phase pH: this compound is a weakly basic compound. Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups to ensure it is in a single ionic form. A slightly acidic pH (e.g., pH 3-4.5) is often used.[7]
-
Mobile Phase Composition: The organic-to-aqueous ratio can impact peak shape. Try small, incremental adjustments to the mobile phase composition.[6]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Q: I am observing inconsistent or drifting retention times for this compound. What is the cause?
A: Drifting retention times suggest that the chromatographic system is not equilibrated or is experiencing a problem.
-
System Equilibration: Ensure the HPLC system and column have been adequately equilibrated with the mobile phase. Allow at least 20-30 column volumes of mobile phase to pass through before starting the analysis.
-
Pump Performance & Leaks: Check for leaks in the pump, lines, and connections. Perform a pump pressure test. Inconsistent flow from the pump is a primary cause of retention time variability.
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and properly degassed.[5] Changes in mobile phase composition due to evaporation of the organic component can cause drift.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to shift.[3]
Q: My accuracy (recovery) results are consistently low. What are the potential issues?
A: Low recovery indicates a loss of analyte during sample preparation or analysis.
-
Incomplete Sample Extraction: this compound is often formulated in soft gelatin capsules. Ensure your extraction procedure (e.g., sonication time, solvent choice) is sufficient to completely dissolve the capsule and extract the drug from the formulation matrix.
-
Adsorption: this compound may adsorb to glassware or plasticware. Consider using silanized glassware if this is suspected.
-
Sample/Standard Degradation: Although this compound is relatively stable, ensure that samples and standards are protected from light and stored at appropriate temperatures. Prepare standards and samples fresh daily if instability is suspected.
-
Incorrect Standard Concentration: Double-check all calculations and weighing procedures for the preparation of your standard solutions. An error in the standard concentration will directly impact the calculated recovery.
Experimental Protocols
Protocol 1: Specificity by Forced Degradation
-
Prepare Stock Solutions: Prepare separate stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a this compound solution and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH to a this compound solution and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 30% H₂O₂ to a this compound solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample and all stressed samples by the proposed HPLC method.
-
Evaluation: Assess the chromatograms to ensure that the this compound peak is well-resolved from all degradation product peaks. Use a PDA detector to check for peak purity. The method is considered stability-indicating if there is no co-elution.[9]
Protocol 2: Linearity
-
Prepare Standard Solutions: From a primary stock solution of this compound, prepare a series of at least five concentrations covering the expected range of the assay (e.g., 50% to 150% of the target assay concentration).
-
Injection: Inject each concentration in triplicate.
-
Data Collection: Record the peak area for each injection.
-
Analysis:
-
Calculate the mean peak area for each concentration level.
-
Create a calibration curve by plotting the mean peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Visualizations
Caption: General Workflow for this compound Assay Validation per ICH Guidelines.
Caption: Troubleshooting Logic for Common System Suitability Failures.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Method for the Estimation of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Development and Validation of a RP- HPLC Method for this compound and its Impurities in Bulk Drug | Semantic Scholar [semanticscholar.org]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Determination of this compound by LC: Validation and Application of the Method | Semantic Scholar [semanticscholar.org]
- 11. jchr.org [jchr.org]
- 12. wjpsonline.com [wjpsonline.com]
- 13. A concise review- Development of an analytical method and validation of this compound - Curr Trends Pharm Pharm Chem [ctppc.org]
Technical Support Center: Enhancing Dutasteride Detection in Biological Samples
Welcome to the technical support center for the analysis of Dutasteride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the sensitivity and accuracy of this compound detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in biological samples?
A1: The most prevalent and sensitive methods for quantifying this compound in biological samples, such as human plasma, are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection, and more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte.[3][4][5]
Q2: What is a typical limit of quantification (LOQ) I can expect to achieve with an LC-MS/MS method for this compound?
A2: With a well-optimized LC-MS/MS method, it is possible to achieve a lower limit of quantification (LLOQ) for this compound in human plasma in the range of 0.1 ng/mL.[3][4] Some methods have demonstrated linearity in the calibration curve from 0.1 ng/mL to 25 ng/mL.[3]
Q3: I am developing an immunoassay for this compound. What are the key challenges I should be aware of?
A3: Developing a robust immunoassay involves several challenges. Key considerations include selecting highly specific antibody pairs that bind to this compound without cross-reacting with its metabolites or other endogenous compounds.[6][7] Other challenges include optimizing assay conditions such as buffer composition and incubation times, and thoroughly validating the assay for sensitivity, specificity, accuracy, and precision.[6][7] Matrix effects from complex biological samples can also significantly impact assay performance.[7]
Troubleshooting Guides
Issue 1: Low Analyte Recovery During Sample Preparation
Q: I am experiencing low and inconsistent recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What steps can I take to improve this?
A: Low recovery in LLE can be attributed to several factors. Here are some troubleshooting steps:
-
Optimize Solvent Selection: The choice of extraction solvent is critical. A mixture of methyl tert-butyl ether and n-hexane (e.g., 80:20, v/v) has been shown to provide high recovery for this compound.[3] Experiment with different solvent polarities and mixtures to find the optimal system for your specific matrix.
-
Adjust pH: The pH of the aqueous phase can influence the ionization state of this compound, affecting its partitioning into the organic solvent. Ensure the pH is optimized to keep this compound in its neutral form for efficient extraction.
-
Improve Extraction Efficiency: Increase the vortexing time or use a multi-pulse vortexer to ensure thorough mixing of the aqueous and organic phases.[4] Additionally, optimizing the solvent-to-plasma ratio can enhance extraction efficiency.
-
Minimize Emulsion Formation: Emulsions at the interface can trap the analyte and reduce recovery. Centrifugation at a higher speed or for a longer duration can help to break up emulsions.
Issue 2: Poor Sensitivity and High Background Noise in LC-MS/MS Analysis
Q: My LC-MS/MS analysis of this compound is showing poor sensitivity and a high background signal. How can I enhance the signal-to-noise ratio?
A: Improving sensitivity in LC-MS/MS requires a systematic approach to optimizing both the chromatography and the mass spectrometry parameters.
-
Chromatographic Optimization:
-
Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency. For this compound, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (e.g., 5 mM, pH 4.0) has been used successfully.[3] Experiment with different organic modifiers and buffer additives to enhance the signal.
-
Column Selection: A C18 column is commonly used for this compound analysis.[3][4] Consider testing columns with different particle sizes and dimensions to improve peak shape and resolution.
-
-
Mass Spectrometry Optimization:
-
Ionization Mode: this compound is typically analyzed in positive ionization mode using electrospray ionization (ESI).[3]
-
MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound and its internal standard. For this compound, a common transition is m/z 529.3 → 461.2.[4][5]
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the generation of the precursor ion.
-
-
Sample Clean-up: A high background can be due to matrix effects. Employing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove interfering components from the plasma matrix.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound detection.
Table 1: LC-MS/MS Method Parameters for this compound Detection in Human Plasma
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Internal Standard | This compound-13C6 | This compound-d6 | Finasteride |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.1 - 25 ng/mL | 0.1 - 7.993 ng/mL | 1 ng/mL (LLOQ) |
| Mean Recovery | ≥95% | 61.8% | Not Reported |
| Matrix Effect | 1.01 - 1.02 (IS-normalized) | Not Reported | Not Reported |
Table 2: HPLC Method Parameters for this compound Detection
| Parameter | Method 1[1] | Method 2[8] |
| Matrix | Tablet Dosage Form | Bulk Drug & Tablets |
| Column | Inertsil ODS 3V C18 | Xterra C18 |
| Mobile Phase | Acetonitrile, Methanol (B129727), 20 mM Ammonium Acetate Buffer (pH 3.5) | Ammonium Dihydrogen Phosphate Buffer (pH 6.5), Methanol (25:75) |
| Detection Wavelength | 223 nm | 246 nm |
| Linearity Range | 24 - 56 µg/mL | 50 - 150 µg/mL |
| Recovery | Not Reported | 98.53% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis[3]
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (this compound-13C6).
-
Add the extraction solvent, a mixture of methyl tert-butyl ether and n-hexane (80:20, v/v).
-
Vortex the mixture thoroughly for at least 10 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis[4]
-
To 0.5 mL of plasma, add 0.5 mL of 2% formic acid in water and the internal standard (this compound-d6).
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water, and then 1 mL of 2% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Allow the sample to pass through and then dry the cartridge under positive pressure for 2 minutes.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with 1 mL of 1% liquor ammonia (B1221849) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 0.250 mL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis in biological samples.
Caption: Troubleshooting logic for low sensitivity in this compound analysis.
References
- 1. A concise review- Development of an analytical method and validation of this compound - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reliable and sensitive determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 7. biocompare.com [biocompare.com]
- 8. ukaazpublications.com [ukaazpublications.com]
Technical Support Center: Mitigating Dutasteride Cross-Reactivity in Immunoassay Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues with Dutasteride in immunoassay development.
Introduction to this compound and Immunoassay Interference
This compound is a potent synthetic 4-azasteroid compound that functions as a dual inhibitor of both type 1 and type 2 5-alpha-reductase enzymes.[1][2] These enzymes are responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[2] Due to its structural similarity to endogenous steroid hormones like testosterone and DHT, this compound can cause significant analytical interference in immunoassays designed to measure these hormones. This cross-reactivity can lead to inaccurate quantification, potentially confounding clinical and research findings.
This guide will provide detailed methodologies and troubleshooting strategies to identify and mitigate this compound-related interference in your immunoassays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving samples from subjects treated with this compound.
Q1: Why are my measured testosterone or DHT levels unexpectedly high in samples from patients treated with this compound?
A1: This is a common manifestation of cross-reactivity. The antibodies used in your immunoassay may be binding to this compound or its metabolites in addition to the target analyte (testosterone or DHT). This is particularly prevalent in competitive immunoassays where the assay's specificity is highly dependent on the antibody's ability to discriminate between structurally similar molecules.[3][4] One study on a commercially available DHT immunoassay demonstrated that testosterone cross-reactivity was significantly higher than stated by the manufacturer, preventing the accurate measurement of changes in DHT levels after treatment with a 5-alpha-reductase inhibitor.[5]
Troubleshooting Steps:
-
Review Assay Specificity: Carefully examine the manufacturer's data sheet for your immunoassay kit for any information on cross-reactivity with this compound or other 5-alpha-reductase inhibitors. Be aware that the stated cross-reactivity may not be fully representative of real-world sample conditions.[5]
-
Perform a Spike and Recovery Experiment: Spike a known concentration of this compound into a sample with a known concentration of your target analyte. A significant deviation from the expected recovery of your analyte indicates cross-reactivity.
-
Analyze a this compound-Only Sample: Test a sample containing only this compound (in a buffer or analyte-free matrix) to see if it generates a signal in your assay.
-
Consider an Alternative Assay Method: If significant cross-reactivity is confirmed, consider using a more specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to this type of interference.[3][6]
Q2: My immunoassay results are inconsistent and show high variability between samples from this compound-treated individuals.
A2: High variability can be a result of several factors related to this compound interference:
-
Variable Drug Concentrations: The concentration of this compound and its metabolites can vary significantly between individuals due to differences in metabolism and adherence to treatment.
-
Matrix Effects: The presence of this compound can alter the sample matrix, affecting the binding kinetics of the antibody and analyte.[7]
-
Non-Specific Binding: this compound may promote non-specific binding of other sample components to the assay plate or beads, leading to erratic results.
Troubleshooting Steps:
-
Optimize Blocking Buffers: Experiment with different blocking buffers to minimize non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available proprietary blocking solutions.[7]
-
Adjust Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. However, ensure that the target analyte concentration remains within the detectable range of the assay.
-
Modify Incubation Times and Temperatures: Optimizing incubation times and temperatures can help to favor the specific binding of the antibody to the target analyte over the cross-reactant.[8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound cross-reactivity in immunoassays?
A1: The primary mechanism is structural similarity. This compound is a steroid analog, and its molecular structure can mimic the epitope (the part of the antigen that the antibody recognizes) of testosterone and DHT. This allows it to bind to the antigen-binding site of the antibodies used in the immunoassay, leading to a false-positive signal or an overestimation of the true analyte concentration.[3][4]
Q2: Which types of immunoassays are most susceptible to this compound interference?
A2: Competitive immunoassays are generally more susceptible to cross-reactivity from small molecules like this compound than sandwich immunoassays.[9] This is because competitive assays rely on the principle of a single antibody binding site competing for both the analyte in the sample and a labeled version of the analyte. Any molecule that can also bind to this site will interfere with the assay. Sandwich immunoassays, which use two different antibodies that bind to distinct epitopes on the analyte, offer higher specificity. However, they are typically not suitable for small molecules like steroids.
Q3: How can I select an antibody with lower cross-reactivity to this compound?
A3: The best approach is to screen multiple antibody candidates for their specificity.
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, are often more specific than polyclonal antibodies. However, the specificity of any given antibody must be empirically determined.
-
Epitope Mapping: If possible, understanding the specific epitope recognized by the antibody can help predict potential cross-reactivity.
-
Vendor Data: Request detailed cross-reactivity data from antibody vendors, specifically asking about compounds structurally related to your analyte of interest.
Q4: Are there any sample pre-treatment methods to reduce this compound interference?
A4: Yes, several pre-treatment methods can be explored:
-
Solid-Phase Extraction (SPE): SPE can be used to separate the target analyte from interfering substances like this compound based on their physicochemical properties.
-
Immunoaffinity Purification: If a highly specific antibody that binds the target analyte but not this compound is available, it can be used to purify the analyte from the sample before quantification.
Experimental Protocols
Protocol 1: Screening for this compound Cross-Reactivity in a Competitive ELISA
Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for testosterone or DHT.
Materials:
-
Your competitive ELISA kit for testosterone or DHT
-
This compound standard of known concentration
-
Analyte-free serum or buffer (assay diluent)
-
Microplate reader
Procedure:
-
Prepare a Standard Curve for the Target Analyte: Prepare a serial dilution of the testosterone or DHT standard according to the ELISA kit protocol. This will be used to determine the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal).
-
Prepare a Dilution Series of this compound: Prepare a serial dilution of the this compound standard in the analyte-free serum or buffer. The concentration range should be wide enough to potentially observe an inhibitory effect.
-
Run the ELISA:
-
Add the prepared standards and this compound dilutions to the appropriate wells of the ELISA plate.
-
Follow the ELISA kit protocol for the addition of enzyme-conjugated analyte and antibody.
-
Incubate and wash the plate as instructed.
-
Add the substrate and stop solution.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (absorbance vs. concentration) and determine the IC50.
-
Plot the inhibition curve for this compound (absorbance vs. concentration) and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Data Presentation:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Testosterone/DHT | Value | 100% |
| This compound | Value | Calculated Value |
Protocol 2: Optimizing Assay Buffer to Minimize this compound Interference
Objective: To identify an assay buffer composition that minimizes this compound cross-reactivity while maintaining assay performance for the target analyte.
Materials:
-
Your immunoassay components (antibody, coated plates, etc.)
-
This compound standard
-
Target analyte standard
-
Various buffer components to test (e.g., different types and concentrations of salts, detergents like Tween-20, and blocking agents like BSA).
Procedure:
-
Prepare a Panel of Assay Buffers: Create a series of assay buffers with varying compositions. For example:
-
Buffer A: Standard assay buffer from the kit.
-
Buffer B: Standard buffer + increased salt concentration (e.g., 0.5 M NaCl).
-
Buffer C: Standard buffer + 0.1% Tween-20.
-
Buffer D: Standard buffer + 2% BSA.
-
Buffer E: Combination of increased salt, detergent, and blocking agent.
-
-
Evaluate Assay Performance in Each Buffer: For each buffer composition, perform the following:
-
Run a standard curve for your target analyte to assess sensitivity and dynamic range.
-
Test a high concentration of this compound to determine its level of interference (cross-reactivity).
-
-
Data Analysis:
-
Compare the standard curves obtained in each buffer. Look for the buffer that provides the best signal-to-noise ratio and a wide dynamic range for your target analyte.
-
Compare the signal generated by the high concentration of this compound in each buffer. The optimal buffer will show the lowest signal for this compound.
-
Data Presentation:
| Buffer Composition | Analyte IC50 (ng/mL) | This compound Signal (at X ng/mL) | Signal-to-Noise Ratio |
| Buffer A (Standard) | Value | Value | Value |
| Buffer B (+ Salt) | Value | Value | Value |
| Buffer C (+ Detergent) | Value | Value | Value |
| Buffer D (+ BSA) | Value | Value | Value |
| Buffer E (Combination) | Value | Value | Value |
Visualizations
By following these guidelines and protocols, researchers can effectively identify, characterize, and mitigate the cross-reactivity of this compound in their immunoassays, leading to more accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise review- Development of an analytical method and validation of this compound - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Long-Term Dutasteride Administration in Research Animals
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term administration of Dutasteride in research animals. It includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of both type I and type II 5-alpha-reductase (5α-R) isoenzymes.[1][2] These enzymes are responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT).[3][4][5] By blocking these enzymes, this compound significantly reduces circulating and tissue levels of DHT.[1][6] Its inhibition is time-dependent and it forms a stable enzyme complex with the 5α-reductase isozymes.[6][7] this compound is approximately three times more potent than finasteride (B1672673) in inhibiting type I 5α-R and 100 times more potent in inhibiting the type II isoenzyme.[1]
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common route of administration in published animal studies is oral gavage.[8] Other reported methods include subcutaneous injections, intradermal administration via dissolvable microarrays, and topical application.[9][10][11] The choice of administration route depends on the specific research objectives, the desired pharmacokinetic profile, and the animal model being used.
Q3: How should this compound be prepared and stored for animal administration?
A3: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[7] For oral administration, it is often suspended in a vehicle such as distilled water or complexed with cyclodextrins to improve solubility.[8][12][13] A common method for preparing an aqueous solution involves first dissolving this compound in DMF and then diluting it with an aqueous buffer like PBS (pH 7.2).[7] It is recommended not to store the aqueous solution for more than one day.[7] For long-term storage, this compound as a crystalline solid should be stored at -20°C, where it is stable for at least four years.[7] Nanoemulsion formulations have also been developed to enhance stability, with a reported shelf-life of over two years at room temperature.[14]
Q4: What are the potential long-term side effects of this compound administration in research animals?
A4: Long-term administration of this compound in animal models has been associated with several side effects. In male rats, studies have shown an increased incidence of benign Leydig cell adenomas and hyperplasia at high doses.[15] Repeated oral administration in rats and dogs at high exposures has resulted in non-specific, reversible, centrally-mediated toxicity without associated histopathological changes.[15] Animal studies also indicate that this compound can induce liver lipid accumulation and steatosis.[16] Furthermore, research in rodent models has demonstrated that this compound can impair corpus cavernosum growth, endothelial function, and lead to increased connective tissue deposition, resulting in erectile dysfunction.[8][16] In female rats, oral administration has been shown to reduce litter size, increase embryo resorption, and cause feminization of male fetuses.[15]
Q5: How does long-term this compound administration affect Prostate-Specific Antigen (PSA) levels?
A5: this compound treatment is known to decrease Prostate-Specific Antigen (PSA) levels.[17] In clinical trials involving men, this compound has been shown to lower PSA by approximately 50% after 12 months of therapy.[18] This effect is an important consideration when using PSA as a biomarker in research, as the values will not be comparable to untreated control groups.[18] Studies have shown that this compound significantly delays the time to PSA doubling in cases of biochemical recurrence of prostate cancer.[19]
Troubleshooting Guide
Issue: High incidence of oral gavage-related complications (e.g., aspiration, esophageal injury).
-
Possible Cause: Improper technique or incorrect equipment.
-
Solution:
-
Ensure all personnel are thoroughly trained in oral gavage techniques.[20] Consider alternative, less stressful methods like syringe-feeding if the study design allows.[21][22]
-
Verify the use of appropriate gavage needle (feeding tube) size for the animal's weight and age. Flexible or curved needles with a rounded tip are recommended to minimize trauma.[20][23]
-
Measure the correct insertion length for each animal (from the tip of the nose to the bottom of the sternum) and mark the tube to prevent stomach perforation.[20][24]
-
Ensure proper animal restraint to create a straight line through the neck and esophagus.[20] If resistance is met, do not force the tube.[20][24]
-
Issue: Inconsistent or unexpected experimental results.
-
Possible Cause: Instability or improper formulation of the this compound solution.
-
Solution:
-
This compound has low aqueous solubility.[9] Ensure a homogenous and stable suspension or solution is prepared for each administration.
-
Aqueous solutions of this compound are not recommended for storage longer than one day.[7] Prepare fresh solutions for each dosing session.
-
For longer-term stability, consider using a nanoemulsion formulation or a vehicle containing solubilizers like cyclodextrins, polyvinylpyrrolidone (B124986) (PVP), or Gelucire.[13][14]
-
Confirm the purity and stability of your this compound stock. Store the solid compound at -20°C.[7]
-
Issue: Animals are exhibiting signs of severe adverse effects (e.g., significant weight loss, lethargy, liver dysfunction).
-
Possible Cause: Dose may be too high for the specific animal model or strain, or the vehicle may be causing toxicity.
-
Solution:
-
Review the literature for established dose ranges for your specific animal model and research question. High doses in rats have been associated with liver steatosis and CNS toxicity.[15][16]
-
Consider performing a dose-response study to determine the optimal dose that achieves the desired biological effect with minimal toxicity.
-
Run a control group that receives only the vehicle to rule out any vehicle-induced toxicity.
-
Monitor animals closely for clinical signs of distress and establish clear humane endpoints in your experimental protocol.[20]
-
Data Presentation
Table 1: this compound Dosage in Preclinical Animal Studies
| Animal Model | Dose Range | Administration Route | Research Focus | Reference |
| Han Wistar Rats | 1.5, 7.5, 53 mg/kg/day | Oral | 2-year carcinogenicity study | |
| B6C3F1 Mice | 3, 35, 250, 500 mg/kg/day | Oral | 2-year carcinogenicity study | [15] |
| Sprague-Dawley Rats | 2.39 mg/kg | Oral Gavage | Pharmacokinetics of different formulations | [12][13] |
| Male Rats | 0.5 mg/kg/day | Oral Gavage | Penile morphology | [8] |
| Rats | Up to 0.32 mg/kg | Intradermal Microarray | Controlled delivery and pharmacokinetics | [9][10] |
| Rats | 5 mg/kg | Intramuscular Injection | Long-acting delivery of nanocrystalline suspension | |
| Rats | 0.05, 2.5, 12.5, 30 mg/kg/day | Oral | Female fertility study | [15] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Ethanol | ~10 mg/mL | A stock solution can be made in this organic solvent. | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | A stock solution can be made in this organic solvent. | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | A stock solution can be made in this organic solvent. | [7] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | For use in aqueous buffers, first dissolve in DMF then dilute. | [7] |
| Aqueous solution with γ-cyclodextrin (1:70 ratio) | 93 µg/mL | Cyclodextrins can enhance aqueous solubility. | [13] |
| Aqueous solution with γ-CD, PVP, and Gelucire | 147 µg/mL | Addition of polymers and surfactants further enhances solubility. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from methodologies aimed at improving the aqueous solubility of this compound for oral administration.[12][13]
-
Materials:
-
This compound powder
-
γ-cyclodextrin
-
Polyvinylpyrrolidone (PVP)
-
Gelucire 44/14
-
Ethanol
-
Distilled water
-
Magnetic stirrer and stir bar
-
Drying oven (60°C)
-
-
Procedure:
-
Prepare a this compound solution by dissolving the required amount of this compound powder in ethanol (e.g., at a 2 mg/mL concentration).
-
In a separate container, prepare an aqueous solution of γ-cyclodextrin (e.g., at a 100 mg/mL concentration in distilled water).
-
Mix the this compound solution and the γ-cyclodextrin solution. A common starting weight ratio is 1:50 (this compound:γ-cyclodextrin).
-
To further enhance solubility, add PVP and Gelucire to the mixture.
-
Homogenously mix the final solution using a magnetic stirrer.
-
Dry the mixture in an oven at 60°C to form a this compound-cyclodextrin complex powder.
-
For administration, suspend the resulting powder in distilled water at the desired final concentration for oral gavage.
-
Protocol 2: Standard Operating Procedure for Oral Gavage in Rats
This protocol is a synthesis of standard guidelines for oral gavage.[20][23][24]
-
Preparation:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg, though smaller volumes (5 mL/kg) are often preferred.[24]
-
Select the appropriate gavage needle (e.g., 16-18 gauge, 2-3 inches long, with a flexible or curved shaft and a rounded tip for adult rats).[20]
-
Measure the needle from the tip of the rat's nose to the xiphoid process (the bottom of the sternum). Mark this length on the needle shaft; do not insert past this mark.[20][24]
-
Draw the prepared this compound solution into a syringe and attach the gavage needle.
-
-
Procedure:
-
Properly restrain the rat. Grasp the rat firmly over the shoulders, allowing the body to be supported. Gently extend the head back to create a straight alignment of the mouth, pharynx, and esophagus.[20]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
The tube should pass easily into the esophagus with minimal resistance. The animal may exhibit swallowing motions.
-
CRITICAL: If resistance is felt, or if the animal shows signs of respiratory distress (e.g., coughing, fluid from the nose), the needle may be in the trachea. DO NOT ADMINISTER THE DOSE. Withdraw the needle immediately and try again.[23]
-
Once the needle is correctly positioned, administer the dose smoothly and steadily.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure:
Visualizations
Caption: Mechanism of this compound action.
Caption: Long-term this compound study workflow.
Caption: Troubleshooting adverse effects.
References
- 1. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. geosmatic.com [geosmatic.com]
- 3. mdpi.com [mdpi.com]
- 4. xyonhealth.com [xyonhealth.com]
- 5. canadiandermatologytoday.com [canadiandermatologytoday.com]
- 6. karger.com [karger.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of this compound and tamsulosin on penile morphology in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled Delivery of this compound Using Dissolvable Microarrays: Initial Formulation and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Formulation of a film-coated this compound tablet bioequivalent to a soft gelatin capsule (Avodart®): Effect of γ-cyclodextrin and solubilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization and Stability Study of this compound Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Health Risks Associated with Long-Term Finasteride and this compound Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. instechlabs.com [instechlabs.com]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Enhancing the Translational Relevance of Dutasteride Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the design, execution, and interpretation of dutasteride animal studies. Our goal is to bridge the gap between preclinical findings and clinical outcomes by addressing common challenges encountered in this research area.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for this compound studies and what are their key characteristics?
A1: The most frequently used animal models are testosterone-induced Benign Prostatic Hyperplasia (BPH) models in rats and mice. These models are favored because they mimic the androgen-dependent growth of the prostate seen in human BPH. Castrated male rodents are administered exogenous testosterone (B1683101) to induce prostate enlargement. Spontaneously hypertensive rats (SHR) also serve as a model for BPH.[1] For prostate cancer studies, xenograft models using human prostate cancer cell lines (e.g., LNCaP) in immunodeficient mice are common.
Q2: Why is there variability in the extent of BPH induction in our testosterone-treated rodent models?
A2: Variability in BPH induction is a common challenge. Factors contributing to this include the age and strain of the animal, the dose and duration of testosterone administration, and the specific testosterone formulation used (e.g., testosterone propionate). To mitigate this, it is crucial to use a standardized protocol with a consistent source and strain of animals, and to carefully validate the testosterone dosage and treatment period to achieve consistent prostate enlargement.
Q3: We are observing a significant reduction in serum Dihydrotestosterone (DHT) levels after this compound treatment, but the decrease in prostate volume is less than expected. Why might this be?
A3: This discrepancy can arise from several factors. Firstly, intraprostatic DHT concentrations are more relevant for prostate volume reduction than serum levels. This compound effectively reduces intraprostatic DHT, but the correlation with prostate volume reduction may not be linear and can be time-dependent. Secondly, other signaling pathways independent of androgens may contribute to prostate growth in your model. Finally, the duration of the study may be insufficient to observe the full effect of this compound on prostate size, as the reduction in prostate volume is a gradual process involving apoptosis of epithelial cells.
Q4: Are there any known off-target effects of this compound in animal models that we should be aware of?
A4: Yes, this compound can have effects beyond the prostate. Studies in rodents have reported morphological changes in the penis, including an increase in connective tissue and a decrease in smooth muscle, which may have implications for erectile function.[1][2][3] Additionally, as this compound inhibits both type I and type II 5-alpha-reductase, it can affect steroid metabolism in other tissues, such as the liver and skin. It is important to consider these potential off-target effects when designing and interpreting your studies.
Troubleshooting Guides
Problem 1: Inconsistent or failed induction of Benign Prostatic Hyperplasia (BPH) in a testosterone-induced rodent model.
-
Possible Cause 1: Inadequate Testosterone Dosage or Duration. The dose of testosterone propionate (B1217596) required to induce BPH can vary between rodent strains and even between suppliers. The duration of administration is also critical.
-
Solution: Conduct a pilot study to determine the optimal dose and duration of testosterone administration for your specific animal model and supplier. A common starting point for rats is daily subcutaneous injection of testosterone propionate at 3-10 mg/kg for 4 weeks.[4]
-
-
Possible Cause 2: Animal Strain and Age. The susceptibility to testosterone-induced prostatic growth can differ between rodent strains and may be age-dependent.
-
Solution: Use a well-characterized and commonly cited strain for BPH induction, such as Sprague-Dawley or Wistar rats. Ensure that the animals are of a consistent age at the start of the experiment.
-
-
Possible Cause 3: Improper Testosterone Administration. Incorrect injection technique or vehicle for testosterone can lead to poor absorption and inconsistent results.
-
Solution: Ensure proper subcutaneous injection technique. Testosterone propionate is typically dissolved in a vehicle like corn oil or sesame oil. Ensure the solution is well-mixed before each administration.
-
Problem 2: High variability in this compound tissue concentrations.
-
Possible Cause 1: Inconsistent Oral Gavage Technique. Improper oral gavage can lead to inaccurate dosing and high variability in drug absorption.
-
Solution: Ensure all personnel performing oral gavage are properly trained and consistent in their technique. The volume administered should be appropriate for the animal's weight. Refer to the detailed oral gavage protocol below.
-
-
Possible Cause 2: Formulation of this compound. The vehicle used to suspend or dissolve this compound can affect its solubility and absorption.
-
Solution: Use a consistent and validated vehicle for this compound administration. Common vehicles include corn oil, polyethylene (B3416737) glycol (PEG), or a mixture of solvents. Ensure this compound is fully dissolved or homogeneously suspended before each administration.
-
-
Possible Cause 3: Timing of Tissue Collection. this compound's pharmacokinetic profile will influence its concentration in tissues at different time points after administration.
-
Solution: Standardize the time of tissue collection relative to the last dose of this compound across all animals to minimize variability due to pharmacokinetic fluctuations.
-
Data Presentation
Table 1: Effect of this compound on Prostate Weight in Rodent Models of BPH
| Animal Model | This compound Dose | Treatment Duration | Prostate Weight Reduction (%) | Reference |
| Wistar Rat | Not specified | 6 days | Not directly specified, but prostate weight decreased from a mean of 0.778g in the BPH group to lower values over 6 days of treatment. | [5] |
| Sprague-Dawley Rat | 0.1 mg/kg/day | 8 weeks | Not specified in the abstract, but morphological changes were observed. | [6] |
| Spontaneously Hypertensive Rat (SHR) | Not specified | 40 days | Not directly specified, but a decrease in smooth muscle density and sinusoid space was noted. | [1] |
Table 2: Effect of this compound on Serum Hormone Levels in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Serum DHT Reduction (%) | Serum Testosterone Change (%) | Reference |
| Male Rats | Not specified | 30 days | 86.5% | Not specified | [7] |
| Men (Clinical Study) | 0.5 mg/day | 24 weeks | 94.7% | +21.2% | [8] |
| Men (Clinical Study) | 0.5 mg/day | 3 months | 93% | Reciprocal increase | [9] |
| Men (Clinical Study) | 0.5 mg/day | 1 year | Not specified | +15-16.3% | [10] |
Table 3: this compound Tissue Concentrations in Animal and Human Studies
| Species | Dose | Duration | Prostate Tissue Concentration | Serum Concentration | Reference |
| Human | 0.5 mg/day | 3 months | 0.209 ng/g (adjusted mean) | Strong positive correlation with intraprostatic concentration | [9] |
| Human | 0.5 mg/day | 52 weeks | Not specified | ~31 ng/mL (average steady-state) | [11] |
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions before the start of the experiment.
-
Castration: Perform surgical castration to eliminate endogenous testosterone production. Allow a one-week recovery period.
-
Testosterone Administration:
-
Prepare a solution of testosterone propionate in a sterile vehicle such as corn oil or sesame oil. A common concentration is 10 mg/mL.
-
Administer testosterone propionate via subcutaneous injection at a dose of 3-10 mg/kg daily for 4 consecutive weeks.[4]
-
-
Monitoring: Monitor the animals for general health and body weight throughout the study.
-
Confirmation of BPH: At the end of the treatment period, confirm the induction of BPH by measuring prostate weight and performing histological analysis. The prostate weight in the testosterone-treated group should be significantly higher than in a sham-castrated control group.[5]
Protocol 2: Oral Administration of this compound by Gavage in Rodents
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the animals, ensuring the gavage volume does not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Gently but firmly restrain the animal to immobilize the head and body. For mice, this can be done by scruffing the neck. For rats, a firmer grip around the torso may be necessary.
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-gauge for mice, 16-18 gauge for rats).
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach (indicated by the lack of resistance and the animal's ability to breathe normally), slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Protocol 3: Pharmacokinetic Analysis of this compound in Rodents
-
This compound Administration: Administer this compound to the animals as described in Protocol 2.
-
Blood Sample Collection:
-
At predetermined time points after this compound administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.
-
For serial sampling from the same animal, use techniques like saphenous vein or submandibular vein puncture.[12][13] For terminal time points, cardiac puncture under anesthesia can be used to collect a larger volume of blood.[13]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Tissue Sample Collection:
-
At the terminal time point, euthanize the animal and dissect the prostate and other relevant tissues (e.g., liver).
-
Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma and tissue homogenates using a suitable organic solvent.
-
Quantify the concentration of this compound using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol 4: Efficacy Assessment of this compound in BPH Rodent Models
-
Prostate Weight Measurement:
-
At the end of the study, euthanize the animals and carefully dissect the entire prostate gland.
-
Remove any adhering connective and fatty tissue.
-
Blot the prostate dry and weigh it on an analytical balance.
-
Calculate the prostate index (prostate weight / body weight) to normalize for differences in animal size.
-
-
Histological Analysis:
-
Fix the prostate tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the prostate tissue.
-
Examine the stained sections under a microscope to assess for changes in glandular epithelium, stromal proliferation, and other histological features of BPH.[14]
-
Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) can also be performed to further elucidate the mechanism of action of this compound.[15]
-
Visualizations
Caption: this compound's Mechanism of Action in the Androgen Signaling Pathway.
Caption: General Experimental Workflow for a this compound Animal Study.
References
- 1. Effects of the this compound and sildenafil association in the penis of a benign prostatic hyperplasia animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phloretin Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Regulating the Inflammatory Response, Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect Of Continuously this compound Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound: A Review of Current Data on a Novel Dual Inhibitor of 5α Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 14. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histologic evaluation of human benign prostatic hyperplasia treated by this compound: a study by xenograft model with improved severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Dutasteride's Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the target engagement of Dutasteride in living cells. This compound is a potent inhibitor of both type 1 and type 2 isoforms of 5-alpha reductase (SRD5A), the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] Confirming that a drug interacts with its intended target within a cellular environment is a critical step in drug discovery and development, providing confidence in the mechanism of action and guiding lead optimization.
This document outlines both direct and indirect methods for assessing this compound's engagement with SRD5A, presenting quantitative data where available and detailing experimental protocols.
Comparison of Target Engagement Validation Methods
The validation of this compound's interaction with its target, 5-alpha reductase, in a cellular context can be approached through several distinct, yet complementary, methodologies. These can be broadly categorized into direct target engagement assays, which measure the physical interaction between the drug and the target protein, and downstream biomarker analysis, which quantifies the functional consequences of this interaction.
| Assay Type | Method | Principle | Typical Readout | Advantages | Disadvantages |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Increased amount of soluble target protein at elevated temperatures, detected by Western Blot or ELISA.[5] | Label-free; confirms target binding in a physiological context.[6][7] | Requires specific antibodies for the target protein; optimization of heating conditions is necessary.[8] |
| Radioligand Binding Assay | A radiolabeled ligand competes with the unlabeled drug for binding to the target receptor.[2][9] | IC50 value representing the concentration of the drug that displaces 50% of the radiolabeled ligand.[10] | "Gold standard" for quantifying binding affinity; highly sensitive.[2][9] | Requires synthesis of a specific radioligand; use of radioactive materials.[10] | |
| Downstream Biomarker/Functional | DHT Level Quantification | Measures the product of the 5-alpha reductase enzyme, which is inhibited by this compound.[11] | Reduction in intracellular or secreted DHT levels, typically measured by LC-MS/MS or ELISA.[12] | Directly measures the intended pharmacological effect; highly relevant to the drug's mechanism of action.[11] | Indirect measure of target engagement; can be influenced by other cellular factors affecting DHT metabolism. |
| Gene Expression Analysis | Quantifies changes in the transcription of androgen-responsive genes downstream of DHT signaling (e.g., PSA/KLK3).[3][13] | Fold change in mRNA levels of target genes, measured by qRT-PCR or microarray.[13] | Provides insight into the broader cellular response to target inhibition. | Indirect and downstream; can be affected by off-target effects or crosstalk with other signaling pathways.[3] | |
| Fluorescence-Based Activity Assay | Utilizes a fluorogenic substrate that becomes fluorescent upon enzymatic activity, allowing for real-time monitoring of enzyme inhibition.[1] | Decrease in fluorescence signal in the presence of the inhibitor. | Enables continuous, real-time measurement of enzyme activity in living cells.[1] | Requires a specific fluorogenic substrate for the target enzyme, which may not always be available.[1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for CETSA and would require optimization for this compound and SRD5A isozymes.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., LNCaP or a cell line overexpressing SRD5A1 or SRD5A2) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. A temperature optimization experiment should be performed to determine the optimal temperature for denaturation.[8]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SRD5A1 and SRD5A2 in the supernatant by Western blotting or an ELISA-based method using specific antibodies for each isozyme.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Dihydrotestosterone (DHT) Level Quantification
This protocol describes the measurement of DHT, a key downstream biomarker of this compound's activity.
-
Cell Culture and Treatment:
-
Seed cells (e.g., LNCaP) in multi-well plates and allow them to adhere.
-
Replace the medium with a serum-free or charcoal-stripped serum medium.
-
Treat the cells with a known concentration of testosterone (the substrate for 5-alpha reductase) and varying concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant and/or lyse the cells to measure intracellular DHT.
-
-
DHT Quantification:
-
Quantify the concentration of DHT in the samples using a validated method such as:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Offers high specificity and sensitivity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A more high-throughput method.
-
-
-
Data Analysis:
-
Normalize the DHT levels to the total protein concentration in the cell lysates or to the cell number.
-
Calculate the percent inhibition of DHT production at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits DHT production by 50%.
-
Visualizing the Pathways and Processes
This compound's Mechanism of Action
Caption: this compound inhibits the conversion of testosterone to DHT.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Assay Logic
Caption: Logical relationship between direct and indirect assays.
References
- 1. Expanding the use of fluorogenic enzyme reporter substrates to imaging metabolic flux changes: the activity measurement of 5α-steroid reductase in intact mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The direct inhibitory effect of this compound or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. The Effect of 5α-Reductase Inhibition With this compound and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential expression of steroid 5alpha-reductase isozymes and association with disease severity and angiogenic genes predict their biological role in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Dutasteride and Finasteride on 5-Alpha Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of dutasteride and finasteride (B1672673), two prominent inhibitors of the 5-alpha reductase (5α-R) enzyme. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and a comprehensive overview of the methodologies used to generate this data.
Introduction to 5-Alpha Reductase and its Inhibitors
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these conditions.
There are two primary isoenzymes of 5-alpha reductase:
-
Type 1: Predominantly found in the skin, including the scalp and sebaceous glands.
-
Type 2: Primarily located in the prostate gland and hair follicles.
Finasteride and this compound are both synthetic 4-azasteroid compounds that function as competitive inhibitors of 5-alpha reductase. However, they exhibit different inhibitory profiles against the two isoenzymes.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and finasteride lies in their selectivity for the 5-alpha reductase isoenzymes.
-
Finasteride is a selective inhibitor of the Type 2 5-alpha reductase isoenzyme.[1][2][3]
-
This compound is a dual inhibitor, targeting both Type 1 and Type 2 5-alpha reductase isoenzymes.[1][2][3][4]
This broader spectrum of inhibition by this compound leads to a more significant and consistent reduction in systemic DHT levels compared to finasteride.[5]
Comparative Efficacy: In Vitro and Clinical Data
The differential inhibition of 5-alpha reductase isoenzymes by this compound and finasteride translates to notable differences in their potency and clinical efficacy.
In Vitro Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Target Isoenzyme | IC50 (nM) |
| This compound | Type 1 5α-R | ~0.1 |
| Type 2 5α-R | ~0.05 | |
| Finasteride | Type 1 5α-R | >100 |
| Type 2 5α-R | ~4.2 - 9.3 |
Note: IC50 values can vary slightly depending on the experimental conditions.
As the data indicates, this compound is significantly more potent than finasteride at inhibiting both Type 1 and Type 2 isoenzymes. This compound is approximately 100 times more potent than finasteride at inhibiting the Type 1 isoenzyme and about 3 times more potent at inhibiting the Type 2 isoenzyme.[4]
Clinical Efficacy: DHT Suppression
Clinical trials have consistently demonstrated that this compound's dual inhibition leads to a greater reduction in serum DHT levels compared to finasteride.
| Drug & Dosage | Serum DHT Reduction | Scalp DHT Reduction |
| This compound (0.5 mg/day) | >90% | ~51% - 79% |
| Finasteride (5 mg/day) | ~70% | ~41% |
Chronic therapy with this compound (0.5 mg daily) can result in a median reduction in serum DHT of approximately 93%.[1] In contrast, finasteride (5 mg daily) suppresses serum DHT concentrations by about 70%.[1][4] Studies have shown that a 2.5 mg dose of this compound can suppress scalp DHT by 79%, compared to a 51% suppression with a 0.5 mg dose, highlighting the contribution of Type 1 inhibition in the scalp.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and finasteride also differ significantly, which can influence their clinical effects.
| Parameter | This compound | Finasteride |
| Half-life | ~5 weeks | ~6-8 hours |
This compound has a much longer half-life than finasteride, meaning it remains in the body for a longer period.[6] This contributes to its sustained DHT suppression.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines a generalized protocol for an in-vitro 5-alpha reductase inhibition assay.
In Vitro 5-Alpha Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against 5-alpha reductase.
Materials:
-
Enzyme Source: Homogenates or microsomes from rat prostate or liver tissue, or recombinant human 5-alpha reductase isoenzymes.
-
Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone) or non-radiolabeled testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound, finasteride, and other potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: A known 5-alpha reductase inhibitor for assay validation.
-
Reaction Buffer: Phosphate buffer at a pH optimal for the specific isoenzyme being assayed (e.g., pH 6.5 for Type 1 and pH 5.5 for Type 2).
-
Extraction Solvent: Ethyl acetate (B1210297) or other suitable organic solvent.
-
Analytical System: Thin-layer chromatography (TLC) with a radioactivity detector, or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for separation and quantification of testosterone and DHT.
Procedure:
-
Enzyme Preparation:
-
Homogenize fresh or frozen rat prostate or liver tissue in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The resulting supernatant (S9 fraction) or further purified microsomes can be used as the enzyme source.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In a reaction tube, combine the reaction buffer, NADPH, and varying concentrations of the test compound or reference inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the radiolabeled or non-radiolabeled testosterone.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base) or by adding the extraction solvent.
-
Extract the steroids (testosterone and DHT) from the aqueous reaction mixture using an organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Quantification and Analysis:
-
TLC Method: Re-dissolve the dried extract in a small volume of solvent and spot it onto a TLC plate. Develop the chromatogram using a suitable solvent system to separate testosterone and DHT. Quantify the radioactivity of the testosterone and DHT spots using a radioactivity scanner.
-
HPLC-MS/MS Method: Re-dissolve the dried extract in the mobile phase and inject it into the HPLC-MS/MS system. Use a suitable column and gradient to separate testosterone and DHT. Quantify the analytes using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the 5-alpha reductase signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: The enzymatic conversion of testosterone to DHT and its subsequent signaling, with points of inhibition by this compound and finasteride.
Caption: A generalized workflow for the in vitro comparison of 5-alpha reductase inhibitors.
Conclusion
This compound and finasteride are both effective inhibitors of 5-alpha reductase, but they differ significantly in their mechanism of action, potency, and pharmacokinetic profiles. This compound's dual inhibition of both Type 1 and Type 2 isoenzymes results in a more profound and sustained suppression of DHT compared to the selective Type 2 inhibition of finasteride. This comprehensive understanding, supported by robust experimental data and detailed methodologies, is crucial for researchers and drug development professionals working on novel therapies for androgen-dependent conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. The detection of enzyme induction by rat liver microsomes prepared by isoelectric precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
Comparative Analysis of Dutasteride and Other 5-ARIs on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dutasteride and other 5-alpha-reductase inhibitors (5-ARIs), primarily Finasteride (B1672673), on gene expression. The information is compiled from various in vitro and in vivo studies, focusing on quantitative data, experimental methodologies, and the impact on key signaling pathways.
Executive Summary
This compound, a dual inhibitor of both type I and type II 5-alpha-reductase (5-AR), demonstrates a more potent and broader impact on gene expression compared to Finasteride, which primarily inhibits the type II isoenzyme.[1][2][3][4] This differential inhibition leads to distinct molecular signatures, particularly in androgen-sensitive tissues like the prostate and hair follicles. While both drugs effectively modulate androgen receptor (AR) signaling, this compound's influence extends to other pathways, including those involved in cell cycle, apoptosis, and cytoskeletal remodeling.[5][6] Limited data is available for other 5-ARIs like Epristeride (B1671551), but existing studies suggest effects on growth factor signaling.
Comparative Data on Gene Expression
The following tables summarize the differential effects of this compound and Finasteride on the expression of key genes implicated in various biological processes.
Table 1: Comparative Effects on Androgen-Regulated and Related Genes in Prostate Cancer Cells
| Gene | Function | This compound Effect | Finasteride Effect | Cell Line/Model | Citation |
| Down-regulated Genes | |||||
| KLK3 (PSA) | Prostate-specific antigen, marker of AR activity | Down-regulated | Down-regulated | LNCaP | [7][8][9] |
| KLK2 | Kallikrein-related peptidase 2, AR target gene | Down-regulated | Down-regulated | LNCaP | [7][8][9] |
| TMPRSS2 | Transmembrane protease, serine 2, involved in prostate cancer | Down-regulated | Down-regulated | LNCaP | [7][8][9] |
| DHCR24 | 24-dehydrocholesterol reductase, involved in cholesterol biosynthesis | Down-regulated | Not specified | LNCaP | [7][9] |
| Up-regulated Genes | |||||
| AR | Androgen Receptor | Up-regulated | Not specified | LNCaP | [7][9] |
| CCND1 | Cyclin D1, cell cycle regulator | Up-regulated | Not specified | LNCaP | [7][9] |
| HSD17B1 | 17beta-hydroxysteroid dehydrogenase 1, steroid metabolism | Up-regulated | Not specified | LNCaP | [7][9] |
| HSD17B3 | 17beta-hydroxysteroid dehydrogenase 3, steroid metabolism | Up-regulated | Not specified | LNCaP | [7][9] |
| CYP11B2 | Aldosterone synthase, steroid metabolism | Up-regulated | Not specified | LNCaP | [7][9] |
| ERBB2 | Receptor tyrosine-protein kinase erbB-2 | Up-regulated | Not specified | LNCaP | [7][9] |
| VCAM1 | Vascular cell adhesion molecule 1 | Up-regulated | Not specified | LNCaP | [7][9] |
| SOS1 | Son of sevenless homolog 1, signal transduction | Up-regulated | Not specified | LNCaP | [7][9] |
Data synthesized from studies on androgen-responsive human prostate cancer cell line LNCaP. Fold change threshold for differential expression was generally ≥ ±1.5.
Table 2: Comparative Effects on Hair Growth-Related Genes in Human Hair Follicles
| Gene | Function | This compound Effect (Fold Change Range) | Finasteride Effect (Fold Change Range) | Experimental Condition | Citation |
| FGF7 | Fibroblast growth factor 7, promotes hair growth | 0.93 ± 0.36 to 1.22 ± 0.10 (re-increasing trend) | 1.00 ± 0.25 to 1.53 ± 10.04 (re-increasing trend) | Testosterone (B1683101) stimulation | [10] |
| IGF1 | Insulin-like growth factor 1, promotes hair growth | 1.70 ± 0.78 to 2.73 ± 1.24 (re-increasing trend) | 0.56 ± 0.78 to 4.34 ± 2.71 (re-increasing trend) | Testosterone stimulation | [10] |
| WNT5a | Wnt family member 5A, involved in hair follicle development | 1.08 ± 0.25 to 1.21 ± 0.20 (re-increasing trend) | 1.03 ± 0.99 to 1.14 ± 0.10 (re-increasing trend) | Testosterone stimulation | [10] |
This study suggests this compound may have a more potent and linear dose-response in modulating these key hair growth genes compared to Finasteride.[10]
Table 3: Effects of Epristeride on Gene Expression in Prostate Cells
| Gene | Function | Epristeride Effect | Cell/Tissue Model | Citation |
| PSA | Prostate-specific antigen | Down-regulated (mRNA and secretion) | Human prostate epithelial cells | [11] |
| TGF-β1 | Transforming growth factor beta-1 | Up-regulated (secretion) | Human prostate stromal cells | [11] |
| IGF-1 | Insulin-like growth factor 1 | Down-regulated (mRNA and protein) | Castrated rat prostate | [12] |
| TGF-β Receptors | Receptors for TGF-β | Up-regulated (protein) | Castrated rat prostate | [12] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 5-ARIs is the inhibition of the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This directly impacts the androgen receptor (AR) signaling pathway.
Beyond the AR pathway, studies have shown that this compound can up-regulate genes involved in the Rho GTPase signaling pathway, which is crucial for cytoskeletal remodeling and has implications in androgen-deprivation conditions.[5]
Experimental Protocols
The following section outlines a generalized workflow for analyzing gene expression changes induced by 5-ARIs, based on methodologies reported in the cited literature.
General Experimental Workflow for Gene Expression Analysis
1. Cell Culture and Treatment:
-
Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP are commonly used.[7][8][9][13][14] For hair follicle studies, isolated human hair follicles can be cultured.[10]
-
Culture Conditions: Cells are typically grown in appropriate media, which may be charcoal-stripped to remove endogenous androgens, before treatment.[8][13][14][15]
-
Treatment: Cells are treated with the 5-ARI (e.g., this compound, Finasteride) at various concentrations and for specific durations (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.[7][9]
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using standard methods like TRIZOL or commercial kits.[7][9]
-
The quality and integrity of the extracted RNA are assessed using spectrophotometry (to determine concentration and purity) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
3. Gene Expression Profiling (Microarray or RNA-Seq):
-
Microarray: Labeled cDNA or cRNA is hybridized to a microarray chip containing probes for thousands of genes. The intensity of the fluorescent signal for each probe corresponds to the abundance of the respective mRNA.[7][9]
-
RNA-Sequencing (RNA-Seq): This next-generation sequencing technique provides a more comprehensive and quantitative measure of the transcriptome. It involves converting RNA to a library of cDNA fragments, which are then sequenced.
4. Data Analysis:
-
The raw data from the microarray or RNA-Seq experiment is normalized and statistically analyzed to identify differentially expressed genes between the 5-ARI-treated and control groups.
-
A fold-change cutoff (e.g., ≥ ±1.5 or ±2.0) and a p-value or false discovery rate (FDR) threshold are applied to determine statistical significance.[7][9]
-
Bioinformatics tools are used for pathway analysis and gene ontology enrichment to understand the biological functions of the differentially expressed genes.
5. Validation of Gene Expression Changes:
-
The expression levels of a subset of differentially expressed genes identified by microarray or RNA-Seq are typically validated using a more targeted and quantitative method like quantitative real-time PCR (qPCR).[7][9]
Conclusion
The available evidence strongly indicates that this compound has a more profound effect on gene expression than Finasteride, which is consistent with its dual inhibition of 5-alpha-reductase isoenzymes. This broader activity of this compound not only impacts the androgen signaling pathway more comprehensively but also modulates other key cellular pathways. For researchers and drug development professionals, these findings highlight the importance of considering the full transcriptomic impact of 5-ARIs. Future research employing high-throughput sequencing technologies in direct comparative studies will be invaluable for further elucidating the nuanced molecular effects of these drugs and for the development of more targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Comparison between this compound and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5 Alpha-Reductase Inhibitor this compound on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression in prostate cancer cells treated with the dual 5 alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Direct Inhibitory Effect of this compound or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – this compound and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a new 5 alpha reductase inhibitor (epristeride) on human prostate cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of epristeride on the expression of IGF-1 and TGF-beta receptors in androgen-induced castrated rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The direct inhibitory effect of this compound or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. scispace.com [scispace.com]
Validating the efficacy of Dutasteride in combination with other cancer therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dutasteride's efficacy when used in combination with other cancer therapies. The following sections detail supporting experimental data, methodologies, and visualizations of key signaling pathways.
This compound, a dual inhibitor of 5α-reductase isoenzymes 1 and 2, has shown promise in enhancing the efficacy of various cancer treatments, primarily by inhibiting the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This mechanism is particularly relevant in androgen-sensitive cancers such as prostate cancer. Emerging evidence also suggests its potential utility in other malignancies, including breast and salivary duct carcinoma. This guide synthesizes findings from key clinical and preclinical studies to evaluate the synergistic effects of this compound in combination with hormonal therapies, chemotherapies, and other targeted agents.
Comparative Efficacy of this compound Combination Therapies
The following tables summarize the quantitative outcomes from notable studies investigating this compound in combination with other cancer therapies.
Table 1: Clinical Studies of this compound in Combination Therapy
| Cancer Type | Combination Therapy | Study Phase | Key Efficacy Endpoints | Results |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound + Abiraterone (B193195) Acetate + Prednisone | Phase II | PSA Response Rate (≥50% reduction) | 60% of patients achieved a ≥50% PSA reduction.[1] |
| Median Time to Radiographic Progression | 11 months.[1] | |||
| Hormone-Naive Systemic Prostate Cancer (HNSPCa) (≥ 65 years) | This compound/Finasteride + Enzalutamide (B1683756) | Phase II | PSA decline | At a median follow-up of 31 weeks, all patients had an ongoing PSA decline of >85%. |
| Recurrent/Metastatic Salivary Duct Carcinoma (AR+) | This compound + Combined Androgen Blockade (CAB) | Phase II (DUCT Study) | Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS) | The DUCT study is a prospective, open-label, randomized controlled trial. Final results are not yet published, but the study aims to evaluate if adding this compound to CAB improves outcomes.[2][3][4][5] A previous study of CAB alone in a similar population showed an ORR of 41.7%.[3] |
Table 2: Preclinical Studies of this compound in Combination Therapy
| Cancer Type | Combination Therapy | Model | Key Efficacy Endpoints | Results |
| Prostate Cancer | This compound + Enzalutamide | In vitro (LAPC4 and DuCaP cell lines) | Cell Proliferation | Synergistically suppressed endocrine therapy-naïve and castration-resistant prostate cancer cell proliferation.[6] |
| Prostate Cancer | This compound + Abiraterone | In vitro (C4-2 cell line) | Colony Inhibition | The combination had a potent inhibitory effect on tumor growth (P<0.01).[7] |
| Triple-Negative Breast Cancer (TNBC) | This compound + Chemotherapy | In vitro (TNBC cell lines) | Cell Viability, Protein Expression | This compound was associated with a dose-dependent decrease in cell viability and altered expression of VEGF and HIF-1α, leading to increased chemosensitivity.[8][9] |
| Prostate Cancer | This compound | In vivo (WPE1-NA22 xenografts in nude mice) | Tumor Growth | No significant difference in final tumor areas or weights between this compound-treated and control groups, possibly due to the androgen-insensitive nature of the cell line used. However, a significant decrease in androgen-sensitive tissue weights (prostate and seminal vesicles) was observed.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, DU145 for prostate cancer; MDA-MB-231 for TNBC)
-
Complete culture medium
-
This compound and combination drug (e.g., enzalutamide, paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, the combination drug, or both for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AR, HIF-1α, VEGF, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify protein concentration.
-
Gel Electrophoresis: Separate protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Xenograft models are used to study tumor growth and treatment efficacy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection (e.g., LNCaP, WPE1-NA22)
-
Matrigel (or similar basement membrane matrix)
-
This compound and combination drug formulations for administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug). Administer treatments as per the study design (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition. Analyze survival data if applicable.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of this compound in combination therapies.
Caption: Androgen Receptor (AR) Signaling Pathway and this compound's Mechanism of Action.
Caption: HIF-1α/VEGF Signaling Pathway and the Potential Inhibitory Role of this compound.
Caption: General Experimental Workflow for Evaluating this compound Combination Therapies.
References
- 1. A phase II trial of abiraterone combined with this compound for men with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized phase II trial on the addition of this compound to combined androgen blockade therapy versus combined androgen blockade therapy alone in patients with advanced or metastatic salivary duct carcinoma - the DUCT study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized phase II trial on the addition of this compound to combined androgen blockade therapy versus combined androgen blockade therapy alone in patients with advanced or metastatic salivary duct carcinoma – the DUCT study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound and enzalutamide synergistically suppress prostate tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-androgen drug this compound renders triple negative breast cancer cells more sensitive to chemotherapy via inhibition of HIF-1α-/VEGF-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 11. The Effect of Finasteride and this compound on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
Dutasteride's Efficacy in Prostate Cancer: A Comparative Analysis Across Cell Lines
A detailed guide for researchers on the differential effects of dutasteride on androgen-sensitive and androgen-independent prostate cancer cell lines, supported by experimental data and protocols.
This compound, a potent dual inhibitor of 5α-reductase isoenzymes 1 and 2, is a key therapeutic agent in the management of benign prostatic hyperplasia and is under investigation for prostate cancer therapy and prevention.[1][2] Its primary mechanism of action involves blocking the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT), thereby attenuating androgen receptor (AR) signaling.[3][4][5] However, emerging evidence suggests that this compound's anti-neoplastic effects are cell-line specific and may involve mechanisms beyond 5α-reductase inhibition.[6][7][8] This guide provides a comparative analysis of this compound's effects on commonly used prostate cancer cell lines—LNCaP (androgen-sensitive), PC-3 (androgen-independent), and DU145 (androgen-independent)—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound
The response of prostate cancer cells to this compound varies significantly depending on their androgen receptor status and genetic background. The following table summarizes the quantitative effects of this compound on cell viability and apoptosis in LNCaP, PC-3, and DU145 cell lines.
| Cell Line | Androgen Receptor Status | This compound Effect | Quantitative Data | Reference |
| LNCaP | Androgen-Sensitive (mutant AR) | Induces apoptosis, inhibits DHT-induced proliferation | IC50 for AR binding: ~1.5 µM IC50 for DHT-induced proliferation inhibition: ~1 µM Mean reduction in cell growth: 43% ± 7% | [6][8][9] |
| PC-3 | Androgen-Independent (null AR) | Induces cell death at high concentrations | Mean reduction in cell growth: 84% ± 3% | [8][9] |
| DU145 | Androgen-Independent (mutant AR) | Reduces cell growth | Mean reduction in cell growth: 90% ± 1% | [8] |
Signaling Pathways and Experimental Workflows
This compound's molecular mechanism primarily involves the inhibition of 5α-reductase, leading to reduced DHT levels and subsequent downstream effects on androgen receptor signaling. In androgen-sensitive LNCaP cells, this can trigger apoptosis through the FasL/TNFα pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for assessing this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][10]
Materials:
-
Prostate cancer cells (LNCaP, PC-3, DU145)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Propidium Iodide and Annexin V Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Treated and control prostate cancer cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Androgen Receptor (AR) Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the androgen receptor in response to this compound treatment.[13][14]
Materials:
-
Prostate cancer cells (e.g., LNCaP) stably or transiently transfected with an AR-responsive luciferase reporter plasmid.
-
White, clear-bottom 96-well plates.
-
Culture medium (phenol red-free, with charcoal-stripped fetal bovine serum).
-
This compound and DHT stock solutions.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a white, clear-bottom 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), add DHT (e.g., 10 nM) to stimulate AR activity.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
References
- 1. The effect of this compound on the detection of prostate cancer: A set of meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the detection of prostate cancer in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. ispub.com [ispub.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Dutasteride's Superior Inhibition of 5-Alpha Reductase Translates to More Pronounced Effects on Steroid Hormone Profiles Compared to Finasteride
For researchers, scientists, and drug development professionals, a detailed comparison of dutasteride and finasteride (B1672673) reveals significant differences in their impact on steroid hormone profiles, primarily driven by their distinct mechanisms of action. This compound, a dual inhibitor of both type 1 and type 2 5-alpha reductase (5αR), demonstrates a more profound and consistent suppression of dihydrotestosterone (B1667394) (DHT) than finasteride, which selectively inhibits the type 2 isoenzyme. This enhanced DHT reduction with this compound leads to more significant alterations in the overall steroid hormone landscape.
This compound's ability to inhibit both 5αR isoenzymes results in a near-complete suppression of DHT. Clinical studies have consistently shown that this compound can reduce serum DHT levels by approximately 90-95%.[1] In contrast, finasteride's inhibition of only the type 2 isoenzyme leads to a less pronounced reduction in serum DHT, typically around 70%.[1][2] This differential impact is also observed in scalp DHT levels, a key factor in androgenetic alopecia. While both drugs reduce scalp DHT, this compound has been shown to be more potent.[3]
The substantial reduction in DHT by both inhibitors can lead to a compensatory increase in serum testosterone (B1683101) levels, although this effect is generally modest and can be transient.[3] The more significant reduction in DHT by this compound may theoretically lead to a slightly more pronounced increase in testosterone compared to finasteride, as less testosterone is converted to DHT.
Comparative Effects on Steroid Hormones
To provide a clear quantitative comparison, the following table summarizes the effects of this compound and finasteride on key steroid hormones as reported in various clinical trials.
| Steroid Hormone | This compound (0.5 mg/day) | Finasteride (5 mg/day) | Key Findings |
| Serum DHT Reduction | ~90-95% | ~70% | This compound provides a significantly greater and more consistent suppression of serum DHT.[1][2][4] |
| Scalp DHT Reduction | Dose-dependent, more potent than finasteride | Less potent than this compound | This compound's dual inhibition leads to a more substantial reduction of DHT in the scalp.[3] |
| Serum Testosterone | Slight increase | Slight, often transient increase | The increase is a physiological response to the blockage of testosterone to DHT conversion. |
Signaling Pathway of 5-Alpha Reductase Inhibition
The following diagram illustrates the mechanism of action of this compound and finasteride in the context of androgen signaling.
Experimental Protocols
The quantification of steroid hormones in clinical trials evaluating this compound and finasteride is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol for Quantification of Serum Testosterone and DHT by LC-MS/MS
1. Sample Preparation (Protein Precipitation & Extraction):
-
Aliquots of serum samples (typically 100-500 µL) are mixed with an internal standard solution (e.g., deuterated testosterone and DHT) to correct for analytical variability.
-
Proteins are precipitated by adding a solution of zinc sulfate (B86663) in methanol (B129727) or acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant containing the steroids is transferred to a new tube.
-
Alternatively, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for cleaner extracts and to concentrate the analytes.
2. Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a C18 or similar reversed-phase column.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is used to separate testosterone, DHT, and other steroids.
3. Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for testosterone, DHT, and their internal standards are monitored for highly selective and sensitive quantification.
-
Analyte concentrations are determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations of the steroids.
The following diagram outlines the typical workflow for this experimental protocol.
References
- 1. Comparison between this compound and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xyonhealth.com [xyonhealth.com]
- 3. This compound for Hair Loss: Results, Side Effects, Dosing [perfecthairhealth.com]
- 4. Comparison of Clinical Trials With Finasteride and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Dutasteride's Anti-Inflammatory Potential: A Comparative Analysis Across Preclinical Models
For Immediate Release
A comprehensive review of preclinical data highlights the anti-inflammatory properties of Dutasteride, a dual 5-alpha-reductase inhibitor, across various in vitro and in vivo models. This guide provides a comparative analysis of this compound's performance, offering valuable insights for researchers, scientists, and drug development professionals exploring its therapeutic potential beyond its established indications.
This compound, primarily known for its role in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia, is demonstrating a consistent and significant anti-inflammatory effect in preclinical studies. These findings open avenues for its potential application in inflammatory conditions. This guide synthesizes key experimental data, comparing this compound's effects with other relevant compounds and elucidating its mechanisms of action.
In Vitro Models: Attenuating Inflammatory Responses at the Cellular Level
This compound has been shown to effectively suppress inflammatory responses in various cell-based assays, primarily by targeting key signaling pathways and reducing the production of pro-inflammatory mediators.
Neuroinflammation Models
In models of neuroinflammation, this compound exhibits potent anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound significantly reduces the secretion of the pro-inflammatory cytokines TNF-α and IL-6.[1] Furthermore, in LPS-stimulated U-87 MG human astrocytoma cells, this compound has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway. This inhibition leads to a downstream reduction in the expression of MyD88 and NF-κB, key mediators of the inflammatory response.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Model System | Inflammatory Stimulus | Key Biomarkers Assessed | Observed Effect of this compound | Alternative/Comparator |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Dose-dependent reduction in cytokine secretion.[1] | Finasteride (inferred, lacks direct comparative data in this model) |
| U-87 MG Astrocytoma Cells | Lipopolysaccharide (LPS) | TLR4, MyD88, NF-κB | Inhibition of the TLR4 signaling pathway. | Finasteride (inferred, lacks direct comparative data in this model) |
In Vivo Models: Ameliorating Prostatic Inflammation
The anti-inflammatory effects of this compound have also been validated in animal models, particularly in the context of prostatic inflammation.
Chemically-Induced Prostatic Inflammation in Rats
In a rat model of formalin-induced prostatic inflammation, daily administration of this compound (0.5 mg/kg) demonstrated a significant improvement in prostatic inflammation. This was evidenced by a reduction in the gene expression of the pro-inflammatory cytokines IL-1β and IL-18. A notable finding from this study is the potential involvement of estrogen receptor β (ERβ). This compound treatment was associated with an upregulation of ERβ expression, which is known to have anti-inflammatory effects in the prostate.
Interestingly, some clinical observations in patients with BPH have suggested that long-term this compound administration might be associated with an exacerbation of chronic prostatic inflammation. This highlights the complexity of its long-term effects in a clinical setting and warrants further investigation.
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model System | Inflammatory Stimulus | Key Biomarkers Assessed | Observed Effect of this compound | Alternative/Comparator |
| Rat Model | Formalin-induced Prostatic Inflammation | IL-1β, IL-18, Estrogen Receptor β (ERβ) | Reduced mRNA expression of IL-1β and IL-18; Upregulated ERβ expression. | Placebo |
Mechanistic Insights: Visualizing the Pathways
The anti-inflammatory action of this compound appears to be multi-faceted, involving the modulation of key signaling pathways.
Experimental Protocols
In Vitro LPS-Stimulated BV2 Microglial Cell Assay
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Incubation: Cells are incubated with LPS and this compound for a designated time (e.g., 24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the this compound-treated groups are compared to the LPS-only control group to determine the percentage of inhibition.
In Vivo Formalin-Induced Prostatic Inflammation Model in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Prostatic inflammation is induced by a single injection of 5% formalin solution into the ventral lobes of the prostate.
-
Treatment: this compound is administered orally (e.g., 0.5 mg/kg daily) for a specified duration, often starting before the induction of inflammation and continuing for several weeks. A control group receives a vehicle.
-
Assessment of Inflammation: At the end of the treatment period, the animals are euthanized, and the prostate tissue is harvested.
-
Gene Expression Analysis: Total RNA is extracted from the prostate tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory markers such as IL-1β and IL-18, as well as ERβ.
-
Data Analysis: The relative gene expression in the this compound-treated group is compared to the formalin-treated control group.
Conclusion and Future Directions
The existing preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways in both the central nervous system and the prostate highlights its potential for therapeutic applications beyond its current uses.
However, to fully validate these findings and understand the comparative efficacy of this compound, further research is warranted. Direct, head-to-head studies comparing the anti-inflammatory effects of this compound with other 5-alpha-reductase inhibitors like Finasteride in standardized in vitro and in vivo models would be highly valuable. Additionally, exploring the long-term effects of this compound on inflammation in various tissues will be crucial for its potential repositioning as an anti-inflammatory agent.
This guide provides a foundational understanding of this compound's anti-inflammatory profile, offering a valuable resource for the scientific community to build upon in the pursuit of novel therapeutic strategies.
References
Dutasteride vs. Natural 5-Alpha Reductase Inhibitors: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the synthetic 5-alpha reductase inhibitor, dutasteride, against prominent natural compounds known for their inhibitory effects on the same enzyme. The data presented is collated from various scientific studies to offer a comprehensive overview of their relative potencies. Detailed experimental methodologies are provided to support the interpretation of the data and facilitate further research.
Quantitative Comparison of Inhibitory Potency
The efficacy of 5-alpha reductase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values for this compound and several natural inhibitors against 5-alpha reductase.
| Compound | Target Enzyme(s) | IC50 Value |
| This compound | 5-alpha reductase type 1 & 2 | ~0.0048 µM |
| Finasteride (Reference) | 5-alpha reductase type 2 > 1 | ~0.010 - 0.036 µM |
| β-Sitosterol | 5-alpha reductase | ~2.7 - 3.24 µM |
| Stigmasterol | 5-alpha reductase | ~31.89 µM |
| Campesterol | 5-alpha reductase | ~15.75 µM |
| Saw Palmetto Extract | 5-alpha reductase | IC50 varies by extraction |
| SPET-085 (ethanolic) | 5-alpha reductase type 2 | ~2.88 µg/mL |
| Supercritical CO2 | 5-alpha reductase type 2 | ~3.58 µg/mL |
| Green Tea Catechins | ||
| EGCG & ECG | 5-alpha reductase type 1 | Potent inhibitors |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., human prostate, rat liver) and the assay methodology.
Experimental Protocols
The following is a representative protocol for an in vitro 5-alpha reductase inhibition assay, synthesized from established methodologies. This protocol is designed to be a robust and reproducible method for screening and characterizing potential 5-alpha reductase inhibitors.
Objective:
To determine the in vitro inhibitory activity of test compounds on 5-alpha reductase.
Materials:
-
Enzyme Source: Microsomes from rat liver or prostate tissue, or a cell line expressing 5-alpha reductase (e.g., LNCaP cells).
-
Substrate: Testosterone (B1683101).
-
Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).
-
Test Compounds: this compound (positive control) and natural inhibitors.
-
Buffer: Tris-HCl or potassium phosphate (B84403) buffer (pH 6.5 - 7.0).
-
Reaction Termination Solution: A mixture of organic solvents (e.g., ethyl acetate/hexane) to stop the reaction and extract the steroids.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of testosterone and its metabolite, dihydrotestosterone (B1667394) (DHT).
Procedure:
-
Enzyme Preparation:
-
If using tissue, homogenize fresh or frozen tissue in a cold buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in 5-alpha reductase.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.
-
If using a cell line, prepare cell lysates.
-
-
Inhibition Assay:
-
In a microcentrifuge tube or a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (this compound).
-
Add the enzyme preparation (microsomes or cell lysate) and pre-incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (testosterone) and the cofactor (NADPH).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the organic solvent mixture.
-
Vortex vigorously to extract the steroids (testosterone and DHT) into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Quantification:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using HPLC or LC-MS to separate and quantify the amounts of testosterone and DHT.
-
-
Data Analysis:
-
Calculate the percentage of testosterone converted to DHT in the presence and absence of the inhibitors.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (DHT formed with inhibitor / DHT formed in control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Molecular and Experimental Pathways
To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated.
Caption: 5-Alpha Reductase Pathway and Inhibition.
Caption: Experimental Workflow for 5-Alpha Reductase Assay.
Head-to-head comparison of Dutasteride and Finasteride on hair follicle cycling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dutasteride and Finasteride (B1672673), two prominent 5-alpha-reductase inhibitors used in the management of androgenetic alopecia (AGA). The focus is on their respective impacts on hair follicle cycling, supported by experimental data from clinical studies.
Mechanism of Action: Targeting the Androgen Pathway
Both this compound and Finasteride function by inhibiting the 5-alpha-reductase (5α-R) enzyme, which is responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). DHT is a key androgen implicated in the miniaturization of hair follicles, a process that shortens the anagen (growth) phase of the hair cycle.[1] By reducing DHT levels, both drugs help to reverse this miniaturization process, prolong the anagen phase, and improve hair growth.[1]
The primary difference in their mechanism lies in their isoenzyme specificity. Finasteride is a selective inhibitor of type II 5α-R, while this compound inhibits both type I and type II 5α-R isoenzymes.[2][3] This dual inhibition allows this compound to suppress serum DHT to a greater extent than Finasteride.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various clinical studies comparing the efficacy of this compound and Finasteride on key hair growth parameters.
Table 1: Inhibition of Dihydrotestosterone (DHT)
| Parameter | This compound (0.5 mg/day) | Finasteride (1 mg/day) | Reference |
| Serum DHT Reduction | ~90% | ~70% | [2][3] |
| Scalp DHT Reduction | Dose-dependent, significantly higher than Finasteride | - | [2] |
Table 2: Head-to-Head Comparison of Hair Growth Parameters (24 Weeks)
| Parameter | This compound (0.5 mg) | Finasteride (1 mg) | p-value | Reference |
| Total Hair Count (per cm²) | ||||
| Baseline | 223.08 ± 5.34 | 227.16 ± 2.60 | 0.001 | [4] |
| 24 Weeks | 245.12 ± 3.66 | 233.04 ± 3.50 | <0.001 | [4] |
| Mean Change | +22.04 | +5.88 | <0.001 | [4] |
| Thick Hair Count (per cm²) | ||||
| Mean Change | +31.52 | +4.12 | <0.001 | [4] |
| Thin Hair Count (per cm²) | ||||
| Mean Change | -4.52 | -1.32 | <0.001 | [4] |
Table 3: Impact on Hair Follicle Cycling
| Parameter | This compound | Finasteride | Reference |
| Anagen/Telogen Ratio | Inferred increase due to superior hair growth | 47% net improvement vs. placebo at 48 weeks | |
| Reversal of Miniaturization | Significant decrease in thin hair count and increase in thick hair count | Significant decrease in thin hair count and increase in thick hair count, but less pronounced than this compound | [3][4] |
Experimental Protocols
The primary method for quantitatively assessing hair growth in clinical trials of this compound and Finasteride is the phototrichogram . This non-invasive technique allows for the in-vivo measurement of various hair growth parameters.
Phototrichogram Protocol:
-
Target Area Selection and Preparation:
-
A target area of approximately 1 cm² is selected on the scalp, typically in a region of active hair loss (e.g., the vertex).
-
The hair within this target area is trimmed to a uniform short length (e.g., 1-2 mm).
-
-
Baseline Imaging (Day 0):
-
A high-resolution digital camera equipped with a stereotactic positioning device is used to capture magnified images of the target area. This ensures consistent positioning and magnification across all follow-up visits.
-
These initial images are used to determine the baseline total hair count.
-
-
Follow-up Imaging (Day 2 or 3):
-
After a set period (e.g., 48 or 72 hours), a second set of images of the same target area is captured.
-
The images are analyzed to differentiate between anagen (growing) and telogen (resting) hairs. Anagen hairs will have elongated during the interval, while telogen hairs will not have grown.
-
-
Data Analysis:
-
Specialized software is used to analyze the images and quantify:
-
Total Hair Count: The total number of hairs per cm².
-
Anagen Hair Count: The number of growing hairs per cm².
-
Telogen Hair Count: The number of resting hairs per cm².
-
Anagen-to-Telogen Ratio: The ratio of growing to resting hairs.
-
Hair Shaft Diameter: Measurement of individual hair thicknesses to assess changes in miniaturization. Thick (terminal) and thin (vellus-like) hairs are often categorized and counted separately.
-
-
Subjective and Photographic Assessments:
In addition to phototrichograms, clinical trials often include:
-
Global Photography: Standardized photographs of the scalp are taken at baseline and subsequent visits. These are then assessed by a blinded panel of investigators who rate hair growth on a standardized scale (e.g., a 7-point scale from greatly decreased to greatly increased).
-
Patient Self-Assessment: Participants complete questionnaires to provide their subjective assessment of hair growth, satisfaction with treatment, and any changes in hair loss.
Conclusion
The available experimental data consistently demonstrates that this compound is more potent than Finasteride in suppressing DHT and promoting hair growth in individuals with androgenetic alopecia.[4] This is evidenced by a significantly greater increase in total and thick hair counts, as well as a more pronounced reversal of hair miniaturization.[3][4] While direct comparative data on the anagen-to-telogen ratio is limited, the superior efficacy of this compound in increasing hair density and thickness strongly suggests a more significant positive impact on shifting the hair follicle cycle towards the anagen phase. Both medications exhibit a similar safety profile, with sexual dysfunction being the most commonly reported adverse effect.[3] These findings provide a robust basis for further research and development in the field of hair loss treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between this compound and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Comparative Study of Efficacy and Adverse Effect Profile of Oral Finasteride and this compound in Male Androgenetic Alopecia | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Dutasteride: Bridging the Gap Between Preclinical Models and Clinical Efficacy in Benign Prostatic Hyperplasia and Androgenetic Alopecia
A Comparative Guide for Researchers and Drug Development Professionals
Dutasteride, a potent dual inhibitor of 5α-reductase isoenzymes type 1 and 2, has demonstrated significant clinical efficacy in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Understanding how preclinical findings in animal models translate to human clinical outcomes is crucial for ongoing research and the development of novel therapies. This guide provides a comprehensive comparison of preclinical and clinical data for this compound, featuring detailed experimental protocols and visual representations of key pathways and workflows.
Unraveling the Mechanism of Action: Inhibition of 5α-Reductase
This compound's primary mechanism of action involves the irreversible inhibition of both type 1 and type 2 isoforms of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] By blocking this conversion, this compound effectively reduces circulating and tissue levels of DHT, a key driver in the pathophysiology of both BPH and AGA.[2][3]
Benign Prostatic Hyperplasia (BPH): From Prostate Reduction in Rodents to Symptom Relief in Patients
Preclinical investigations into this compound's effects on BPH have predominantly utilized rodent models, primarily the testosterone-induced BPH model in rats and the spontaneously hypertensive rat (SHR) model, which naturally develops prostatic enlargement.
Preclinical Evidence in BPH Animal Models
| Animal Model | Key Findings | Reference |
| Testosterone-Induced BPH in Rats | Significant reduction in prostate weight. | [4] |
| Modulation of cellular signaling pathways (e.g., decreased PKC-α expression). | [4] | |
| Spontaneously Hypertensive Rats (SHR) | Alterations in penile histomorphometry, including changes in smooth muscle and elastic fiber density. | [5] |
Clinical Efficacy of this compound in BPH
Clinical trials in men with BPH have consistently demonstrated the efficacy of this compound in reducing prostate volume, improving urinary symptoms, and decreasing the risk of acute urinary retention (AUR) and BPH-related surgery.
| Clinical Endpoint | Key Findings | Reference |
| Prostate Volume | Up to 26% reduction after 4 years of treatment. | [6] |
| International Prostate Symptom Score (IPSS) | Significant improvement compared to placebo. | [7] |
| Maximum Urinary Flow Rate (Qmax) | Statistically significant increase from baseline. | [8] |
| Risk of Acute Urinary Retention (AUR) | 57% risk reduction compared to placebo over 2 years. | [6] |
| Risk of BPH-Related Surgery | 48% risk reduction compared to placebo over 2 years. | [6] |
Experimental Protocols
Preclinical: Testosterone-Induced BPH in Rats
A commonly employed protocol involves the following steps:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Induction of BPH: Daily subcutaneous injections of testosterone propionate (B1217596) (typically 3-5 mg/kg) for 3-4 weeks.[4][9]
-
This compound Administration: Oral gavage of this compound (dosages vary across studies) concurrently with or following testosterone administration.
-
Outcome Measures: At the end of the study period, animals are euthanized, and prostates are excised, weighed, and processed for histological and molecular analysis (e.g., measurement of prostate weight, histopathological examination, and protein expression analysis).[4]
Clinical: Randomized Controlled Trial for BPH
A typical design for a clinical trial evaluating this compound for BPH is as follows:
-
Study Population: Men aged 50 years or older with a clinical diagnosis of BPH, a baseline IPSS of 12 or higher, and a prostate volume of 30 mL or greater.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Intervention: Patients are randomized to receive a daily oral dose of this compound (e.g., 0.5 mg) or a matching placebo.
-
Primary Efficacy Endpoints: Change from baseline in IPSS and prostate volume.
-
Secondary Efficacy Endpoints: Change from baseline in Qmax, and the incidence of AUR and BPH-related surgery.
-
Study Duration: Typically 2 to 4 years to assess long-term efficacy and safety.[6]
Androgenetic Alopecia (AGA): From Animal Models of Hair Loss to Human Hair Regrowth
Preclinical research on this compound for AGA has been more challenging due to the lack of a perfect animal model that fully replicates human hair loss patterns. However, several models have been utilized to study the effects of androgens on hair follicles.
Preclinical Evidence in AGA Animal Models
| Animal Model | Relevance to AGA | Potential for this compound Studies | Reference |
| Stump-tailed Macaque | Exhibits androgen-dependent frontal scalp balding similar to human AGA. | Has been used to evaluate the efficacy of 5α-reductase inhibitors like finasteride (B1672673). | [2][5] |
| Transgenic Mice with Human Androgen Receptor | Overexpression of the human androgen receptor in the skin can lead to androgen-dependent hair loss. | Provides a model to study the molecular mechanisms of androgen action on hair follicles and test inhibitors. | [10][11] |
| DHT-Induced Hair Regrowth Inhibition in C57BL/6 Mice | Subcutaneous DHT administration can delay hair regrowth, mimicking an aspect of AGA. | Can be used to screen for compounds that can overcome androgen-induced hair growth inhibition. | [12][13] |
Clinical Efficacy of this compound in AGA
Clinical trials have established this compound as an effective treatment for male AGA, demonstrating superior efficacy compared to finasteride in some studies.
| Clinical Endpoint | Key Findings | Reference |
| Hair Count | Significant increase in target area hair count compared to placebo and finasteride.[6] | [6][14] |
| Hair Thickness | Improvement in hair width and caliber. | [7] |
| Investigator and Patient Assessment | Significant improvement in global photographic assessment and patient self-assessment. | [15] |
Experimental Protocols
Preclinical: DHT-Induced Hair Regrowth Inhibition in Mice
A representative protocol for this model is as follows:
-
Animal Model: C57BL/6 mice, known for their synchronized hair follicle cycling.
-
Hair Cycle Synchronization: The hair on the dorsal skin is depilated to induce a new anagen (growth) phase.
-
DHT Administration: Daily subcutaneous injections of dihydrotestosterone (DHT) to inhibit hair regrowth.[12]
-
This compound Treatment: Co-administration of this compound (topically or systemically) to assess its ability to counteract the inhibitory effects of DHT.
-
Outcome Measures: Photographic documentation of hair regrowth, and histological analysis of hair follicle morphology and cycle stage.[13]
Clinical: Randomized Controlled Trial for AGA
A standard clinical trial design for this compound in AGA includes:
-
Study Population: Men aged 18 to 49 with a diagnosis of male pattern hair loss (Hamilton-Norwood classification II-V).
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Intervention: Daily oral administration of this compound (e.g., 0.5 mg) or placebo.
-
Primary Efficacy Endpoint: Change from baseline in target area hair count at a specified time point (e.g., 24 or 48 weeks).
-
Secondary Efficacy Endpoints: Investigator and patient global photographic assessments, and assessment of hair width.
-
Study Duration: Typically 6 to 12 months to evaluate efficacy and safety.[14][15]
Conclusion
The preclinical and clinical data for this compound demonstrate a consistent and translatable effect on androgen-dependent conditions. In BPH, the reduction in prostate size observed in animal models corresponds well with the clinically significant improvements in urinary symptoms and reduced risk of disease progression in humans. For AGA, while preclinical models have limitations, they provide a valuable platform for understanding the underlying mechanisms of androgen action on hair follicles, and the clinical trial results robustly support this compound's efficacy in promoting hair growth. This comparative guide highlights the importance of integrating preclinical and clinical research to advance the development of targeted therapies for common androgen-mediated disorders.
References
- 1. Inhibition of hair growth by testosterone in the presence of dermal papilla cells from the frontal bald scalp of the postpubertal stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for male pattern (androgenetic) alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Pattern hair loss - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. A Randomized, Double-Blind, Placebo and Active Controlled Phase II Study to Evaluate the Safety and Efficacy of Novel this compound Topical Solution (0.01%, 0.02%, and 0.05% w/v) in Male Subjects With Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A mouse model of androgenetic alopecia. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. scispace.com [scispace.com]
Dutasteride's Superior Specificity in 5α-Reductase Inhibition: A Comparative Analysis
For Immediate Release
In the landscape of 5α-reductase inhibitors, Dutasteride distinguishes itself through its potent and comprehensive inhibitory action against all three known 5α-reductase (5AR) isozymes. This guide provides a detailed comparison of this compound's inhibitory specificity against that of Finasteride, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of androgen metabolism and the development of targeted therapeutics.
Comparative Inhibitory Potency of this compound and Finasteride
This compound exhibits a significantly more potent and broader spectrum of inhibition across the three 5α-reductase isozymes compared to Finasteride. This compound is a dual inhibitor, potently targeting both type I and type II 5AR, and also demonstrates potent inhibition of the type III isozyme. In contrast, Finasteride is a selective inhibitor of the type II isozyme, with considerably weaker activity against the type I and type III isozymes.[1] This differential inhibition profile is critical in achieving a more profound and consistent suppression of dihydrotestosterone (B1667394) (DHT), the primary androgen responsible for the progression of several androgen-dependent conditions.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Finasteride against the three human 5α-reductase isozymes, providing a clear quantitative comparison of their potencies.
| Compound | 5α-Reductase Type I (IC50, nM) | 5α-Reductase Type II (IC50, nM) | 5α-Reductase Type III (IC50, nM) |
| This compound | ~6 - 7 | ~6 - 7 | ~0.33 |
| Finasteride | ~360 | ~6 - 69 | ~17.4 |
Note: IC50 values are compiled from multiple sources and may vary depending on experimental conditions.[1][2]
Visualizing the 5α-Reductase Signaling Pathway
The conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the 5α-reductase enzyme. DHT then binds to the androgen receptor (AR), leading to a cascade of downstream signaling events that regulate gene expression. The following diagram illustrates this critical pathway and the points of inhibition by this compound and Finasteride.
Caption: The 5α-reductase signaling pathway, illustrating the conversion of testosterone to DHT and its subsequent action on the androgen receptor.
Experimental Validation of Inhibitory Specificity
The determination of a compound's inhibitory specificity against the different 5α-reductase isozymes is crucial for its pharmacological characterization. A common and robust method for this is the in vitro human recombinant 5α-reductase inhibition assay.
Experimental Protocol: In Vitro Human Recombinant 5α-Reductase Inhibition Assay
Objective: To determine the IC50 values of test compounds (e.g., this compound, Finasteride) against human 5α-reductase isozymes I, II, and III.
Materials:
-
Human recombinant 5α-reductase isozymes (I, II, and III) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
[1,2,6,7-³H]-Testosterone (radiolabeled substrate).
-
NADPH (cofactor).
-
Test compounds (this compound, Finasteride) at various concentrations.
-
Assay buffer (e.g., 0.1 M MOPS, 1 mM EDTA, 0.1% BSA, pH 7.2).
-
Quenching solution (e.g., water with 1% trifluoroacetic acid).
-
Reverse-phase C-18 HPLC column.
-
Scintillation counter and fluid.
Procedure:
-
Enzyme Preparation: Prepare membrane-bound enzyme suspensions of each human recombinant 5α-reductase isozyme in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the enzyme suspension, radiolabeled testosterone, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Finasteride) or vehicle control to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic conversion of testosterone to DHT.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Separation: Separate the product, [³H]-dihydrotestosterone, from the unreacted [³H]-testosterone using reverse-phase HPLC.
-
Quantification: Collect the fractions corresponding to [³H]-dihydrotestosterone and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro 5α-reductase inhibition assay.
Caption: A streamlined workflow for the in vitro 5α-reductase inhibition assay.
Off-Target Effects and Specificity of this compound
While this compound is a highly potent inhibitor of 5α-reductase, its specificity is a critical aspect of its pharmacological profile. Due to its steroidal structure, similar to that of testosterone and DHT, there is a potential for off-target binding to other steroid receptors. However, studies have shown that this compound does not bind to the human androgen receptor.[3]
The assessment of off-target binding is typically conducted through comprehensive screening against a panel of receptors, enzymes, and ion channels. These assays, often performed by contract research organizations, utilize various techniques such as radioligand binding assays or enzymatic assays to determine the affinity of the test compound for a wide range of potential off-targets. The lack of significant binding to other receptors underscores the high specificity of this compound for the 5α-reductase enzymes.
Conclusion
The experimental data unequivocally demonstrate the superior inhibitory potency and broader specificity of this compound compared to Finasteride. Its ability to potently inhibit all three known 5α-reductase isozymes results in a more complete suppression of DHT production. This comprehensive inhibition, coupled with a favorable off-target profile, validates this compound as a highly specific and effective modulator of the androgen signaling pathway. For researchers and drug developers, this level of specificity is a key attribute in the design of targeted therapies for androgen-dependent pathologies.
References
Comparative Safety Analysis of Dutasteride and Other 5-Alpha-Reductase Inhibitors
A comprehensive guide for researchers and drug development professionals on the safety profiles of 5-ARIs, supported by quantitative data, experimental protocols, and pathway visualizations.
This guide provides a detailed comparative analysis of the safety profiles of Dutasteride and other 5-alpha-reductase inhibitors (5-ARIs), primarily focusing on Finasteride (B1672673), the most common alternative. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Mechanism of Action: Differentiating this compound and Finasteride
This compound and Finasteride are both inhibitors of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] However, their inhibitory profiles differ significantly. Finasteride is a selective inhibitor of the type II isoenzyme of 5-alpha-reductase, while this compound is a dual inhibitor, targeting both type I and type II isoenzymes.[1][2] This dual-inhibition by this compound leads to a more profound and consistent reduction in DHT levels compared to Finasteride.[2]
Comparative Safety Profile: A Tabulated Overview
The safety profiles of this compound and Finasteride have been extensively studied in numerous clinical trials. The most commonly reported adverse events are related to sexual function. Other notable side effects include gynecomastia and potential mental health changes. The following tables summarize the quantitative data on the incidence of these adverse events from various studies.
Table 1: Sexual Dysfunction
| Adverse Event | This compound (0.5 mg/day) Incidence (%) | Finasteride (1 mg/day or 5 mg/day) Incidence (%) | Placebo Incidence (%) |
| Erectile Dysfunction | 4.6 - 9.0[3][4] | 6.3 - 25[3] | 1.7 - 5.7[4] |
| Decreased Libido | 2.4 - 3.3[3][4] | 7.0 - 12[3] | 1.6[4] |
| Ejaculation Disorder | <1 - 7.8[3][5] | 6.3[3] | N/A |
Table 2: Gynecomastia and Breast Disorders
| Adverse Event | This compound (0.5 mg/day) Incidence (%) | Finasteride (1 mg/day or 5 mg/day) Incidence (%) | Placebo Incidence (%) |
| Gynecomastia | 1.0 - 5.5[3][6] | 0.7 - 7.0[3][7] | ~1.0[4] |
| Breast Tenderness | ≤1[5] | N/A | N/A |
| Nipple Discharge | Rare[8] | Rare[9] | N/A |
Table 3: Mental Health and Other Adverse Events
| Adverse Event | This compound | Finasteride | Notes |
| Depression/Suicidality | Reports exist, but a clear link is not established for this compound.[10][11] | Associated with an increased risk, particularly in individuals with a history of mood disorders.[12][13] | The European Medicines Agency has recommended monitoring for mood changes.[6] |
| Dizziness | Possible side effect.[6] | Possible side effect.[7] | Generally mild and may resolve with continued use. |
| Allergic Reactions | Skin rash, itching, hives, swelling.[8] | Skin rash, itching, hives, swelling.[9] | Immediate medical attention is required for severe reactions. |
Detailed Experimental Protocols
The assessment of safety and tolerability in clinical trials of 5-ARIs involves rigorous methodologies to ensure accurate data collection and analysis.
1. Participant Selection and Randomization:
-
Inclusion Criteria: Typically include healthy male volunteers or patients with a confirmed diagnosis of benign prostatic hyperplasia (BPH) or androgenetic alopecia (AGA), within a specific age range (e.g., 18-50 years for AGA).
-
Exclusion Criteria: Often include a history of hypersensitivity to 5-ARIs, significant hepatic or renal impairment, a history of prostate cancer, or concurrent use of medications known to interact with 5-ARIs.
-
Randomization: Participants are randomly assigned to receive either the investigational drug (this compound or Finasteride), a placebo, or an active comparator in a double-blind manner to minimize bias.
2. Adverse Event Monitoring and Reporting:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through a combination of spontaneous reporting by the participant and direct questioning by the investigator using standardized questionnaires.
-
Standardized Questionnaires: Validated instruments such as the International Index of Erectile Function (IIEF) for sexual function and the Beck Depression Inventory (BDI) for mood are often employed.
-
AE Grading: The severity of AEs is typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE), ranging from mild (Grade 1) to life-threatening (Grade 4).
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each AE, categorizing them as unrelated, possibly related, probably related, or definitely related.
3. Specific Assessments:
-
Sexual Function: Assessed through patient-reported outcomes using validated questionnaires and direct inquiry about changes in libido, erectile function, and ejaculation.
-
Gynecomastia and Breast Tenderness: Monitored through physical examination of the breast area at baseline and subsequent study visits. Any patient-reported symptoms are also documented.
-
Mental Health: Participants are monitored for changes in mood, including symptoms of depression and anxiety, through clinical interviews and standardized questionnaires.
4. Statistical Analysis:
-
The incidence of AEs is calculated for each treatment group.
-
Statistical tests, such as the Chi-squared test or Fisher's exact test, are used to compare the incidence of AEs between the active treatment and placebo groups.
-
Relative risk or odds ratios are often calculated to quantify the association between the drug and the adverse event.
Conclusion
Both this compound and Finasteride are effective 5-ARIs with generally similar safety profiles, particularly concerning sexual side effects and gynecomastia. This compound's dual inhibition of both 5-alpha-reductase isoenzymes results in a more significant reduction of DHT, which may be a consideration for both efficacy and the potential for certain side effects. The choice between these agents should be based on a thorough evaluation of the patient's clinical profile and a comprehensive discussion of the potential risks and benefits. Further long-term studies are warranted to fully elucidate the comparative safety of these two important therapeutic agents.
References
- 1. drugs.com [drugs.com]
- 2. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. urologytimes.com [urologytimes.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Side Effects: Identifying and Managing Symptoms - GoodRx [goodrx.com]
- 7. Finasteride: Side Effects and How to Manage Them [healthline.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Side effects of finasteride - NHS [nhs.uk]
- 10. Measures to minimise risk of suicidal thoughts with finasteride and this compound medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 11. simpleandpractical.com [simpleandpractical.com]
- 12. Suicidal risk associated with finasteride versus this compound among men treated for benign prostatic hyperplasia: nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suicidal risk associated with finasteride versus this compound among men treated for benign prostatic hyperplasia: nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Dutasteride Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dutasteride's performance against other alternatives for the treatment of Benign Prostatic Hyperplasia (BPH) and Androgenetic Alopecia (AGA). The information is based on a comprehensive review of published clinical research, with a focus on quantitative data, experimental methodologies, and key biological pathways.
Mechanism of Action: The Androgen Signaling Pathway
This compound is a potent inhibitor of both type 1 and type 2 5-alpha-reductase enzymes.[1][2] These enzymes are responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a more potent androgen that plays a crucial role in the development and progression of both BPH and AGA.[2][3] By inhibiting both isoforms, this compound leads to a significant reduction in serum DHT levels, by more than 90%, compared to finasteride (B1672673) which primarily inhibits the type 2 isoenzyme and reduces DHT by about 70%.[1][4] This dual inhibition provides a more complete suppression of DHT production.[5]
Caption: Mechanism of action of this compound in the androgen signaling pathway.
This compound for Benign Prostatic Hyperplasia (BPH)
This compound is approved for the treatment of symptomatic BPH to improve symptoms, reduce the risk of acute urinary retention (AUR), and decrease the need for BPH-related surgery.[3][6]
Comparative Efficacy and Safety Data
The following table summarizes the key findings from a meta-analysis of eight randomized controlled trials (RCTs) comparing this compound (0.5 mg/day) with finasteride (5 mg/day) for the treatment of BPH.[7]
| Parameter | This compound | Finasteride | Mean Difference (MD) [95% CI] | P-value | Citation |
| Change in Maximum Urinary Flow Rate (Qmax, mL/s) | - | - | 0.32 [0.01, 0.63] | 0.04 | [8][9][10] |
| Change in International Prostate Symptom Score (IPSS) | - | - | 0.13 [-0.55, 0.82] | 0.70 | [8] |
| Change in Prostate Volume (PV, mL) | - | - | -1.25 [-3.30, 0.79] | 0.23 | [8] |
| Change in Quality of Life (QOL) Score | - | - | -0.44 [-0.93, 0.05] | 0.08 | [8] |
| Change in Serum Prostate-Specific Antigen (PSA, ng/mL) | - | - | -0.04 [-0.15, 0.07] | 0.50 | [8] |
| Adverse Drug Reactions (Relative Risk) | - | - | -0.01 [-0.05, 0.04] | 0.72 | [8] |
Key Findings:
-
This compound was found to be significantly better than finasteride in improving the maximum urinary flow rate (Qmax) in patients with BPH.[7][8][9][10][11]
-
There were no statistically significant differences between the two drugs in improving symptoms (IPSS), reducing prostate volume (PV), improving quality of life (QOL), or reducing serum PSA levels.[8][12]
-
The incidence of adverse drug reactions was similar between this compound and finasteride.[8][12]
Experimental Protocol: Representative BPH Clinical Trial
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of this compound for BPH, based on information from multiple sources.[13]
Caption: A representative workflow for a BPH clinical trial.
This compound for Androgenetic Alopecia (AGA)
While not FDA-approved for this indication in many countries, this compound is increasingly used off-label for the treatment of male and female pattern hair loss.[1][3]
Comparative Efficacy and Safety Data
Multiple studies have compared the efficacy of this compound with finasteride and placebo for AGA.
| Parameter | This compound (0.5 mg) | Finasteride (1 mg) | Placebo | Key Findings | Citation |
| Change in Target Area Hair Count (TAHC) at 24 weeks | Significant increase | Significant increase | - | This compound 0.5 mg was significantly more effective than finasteride 1 mg in increasing hair counts. | [14][15] |
| Change in Hair Thickness | Significant increase | - | - | This compound 0.5 mg showed a significant effect in increasing hair thickness compared to finasteride 1 mg. | [1] |
| Investigator & Panel Photographic Assessment | Significant improvement | Significant improvement | - | This compound showed superior results in blinded and non-blinded evaluations of global photographs. | [4] |
| Subject Self-Assessment | Favorable | Favorable | - | Patients in the this compound group reported higher satisfaction. | [4] |
| Adverse Events (e.g., sexual dysfunction) | Similar incidence to finasteride | Similar incidence to this compound | - | Most adverse events were mild to moderate and reversible. No significant difference in adverse events was observed between finasteride and this compound. | [4][14] |
Key Findings:
-
This compound has demonstrated superior efficacy compared to finasteride in increasing hair count and thickness in men with AGA.[14][15]
-
The safety profiles of this compound and finasteride are comparable, with similar incidences of sexual side effects.[4][14]
-
This compound's greater potency in inhibiting both type 1 and type 2 5-alpha-reductase is believed to contribute to its enhanced efficacy in treating AGA.[4][16]
Experimental Protocol: Representative AGA Clinical Trial
The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of this compound for AGA.[17]
Caption: A representative workflow for an AGA clinical trial.
Pharmacokinetics of this compound
-
Absorption: Peak plasma concentrations are reached within 2-3 hours after oral administration.[3][18] The oral bioavailability is approximately 60%.[18]
-
Distribution: this compound has a large volume of distribution (300 to 500 L) and is highly bound to plasma proteins.[3][18]
-
Metabolism: It is extensively metabolized in the liver by the CYP3A4 and CYP3A5 isoenzymes.[18]
-
Excretion: The majority of the drug and its metabolites are excreted in the feces.[6] this compound has a very long half-life of approximately 3-5 weeks.[6]
Conclusion
The available evidence from published clinical trials indicates that this compound is an effective treatment for both BPH and AGA. For BPH, it demonstrates superiority over finasteride in improving urinary flow, with a comparable safety profile.[7][8][9][10][11] In the context of AGA, this compound has shown greater efficacy than finasteride in promoting hair growth.[14][15] The decision to use this compound should be based on a careful consideration of its benefits and potential risks, in consultation with a healthcare professional. Further long-term studies are needed to fully establish its safety profile with prolonged use.[7][11]
References
- 1. Comparison between this compound and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Superiority of this compound over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. droracle.ai [droracle.ai]
- 6. urology-textbook.com [urology-textbook.com]
- 7. The efficacy and safety of this compound and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - Li - Translational Andrology and Urology [tau.amegroups.org]
- 8. The efficacy and safety of this compound and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy and safety of this compound and finasteride in patients with benign prostatic hyperplasia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. This compound or Finasteride for BPH? Compare the Differences - GoodRx [goodrx.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. journals.pagepress.net [journals.pagepress.net]
- 15. Comparative Study of Efficacy and Adverse Effect Profile of Oral Finasteride and this compound in Male Androgenetic Alopecia | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
